Gallium(III) bromide
Description
The exact mass of the compound Gallium bromide (GaBr3) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94001. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
gallium;tribromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ga/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVXDMYFQIODQI-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga+3].[Br-].[Br-].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ga | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-88-9 | |
| Record name | Gallium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure Analysis of Gallium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Gallium(III) bromide (GaBr₃), a compound of interest in various chemical and materials science applications. This document outlines its crystallographic properties, the experimental methods for its characterization, and a visualization of its structural arrangement.
Introduction to this compound
This compound is a white, crystalline solid at room temperature. It is a member of the gallium trihalide group and is notable for its Lewis acidity, which makes it a versatile catalyst in organic synthesis. In the solid state, it primarily exists in a dimeric form, Ga₂Br₆.[1] Understanding the precise crystal structure of GaBr₃ is fundamental to elucidating its chemical and physical properties and for its application in materials science and potentially in the design of novel therapeutic agents.
Crystal Structure Data
The crystal structure of this compound has been determined through X-ray diffraction studies. The compound crystallizes in a monoclinic system. The detailed crystallographic data are summarized in the table below for easy comparison of findings from different sources.
| Crystallographic Parameter | Value (Source 1) [1] | Value (Source 2) [2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c (No. 14) |
| Lattice Constants | a = 8.87 Å | a = 9.01 Å |
| b = 5.64 Å | b = 5.76 Å | |
| c = 11.01 Å | c = 11.19 Å | |
| α = 90° | α = 90° | |
| β = 107.81° | β = 107.76° | |
| γ = 90° | γ = 90° | |
| Unit Cell Volume | 524.16 ų | 552.75 ų |
| Formula Units (Z) | Not specified | 4 |
| Density (calculated) | Not specified | 3.72 g/cm³ |
In its solid state, GaBr₃ forms a dimeric structure, Ga₂Br₆, where the geometry around the gallium atom is distorted tetrahedral.[1] The structure consists of GaBr₄ tetrahedra that share edges. There are two shorter and two longer Ga-Br bond lengths, approximately 2.27 Å and 2.47 Å, respectively.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction. While specific experimental details for GaBr₃ are not extensively published in the readily available literature, a general, detailed methodology can be outlined as follows:
-
Crystal Growth : Single crystals of GaBr₃ suitable for X-ray diffraction are grown. This can be achieved by the direct reaction of gallium metal with bromine in a water-free and oxygen-free environment, followed by crystallization of the resulting gaseous GaBr₃.[1]
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K) to reduce thermal vibrations and improve data quality.
-
Data Processing : The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by least-squares methods against the experimental diffraction data to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction.
Caption: Experimental workflow for this compound crystal structure analysis.
Crystal Structure of Dimeric this compound (Ga₂Br₆)
This diagram provides a simplified 2D representation of the dimeric structure of this compound, highlighting the coordination of the gallium and bromine atoms.
Caption: 2D representation of the Ga₂Br₆ dimer showing tetrahedral coordination.
Signaling Pathways
It is important to note that this compound, as a simple inorganic compound, is not known to be involved in biological signaling pathways in the manner of complex organic molecules or therapeutic drugs. Its utility is primarily in chemical synthesis and materials science. Therefore, diagrams of signaling pathways are not applicable to the core topic of its crystal structure analysis.
Conclusion
The crystal structure of this compound is well-characterized as a monoclinic system, existing in a dimeric form. The determination of its structure relies on standard single-crystal X-ray diffraction techniques. The data and visualizations provided in this guide offer a detailed understanding of the structural aspects of GaBr₃, which is crucial for its application in research and development.
References
physical and chemical properties of Gallium(III) bromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties of Gallium(III) bromide (GaBr₃), a versatile Lewis acid with applications in organic synthesis. This guide includes key quantitative data, detailed experimental protocols for its synthesis, and a discussion of its chemical characteristics and structure.
Physical and Chemical Properties
This compound is a white, crystalline powder at room temperature and standard atmospheric pressure.[1] It is a hygroscopic solid that is sensitive to moisture and should be handled in a dry, inert atmosphere.[2] GaBr₃ reacts exothermically with water and may discolor in the air.[3][4]
Quantitative Data Summary
The core physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | GaBr₃ | [1][5] |
| Molar Mass | 309.435 g/mol | [1][6] |
| Appearance | White powder, granules, or colorless crystals | [1][3][7] |
| Melting Point | 121.5 °C (250.7 °F; 394.6 K) | [1][3][5][6] |
| Boiling Point | 278.8 - 279 °C (533.8 - 534.2 °F; 552.0 K) | [1][5][6] |
| Density | 3.69 g/cm³ at 25 °C | [1][5][6] |
| Solubility in Water | Soluble, reacts exothermically | [1][6] |
| Solubility in other solvents | Very soluble in arsenic tribromide; soluble in acids.[7] | [7] |
| Crystal Structure | Monoclinic | [1] |
| CAS Number | 13450-88-9 | [1][5] |
Molecular Structure
In its monomeric form, this compound exhibits a trigonal planar geometry. However, it predominantly exists as a dimer, Ga₂Br₆, where the geometry around each gallium atom becomes distorted and is approximately tetrahedral.[1] As a solid, GaBr₃ forms a monoclinic crystal structure.[1]
Chemical Behavior and Applications
Lewis Acidity and Catalysis
This compound is a moderately strong Lewis acid, milder than aluminum bromide (AlBr₃) but more reactive than gallium(III) chloride (GaCl₃).[1] Its Lewis acidic nature makes it a useful catalyst in organic synthesis, particularly in the oxidative addition of organic compounds.[1] For example, it can catalyze the coupling of indoles with phenylacetylene.[3] The GaBr₃ dimer can cleave unevenly to form [GaBr₄]⁻ and [GaBr₂]⁺ ions, although the complete catalytic mechanism is not fully understood.[1]
Reactivity and Complex Formation
GaBr₃ reacts readily with water in a highly exothermic reaction and is sensitive to moisture.[1] As a "soft acid" in the context of Hard-Soft-Acid-Base (HSAB) theory, it readily forms complexes.[1] It can accept a bromide ion to form the tetrahedral [GaBr₄]⁻ anion or form adducts with neutral ligands (L), such as ammonia (B1221849) and pyridine, creating complexes like GaBr₃L and GaBr₃L₂.[1][5]
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the direct reaction of elemental gallium with liquid bromine in a water-free and oxygen-free environment.[1]
Objective: To synthesize this compound from elemental gallium and liquid bromine.
Materials:
-
Elemental Gallium (Ga), particles
-
Liquid Bromine (Br₂), dried with a suitable agent (e.g., phosphorus pentoxide)
-
Dry, inert gas (e.g., Nitrogen)
-
Glass reaction apparatus (as depicted in the workflow diagram below), previously dried under vacuum with heating.
Methodology:
-
Apparatus Setup: Assemble a multi-flask glass apparatus. Place approximately 10g of gallium particles into the primary reaction flask. Place dried bromine into a separate flask connected via a tube that allows bromine vapor to be carried into the reaction flask. The entire system must be purged with a dry, inert gas like nitrogen to remove air and moisture.[5]
-
Initiation of Reaction: Gently heat the gallium in the reaction flask.[5] Start a slow flow of dry nitrogen through the bromine flask to carry bromine vapor over the heated gallium.[5]
-
Reaction Control: The reaction is highly exothermic.[1] Control the rate of bromine addition to maintain a rapid but manageable reaction. An excessively high flow rate can cause the GaBr₃ product to be carried away as a mist.[5] A U-shaped tube can be installed downstream to trap any aerosolized product.[5]
-
Completion and Distillation: Continue the process until all the gallium has reacted. Intermediate species may form, but these are fully brominated to GaBr₃ as they are distilled into a collection flask while bromine vapor is still being introduced.[5]
-
Purification: Once the reaction is complete, stop the bromine flow and continue the nitrogen flow to exhaust any free bromine from the molten product in the collection flask.[5] The product can be further purified by sublimation under a high vacuum.[5] The solid GaBr₃ is moved to a clean section of the apparatus, which is then sealed for storage.[5] The final yield is nearly quantitative.[5]
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages involved in the laboratory synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Dimer Structure Relationship
This diagram shows the relationship between the monomeric and dimeric forms of this compound.
Caption: Equilibrium between this compound monomer and dimer forms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 13450-88-9 [chemicalbook.com]
- 3. Gallium (III) Bromide, anhydrous | Gallium tribromide | GaBr3 - Ereztech [ereztech.com]
- 4. Page loading... [guidechem.com]
- 5. WebElements Periodic Table » Gallium » gallium tribromide [webelements.com]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. This compound, anhydrous | Fisher Scientific [fishersci.ca]
Synthesis and Preparation of Anhydrous Gallium(III) Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of anhydrous Gallium(III) bromide (GaBr₃). This compound is a versatile Lewis acid catalyst used in various organic transformations. Its preparation in an anhydrous form is critical for its reactivity and the success of subsequent applications. This document outlines the established method of direct synthesis from elemental gallium and bromine, detailing the experimental protocol, purification, and handling procedures.
Physical and Chemical Properties
Anhydrous this compound is a white, crystalline, and hygroscopic solid.[1][2][3] It is crucial to handle the compound in a moisture-free environment as it reacts exothermically with water.[1] In the solid state, it primarily exists as a dimer, Ga₂Br₆.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molar Mass | 309.435 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 121.5 °C | [1] |
| Boiling Point | 279 °C | |
| Density | 3.69 g/cm³ | [1] |
| Gallium Content (Calc.) | 22.53% | [4] |
| Gallium Content (Found) | 22.43% | [4] |
| Bromine Content (Calc.) | 77.47% | [4] |
| Bromine Content (Found) | 77.31% | [4] |
Synthesis of Anhydrous this compound
The most direct and established method for the preparation of anhydrous this compound is the direct combination of the elements in a vacuum.[1][4] This method, while straightforward, requires careful attention to the exclusion of air and moisture to ensure the purity of the final product.
Experimental Protocol
This protocol is adapted from the method described by Johnson and Parsons in the Journal of the American Chemical Society.[4]
Materials:
-
High-purity metallic gallium
-
Bromine, dried over phosphorus pentoxide
-
Apparatus for reaction under vacuum (as depicted in the workflow diagram)
Procedure:
-
Apparatus Preparation: A specialized glass apparatus is required, consisting of two bulbs connected by a tube. The first bulb (A) will contain the metallic gallium, and the second bulb (B) will be used for the distillation and collection of the product. The entire apparatus must be thoroughly cleaned and dried.
-
Reactant Preparation:
-
A known quantity of high-purity metallic gallium is placed into the first bulb (A) of the apparatus.
-
A stoichiometric excess of dried bromine is introduced into the apparatus.
-
-
Reaction:
-
The apparatus is evacuated to remove air and any residual moisture.
-
The gallium in bulb A is gently heated. The reaction with bromine is exothermic and will proceed readily.
-
The this compound forms as a gas and will sublime and crystallize in the cooler parts of the apparatus.
-
-
Purification:
-
After the initial reaction is complete, any unreacted bromine is removed by cooling a portion of the apparatus with a cold bath (e.g., dry ice/acetone) to condense the bromine, which can then be sealed off.
-
The crude this compound is then purified by sublimation. The bulb containing the crude product (A) is heated, and the purified this compound sublimes and condenses in the clean, cooler collection bulb (B).
-
-
Product Isolation and Storage:
-
Once the sublimation is complete, the collection bulb (B) containing the pure, white crystalline this compound is sealed off under vacuum.
-
The anhydrous this compound should be stored in a sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to prevent decomposition due to moisture.
-
Experimental Workflow
Caption: Workflow for the Synthesis of Anhydrous this compound.
Safety and Handling
Anhydrous this compound is a corrosive material that can cause severe skin burns and eye damage.[2] It reacts violently with water, releasing heat. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.[2]
Logical Relationship of Synthesis Steps
The synthesis of anhydrous this compound follows a logical progression from reactant preparation to final product isolation, with each step being critical for the purity and yield of the final product. The relationship between these steps is illustrated in the diagram below.
Caption: Logical Progression of Anhydrous GaBr3 Synthesis.
References
The Lewis Acidity of Gallium(III) Bromide: A Technical Guide
An in-depth exploration of the electron-accepting properties of Gallium(III) bromide (GaBr₃), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its Lewis acidic character. This guide details quantitative measures, experimental and computational protocols for its determination, and its role in catalytic mechanisms.
This compound (GaBr₃) is a powerful Lewis acid, a classification stemming from the electron-deficient nature of the central gallium atom, which possesses a vacant p-orbital. This inherent electrophilicity allows GaBr₃ to readily accept electron pairs from a wide range of Lewis bases, forming stable adducts. This characteristic underpins its utility as a catalyst in numerous organic transformations. In its solid state and in non-coordinating solvents, GaBr₃ primarily exists as a dimer, Ga₂Br₆, with bridging bromine atoms that fulfill the coordination sphere of the gallium centers. However, in the presence of Lewis bases, this dimeric structure readily cleaves to form monomeric adducts.
The Lewis acidity of GaBr₃ is a critical parameter influencing its catalytic activity and reaction outcomes. It is generally considered a "soft" Lewis acid, indicating a preference for binding with soft Lewis bases. Compared to other gallium trihalides, its Lewis acidity is greater than that of GaCl₃.[1] However, it is a milder Lewis acid than aluminum bromide (AlBr₃).[1] A precise and quantitative understanding of its Lewis acidity is paramount for predicting its reactivity and for the rational design of catalytic processes.
Quantifying the Lewis Acidity of this compound
The strength of a Lewis acid can be quantified using various experimental and computational methods. Two of the most prominent techniques are the Gutmann-Beckett method, which provides an "acceptor number" (AN), and the calculation of Fluoride (B91410) Ion Affinity (FIA).
Data Presentation
The following tables summarize the quantitative Lewis acidity data for this compound and a selection of other common Lewis acids for comparative purposes.
| Lewis Acid | Acceptor Number (AN) | Reference |
| GaBr₃ | -24.3 | [1] |
| GaCl₃ | - | - |
| GaI₃ | -19.6 | [1] |
| AlCl₃ | - | - |
| B(C₆F₅)₃ | 82 | [2] |
| SbCl₅ | 100 | [2] |
Table 1: Acceptor Numbers (AN) for this compound and other selected Lewis acids as determined by a modified Gutmann-Beckett method.[1][2]
| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) | Reference |
| GaBr₃ | 445 | [3] |
| GaF₃ | 460 | [3] |
| GaCl₃ | 452 | [3] |
| GaI₃ | 440 | [3] |
| AlF₃ | 511 | [3] |
| AlCl₃ | 499 | [3] |
| AlBr₃ | 490 | [3] |
| AlI₃ | 474 | [3] |
| BF₃ | 342 | [3] |
| BCl₃ | 404 | [3] |
| BBr₃ | 425 | [3] |
| BI₃ | 446 | [3] |
| SbF₅ | 493 | [4] |
Table 2: Computed Gas-Phase Fluoride Ion Affinities (FIA) for this compound and a range of other p-block Lewis acids.[3][4]
Experimental and Computational Protocols
Gutmann-Beckett Method
The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[2]
Protocol for Determining the Acceptor Number of GaBr₃:
-
Materials and Instrumentation:
-
This compound (anhydrous)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)
-
NMR spectrometer equipped with a phosphorus probe.
-
Inert atmosphere glovebox or Schlenk line.
-
-
Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of Et₃PO in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).
-
In a separate vial, dissolve a precise amount of GaBr₃ in the anhydrous solvent to create a solution of known concentration (e.g., 0.1 M).
-
In an NMR tube, add a specific volume of the Et₃PO stock solution.
-
To this NMR tube, add an equimolar amount of the GaBr₃ solution.
-
The final solution should be homogeneous.
-
-
NMR Measurement:
-
Acquire the ³¹P NMR spectrum of the GaBr₃-Et₃PO adduct solution.
-
Record the chemical shift (δ) of the phosphorus signal.
-
-
Calculation of Acceptor Number (AN):
-
The Acceptor Number is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[2]
-
Fluoride Ion Affinity (FIA) Calculation
Fluoride Ion Affinity is a computational measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3]
Computational Protocol for Determining the FIA of GaBr₃:
-
Software and Hardware:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
High-performance computing resources.
-
-
Computational Method:
-
Employ a reliable level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) or a higher-level ab initio method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (CCSD(T)).
-
Use a sufficiently large and flexible basis set, such as a triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVPP, aug-cc-pVTZ).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for the GaBr₃ molecule and the [GaBr₃F]⁻ anion in the gas phase.
-
Conduct frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
-
FIA Calculation using an Isodesmic Reaction:
-
To improve accuracy, it is common to use an isodesmic reaction approach. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations.
-
An example of an isodesmic reaction for calculating the FIA of GaBr₃ is: GaBr₃ + SiF₄ → [GaBr₃F]⁻ + SiF₃⁺
-
Calculate the enthalpy change (ΔH) for this reaction at a standard temperature (e.g., 298.15 K).
-
The FIA of GaBr₃ can then be determined using the calculated ΔH and the known, accurately determined FIA of the reference Lewis acid (in this case, SiF₃⁺).
-
Visualizing Lewis Acidity in Action
The Lewis acidic nature of this compound is central to its function as a catalyst. The following diagrams illustrate key concepts and mechanisms related to its Lewis acidity.
Figure 1. General Lewis Acid-Base Adduct Formation
Figure 2. Workflow for the Gutmann-Beckett Method
Figure 3. Workflow for FIA Calculation
Catalytic Mechanism: Friedel-Crafts Acylation
A classic example of a reaction catalyzed by a Lewis acid like GaBr₃ is the Friedel-Crafts acylation. In this reaction, the Lewis acid activates an acyl halide, making it a much stronger electrophile for the subsequent attack by an aromatic ring.
Figure 4. GaBr₃-Catalyzed Friedel-Crafts Acylation Mechanism
Conclusion
This compound is a versatile and effective Lewis acid with significant applications in organic synthesis and catalysis. Its Lewis acidity, which can be precisely quantified through methods like the Gutmann-Beckett titration and Fluoride Ion Affinity calculations, is a key determinant of its reactivity. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals seeking to harness the catalytic potential of GaBr₃. A thorough grasp of its Lewis acidic properties is essential for the development of novel synthetic methodologies and for the optimization of existing chemical processes, including those relevant to drug discovery and development.
References
- 1. Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis superacids Al[N(C6F5)2]3 and Ga[N(C6F5)2]3 - Research - Sundermeyer group - Philipps-Universität Marburg [uni-marburg.de]
Unraveling the Dual Nature of Gallium(III) Bromide: A Technical Guide to its Monomeric and Dimeric Structures
For Immediate Release
An in-depth analysis of the structural duality of gallium(III) bromide (GaBr₃), providing critical data and methodologies for researchers in chemistry and drug development. This whitepaper details the monomeric and dimeric forms of GaBr₃, presenting key structural parameters, experimental protocols, and the thermodynamic relationship governing their equilibrium.
This compound, a versatile Lewis acid catalyst in organic synthesis, exhibits a fascinating structural characteristic: its existence as both a planar monomer (GaBr₃) and a bridged dimer (Ga₂Br₆). Understanding the distinct geometries and the equilibrium between these two forms is paramount for controlling reaction mechanisms and optimizing outcomes in various chemical applications, including catalysis and materials science. This technical guide provides a comprehensive overview of the monomeric and dimeric structures of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the structural relationship.
Structural Elucidation: Monomer vs. Dimer
In the gas phase, this compound exists in a temperature- and pressure-dependent equilibrium between its monomeric and dimeric forms. At elevated temperatures, the equilibrium favors the monomer, while the dimer predominates at lower temperatures.
This compound Monomer (GaBr₃): The monomeric form of this compound adopts a trigonal planar geometry, consistent with VSEPR theory for a central atom with three bonding pairs and no lone pairs of electrons. The gallium atom resides at the center, bonded to three bromine atoms with equivalent bond angles of approximately 120°.
This compound Dimer (Ga₂Br₆): In its dimeric state, two GaBr₃ units associate to form a bridged structure. This dimer consists of two gallium atoms and six bromine atoms. Two of the bromine atoms act as bridging ligands, each bonded to both gallium atoms, while the remaining four bromine atoms are terminal, each bonded to a single gallium atom. This arrangement results in a distorted tetrahedral geometry around each gallium atom. The molecule can be described as two GaBr₄ tetrahedra sharing a common edge.[1]
Quantitative Structural Data
Table 1: Structural Parameters of this compound Monomer (GaBr₃) and Dimer (Ga₂Br₆)
| Parameter | GaBr₃ (Monomer) - Theoretical | Ga₂Br₆ (Dimer) - Solid State Experimental[2] |
| Geometry | Trigonal Planar | Distorted Tetrahedral (around each Ga) |
| Ga-Br (terminal) Bond Length | ~2.24 Å | 2.27 Å (shorter) |
| Ga-Br (bridging) Bond Length | N/A | 2.47 Å (longer) |
| Br-Ga-Br Bond Angle | ~120° | Varies |
| Ga-Br-Ga (bridging) Angle | N/A | Varies |
Note: Gas-phase experimental data for the monomer is scarce; the provided value is based on theoretical calculations and trends from similar compounds. The dimer data is from solid-state X-ray crystallography, which closely resembles the gas-phase structure.
Experimental Protocols
The determination of the gas-phase structures of this compound relies on sophisticated experimental techniques, primarily Gas-Phase Electron Diffraction (GED) coupled with Mass Spectrometry (MS).
Gas-Phase Electron diffraction (GED)
Principle: GED is a powerful technique for determining the geometric arrangement of atoms in a molecule in the gaseous state.[3][4] A high-energy beam of electrons is directed at a jet of the gaseous sample. The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern. This pattern, which is a function of the internuclear distances, is recorded and analyzed to determine bond lengths, bond angles, and torsional angles of the molecule.
Methodology:
-
Sample Introduction: Solid this compound is heated in a specialized nozzle system to produce a vapor. The temperature of the nozzle is carefully controlled to manipulate the monomer-dimer equilibrium.
-
Electron Beam Interaction: A monoenergetic beam of electrons (typically with an energy of several keV) is passed through the effusing gas jet at a right angle.
-
Diffraction Pattern Recording: The scattered electrons are detected by a position-sensitive detector, such as a photographic plate or a CCD camera. The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Data Analysis: The raw diffraction data is processed to remove background scattering and to obtain the molecular scattering intensity. This intensity data is then used in a least-squares refinement process to fit a structural model of the molecule (or a mixture of monomer and dimer) to the experimental data. This refinement yields the precise structural parameters.
Mass Spectrometry (MS)
Principle: Mass spectrometry is used in conjunction with GED to identify the species present in the gas phase and to determine their relative abundances at different temperatures. This information is crucial for accurately analyzing the GED data, which is a superposition of the scattering from all species present.
Methodology:
-
Ionization: A portion of the gas stream from the nozzle is directed into the ion source of a mass spectrometer. The molecules are ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, providing a mass spectrum. The relative intensities of the peaks corresponding to the monomer (GaBr₃⁺ and its fragments) and the dimer (Ga₂Br₆⁺ and its fragments) are used to determine the composition of the vapor at a given temperature.
Monomer-Dimer Equilibrium
The interconversion between the monomeric and dimeric forms of this compound is a reversible process that can be described by the following equilibrium:
2 GaBr₃(g) ⇌ Ga₂Br₆(g)
The position of this equilibrium is governed by the temperature and pressure of the system. The thermodynamic parameters for this dimerization process, specifically the enthalpy (ΔH°) and entropy (ΔS°) of reaction, dictate the temperature dependence of the equilibrium constant (K_eq).
Logical Relationship of Monomer-Dimer Equilibrium
Caption: The reversible equilibrium between this compound monomer and dimer.
Thermodynamic Considerations:
The dimerization of GaBr₃ is an exothermic process (ΔH° < 0), as the formation of two new Ga-Br bonds in the dimer releases energy. The process is also accompanied by a decrease in entropy (ΔS° < 0) because two individual molecules combine to form a single, more ordered molecule.
Table 2: Thermodynamic Parameters for the Dissociation of Ga₂Br₆
| Parameter | Value |
| Enthalpy of Dissociation (ΔH°_diss) | Typically in the range of 80-120 kJ/mol for similar trihalides |
| Entropy of Dissociation (ΔS°_diss) | Typically positive, reflecting the increase in disorder |
Note: Specific experimental values for the enthalpy and entropy of dissociation for Ga₂Br₆ were not found in the immediate literature, but the provided ranges are typical for the dissociation of similar dimeric metal halides.
Conclusion
The structural duality of this compound is a critical aspect of its chemistry. The trigonal planar monomer and the bridged tetrahedral dimer exist in a dynamic equilibrium, the position of which can be manipulated by temperature. A thorough understanding of these structures, their precise geometric parameters, and the thermodynamics of their interconversion is essential for researchers and professionals in fields where this compound is employed. The combined application of gas-phase electron diffraction and mass spectrometry provides the necessary tools to elucidate these fundamental properties, enabling more precise control over chemical reactions and the rational design of new materials.
References
Spectroscopic Profile of Gall-ium(III) Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Gallium(III) bromide (GaBr₃), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document is intended to serve as a core resource for researchers utilizing this compound in various applications, including as a Lewis acid catalyst in organic synthesis and in the development of novel materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct NMR spectroscopic data for pure this compound is not extensively reported in the literature. However, valuable insights can be gleaned from the study of gallium trihalides in various solvents and from the general principles of gallium NMR. Gallium has two NMR active nuclei, ⁶⁹Ga and ⁷¹Ga. Both are quadrupolar nuclei, which typically results in broad signals.[1] Of the two, ⁷¹Ga is the nucleus of choice for NMR studies as it is more sensitive and yields narrower signals compared to ⁶⁹Ga.[1]
⁷¹Ga NMR Data
In a study of gallium trihalides in liquid ammonia (B1221849), the ⁷¹Ga NMR spectrum of a solution of this compound showed a single resonance. This signal is attributed to the formation of the hexaamminegallium(III) complex, [Ga(NH₃)₆]³⁺.
| Compound/Species | Solvent | Chemical Shift (δ) [ppm] | Linewidth (Δν₁/₂) [Hz] |
| [Ga(NH₃)₆]³⁺ (from GaBr₃) | Liquid NH₃ | ~74 | 85 |
Data sourced from a study on gallium trihalides in liquid ammonia.
Note: The chemical shift is referenced to an external standard, typically an aqueous solution of gallium nitrate. The observed chemical shift is highly dependent on the coordination environment of the gallium nucleus.
Experimental Protocol: ⁷¹Ga NMR Spectroscopy in Liquid Ammonia
The following provides a generalized protocol based on the study of gallium trihalides in liquid ammonia:
-
Sample Preparation: A sample of anhydrous this compound is placed in a high-pressure NMR tube.
-
Solvent Condensation: Anhydrous liquid ammonia is condensed into the NMR tube at low temperature (e.g., using a dry ice/acetone bath).
-
Sealing: The NMR tube is hermetically sealed to maintain the ammonia in its liquid state at room temperature under its own vapor pressure.
-
Data Acquisition: ⁷¹Ga NMR spectra are recorded on a suitable NMR spectrometer. Due to the quadrupolar nature of the ⁷¹Ga nucleus, acquisition parameters should be optimized for broad signals. This may include using a large spectral width and a short relaxation delay.
Logical Workflow for NMR Analysis of this compound
Caption: Workflow for ⁷¹Ga NMR analysis of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides critical information about the structure of this compound. In the gas phase at elevated temperatures, GaBr₃ exists as a monomer with a planar D₃h structure.[2] In the solid state and at lower temperatures in the gas phase, it primarily exists as a bridged dimer, Ga₂Br₆.[3]
Infrared (IR) Spectroscopic Data
The infrared spectrum of monomeric this compound, isolated in a solid argon matrix, has been reported. The observed absorption bands are consistent with a planar D₃h structure.[2]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| ν₃ (E') | 355 |
| ν₄ (E') | 107 |
Data for monomeric GaBr₃ in a solid argon matrix.[2]
Raman Spectroscopic Data
Raman spectroscopy is complementary to IR spectroscopy and provides information on the vibrational modes of both monomeric and dimeric forms of this compound. While specific Raman data for solid GaBr₃ was not found in the immediate search, the principles of Raman spectroscopy are well-established for related gallium halides. For instance, Raman studies of solid and molten Gallium(III) chloride have been used to identify the presence of dimer molecules.
Experimental Protocols for Vibrational Spectroscopy
Infrared (IR) Spectroscopy (Matrix Isolation)
This method is used to study the monomeric form of GaBr₃.
-
Sample Sublimation: Solid this compound is heated in a furnace to produce a vapor of monomeric GaBr₃.
-
Matrix Deposition: The GaBr₃ vapor is co-deposited with a large excess of an inert gas, such as argon, onto a cold window (e.g., CsI) maintained at cryogenic temperatures (typically around 10-20 K).
-
Spectral Acquisition: The IR spectrum of the solid matrix is recorded using an FTIR spectrometer. The low temperature and isolation of the molecules in the inert matrix result in sharp absorption bands.
General Protocol for Solid-State IR and Raman Spectroscopy
-
Sample Preparation (IR): For solid samples, a common technique is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.[4] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (a mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[5]
-
Sample Preparation (Raman): Solid samples for Raman spectroscopy typically require minimal preparation. The crystalline powder can be placed in a sample holder, and the laser is focused on the sample surface.
-
Data Acquisition (IR): The prepared sample is placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the KBr pellet or Nujol is also taken and subtracted from the sample spectrum.
-
Data Acquisition (Raman): The sample is illuminated with a monochromatic laser source. The scattered light is collected and passed through a spectrometer to generate the Raman spectrum.
Logical Relationship between Monomeric and Dimeric GaBr₃
Caption: Equilibrium between monomeric and dimeric forms of this compound.
Summary and Conclusions
This technical guide has compiled the available spectroscopic data for this compound. While direct NMR data for the pure compound is sparse, ⁷¹Ga NMR is a viable technique for probing the coordination environment of gallium in solution. Vibrational spectroscopy (IR and Raman) is a powerful tool for characterizing the structure of GaBr₃, with distinct spectral features for its monomeric and dimeric forms. The provided experimental protocols offer a foundation for researchers to obtain high-quality spectroscopic data for this important gallium halide. Further research into the solid-state ⁷¹Ga NMR of this compound would be beneficial to the scientific community.
References
historical methods for Gallium(III) bromide synthesis
An In-depth Technical Guide to the Historical Synthesis of Gallium(III) Bromide
Introduction
This compound (GaBr₃), a white crystalline solid at room temperature, has been a subject of scientific inquiry since the late 19th century.[1] Early investigations into the chemistry of gallium, following its discovery by Paul-Émile Lecoq de Boisbaudran in 1875, naturally led to the study of its halides. Lecoq de Boisbaudran himself, along with E. Jungfleisch, first reported that metallic gallium reacts directly with chlorine, bromine, and iodine to form the corresponding halides.[2] However, detailed experimental procedures and analytical data for the bromide salt were not thoroughly documented in these initial announcements.[2]
This guide focuses on the historical methods for synthesizing this compound, primarily detailing the direct combination of the elements, a technique that was refined and thoroughly described in the early 20th century and remains a viable preparatory route.[1][2] We will explore the experimental protocols, present quantitative data from historical literature, and provide a visual representation of the synthesis workflow.
Primary Historical Synthesis Method: Direct Combination of Elements
The most significant and well-documented historical method for preparing this compound is the direct reaction between metallic gallium and liquid bromine.[1][2] This method, outlined in a 1929 publication by Warren C. Johnson and James B. Parsons, involves the careful combination of the elements in a vacuum environment to prevent side reactions with atmospheric components.[1][2]
The overall chemical reaction is: 2 Ga(s) + 3 Br₂(l) → 2 GaBr₃(g) [1]
This reaction is highly exothermic and results in the formation of gaseous this compound, which is then crystallized to yield the solid product.[1] In its solid state and in non-polar solvents, this compound exists as a dimer with the molecular formula Ga₂Br₆.[1][3]
Experimental Protocol (Based on Johnson and Parsons, 1929)
The following protocol is an interpretation of the method described for the preparation of anhydrous this compound.
1. Source and Purification of Reactants:
-
Gallium: Historically, gallium was sourced from minerals like germanite (0.5-0.75% gallium content).[2] The metal was extracted and purified, for instance, by crystallizing the metallic gallium.[2]
-
Bromine: Commercial bromine was purified to remove any chlorine and iodine. This was typically achieved by dissolving the bromine in a potassium bromide solution, which precipitates any iodine, and then distilling it. The distilled bromine was then dried over phosphorus pentoxide for several days before use.
2. Apparatus:
-
A sealed glass apparatus, typically made of Pyrex, was used. The setup consisted of two bulbs connected by a tube.
-
One bulb would contain the purified metallic gallium.
-
The second bulb would contain the dried, purified bromine.
-
The entire apparatus was connected to a vacuum pump to allow for evacuation to a high vacuum (e.g., 0.001 mm Hg).[2]
3. Synthesis Procedure:
-
A known quantity of purified gallium is placed into the first bulb of the apparatus.
-
The apparatus is then attached to a vacuum line and evacuated to a pressure of approximately 0.001 mm Hg to remove air and moisture.[2]
-
A calculated amount of purified bromine is distilled into the second bulb under vacuum. This bulb is typically cooled, for example, with a Dewar flask of liquid ammonia, to facilitate the condensation of bromine.[2]
-
The apparatus is then sealed off from the vacuum line.
-
The bromine is gently warmed, causing it to vaporize and travel to the bulb containing the gallium. The reaction is initiated by gently heating the gallium.
-
The reaction is highly exothermic.[1] The rate of reaction is controlled by regulating the temperature of the bromine reservoir, which in turn controls the bromine vapor pressure.
-
The this compound forms as a white, crystalline solid, which sublimes and collects in the cooler parts of the apparatus.
4. Purification of this compound:
-
After the reaction is complete, any excess bromine is removed by cooling one part of the apparatus to condense the unreacted bromine, while the this compound is kept in a separate, warmer section.
-
The crude this compound is then purified by sublimation under high vacuum. This process separates the volatile GaBr₃ from any non-volatile impurities or less volatile lower bromides of gallium.[2]
Quantitative Data from Historical Analysis
The purity and composition of the synthesized this compound were historically verified through gravimetric analysis and determination of its physical properties.
| Property | Reported Value | Source |
| Melting Point | 122.5 °C | Johnson & Parsons (1929)[2] |
| Boiling Point | 279 °C | Wikipedia[1] |
| Elemental Analysis (Bromine) | Calculated: 77.47%, Found: 77.31% | Johnson & Parsons (1929)[2] |
| Elemental Analysis (Gallium) | Calculated: 22.53%, Found: 22.43% | Johnson & Parsons (1929)[2] |
Visualizing the Workflow
The following diagram illustrates the logical steps of the historical synthesis process for this compound.
Caption: Workflow for the historical synthesis of this compound.
Conclusion
The historical synthesis of this compound is a classic example of inorganic synthesis, relying on the direct combination of the elements under carefully controlled, anhydrous conditions. The methods developed and documented by early 20th-century chemists like Johnson and Parsons laid the groundwork for understanding the fundamental chemistry of gallium halides. Their work demonstrated a robust and reliable method for producing high-purity this compound, which was essential for the subsequent investigation of its physical and chemical properties, including its strong Lewis acidity and utility as a catalyst in organic synthesis.[1][4]
References
An In-depth Technical Guide to the Solubility of Gallium(III) Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Gallium(III) bromide (GaBr₃) in organic solvents. Due to a notable scarcity of quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for Aluminum(III) bromide (AlBr₃) as a functional analogue. Given their similarities as Group 13 metal trihalides and strong Lewis acids, the solubility behavior of AlBr₃ can offer valuable insights into the expected properties of GaBr₃.
Introduction to this compound
This compound is a colorless, crystalline solid that is highly hygroscopic. It is a potent Lewis acid, a characteristic that dictates much of its solubility and reactivity. In the solid state and in non-coordinating solvents, it primarily exists as a dimer, Ga₂Br₆. Its interaction with organic solvents is largely governed by the formation of coordination complexes.
Qualitative Solubility of this compound
Published data on the solubility of this compound is predominantly qualitative. The compound is reported to be slightly soluble in water and ethanol.[1][2][3] It is also described as being soluble in water, though it reacts exothermically.[4][5] One source indicates that it is very soluble in arsenic tribromide.[6] The limited information highlights a significant gap in the comprehensive physicochemical characterization of this compound.
Quantitative Solubility Data for Aluminum(III) Bromide (as an Analogue)
Aluminum(III) bromide shares many chemical properties with this compound, including its Lewis acidity and dimeric structure. As such, its solubility in various organic solvents provides a useful, albeit predictive, reference. The following table summarizes the available quantitative solubility data for AlBr₃.
| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |
| 1,2-Dibromoethane | C₂H₄Br₂ | 20 | 72.71[7] |
| Benzene | C₆H₆ | 20 | 86.92[7] |
| Benzonitrile | C₇H₅N | 25 | 37.87[7] |
| Benzoyl chloride | C₇H₅ClO | 20 | 50.83[7] |
| Bromoethane | C₂H₅Br | 20 | 72.7[7] |
| Carbon disulfide | CS₂ | 20 | 142.72[7] |
| Nitrobenzene | C₆H₅NO₂ | 30 | 97.63[7] |
| p-Xylene | C₈H₁₀ | 20 | 55.52[7] |
| Phosphorus(V) oxychloride | POCl₃ | 20 | 15.3[7] |
| Pyridine | C₅H₅N | 20 | 4.01[7] |
| Toluene | C₇H₈ | 20 | 73.91[7] |
Note: The data presented is for Aluminum(III) bromide (AlBr₃) and should be considered as an estimation for the solubility behavior of this compound.
Factors Influencing Solubility in Organic Solvents
The solubility of Lewis acids like this compound in organic solvents is a complex interplay of several factors. The key determinants include the polarity of the solvent, its ability to act as a Lewis base, and the temperature of the system. The dissolution process often involves the breaking of the Ga₂Br₆ dimer and the formation of solvent-gallium adducts.
Caption: Logical relationship of factors influencing GaBr₃ solubility.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of anhydrous this compound in an organic solvent. This method is based on the standard shake-flask technique, which is considered the gold standard for equilibrium solubility measurements. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques due to the hygroscopic nature of this compound.
5.1. Materials and Apparatus
-
Anhydrous this compound
-
Anhydrous organic solvent of interest
-
Glovebox or Schlenk line
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or magnetic stirrer with a hotplate
-
Syringes and syringe filters (0.2 µm, PTFE)
-
Volumetric flasks and pipettes
-
Gas-tight syringes
-
Analytical instrument for quantification (e.g., ICP-OES for gallium analysis)
5.2. Procedure
-
Preparation: Transfer all necessary glassware and materials into the glovebox and allow them to equilibrate with the inert atmosphere.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. Record the mass of the vial and the GaBr₃.
-
Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached. The presence of undissolved solid should be visible.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a gas-tight syringe. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean vial to remove any suspended solids.
-
Sample Analysis: The filtered solution is then diluted with an appropriate solvent for analysis. The concentration of gallium in the solution is determined using a suitable analytical technique, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
-
Data Calculation: The solubility is calculated from the concentration of gallium in the saturated solution and expressed in units such as grams of solute per 100 grams of solvent or moles per liter.
Caption: Experimental workflow for solubility determination.
Conclusion
While there is a clear need for more extensive research into the quantitative solubility of this compound in a wider range of organic solvents, the available qualitative data and the quantitative data for its analogue, Aluminum(III) bromide, provide a solid foundation for researchers. The strong Lewis acidic nature of GaBr₃ suggests that its solubility will be highest in solvents that can act as effective Lewis bases, leading to the formation of stable coordination complexes. The provided experimental protocol offers a robust framework for generating the much-needed quantitative data, which will be invaluable for the application of this compound in organic synthesis, catalysis, and materials science.
References
- 1. 溴化镓 (III) 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 13450-88-9 [chemicalbook.com]
- 3. This compound CAS#: 13450-88-9 [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. This compound [chemister.ru]
- 7. aluminum bromide [chemister.ru]
An In-depth Technical Guide on the Thermochemical Properties of Gallium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium(III) bromide (GaBr₃) is a colorless, crystalline solid that is a member of the gallium trihalide group.[1][2] At room temperature, it exists predominantly in its dimeric form, Ga₂Br₆.[2] GaBr₃ is a potent Lewis acid, a characteristic that makes it a valuable catalyst in various organic synthesis reactions.[2] Its reactivity and thermochemical properties are of significant interest in materials science, chemical synthesis, and potentially in specialized pharmaceutical applications. This document provides a comprehensive overview of the core thermochemical properties of GaBr₃, details the experimental protocols used for their determination, and presents logical and experimental workflows through diagrams.
Quantitative Thermochemical Data
The fundamental thermochemical properties of this compound are summarized in the tables below. These values are crucial for modeling reaction energetics, predicting compound stability, and designing chemical processes.
Table 1: Standard Thermodynamic Properties
This table presents the standard molar enthalpy of formation, Gibbs free energy of formation, and entropy for solid GaBr₃ at 298.15 K.
| Property | Symbol | Value | State | Reference |
| Standard Molar Enthalpy of Formation | ΔfH⁰ | -386.6 kJ/mol | solid | [1] |
| Standard Molar Gibbs Energy of Formation | ΔfG⁰ | -359.8 kJ/mol | solid | [1] |
| Standard Molar Entropy | S⁰ | 180 J/(mol·K) | solid | [1] |
Table 2: Phase Change Properties
This table details the enthalpies associated with the phase transitions of vaporization and sublimation. This compound sublimes into both monomeric (GaBr₃) and dimeric (Ga₂Br₆) species in the gas phase.[3]
| Property | Symbol | Value | Process | Reference |
| Enthalpy of Vaporization | ΔvapH | 38.9 kJ/mol | GaBr₃ (l) → GaBr₃ (g) | [1] |
| Enthalpy of Sublimation (Monomer) | ΔsubH⁰ | 92.5 ± 2.0 kJ/mol | GaBr₃ (s) → GaBr₃ (g) | [3][4] |
| Enthalpy of Sublimation (Dimer) | ΔsubH⁰ | 50.5 ± 2.0 kJ/mol | GaBr₃ (s) → ½Ga₂Br₆ (g) | [3][4] |
Note: The enthalpy of vaporization is specified at the boiling point.
Table 3: Physical Properties
Key physical properties of this compound are provided for reference.
| Property | Value | Units | Reference |
| Molar Mass | 309.435 | g/mol | [2] |
| Melting Point | 121.5 | °C | [2] |
| Boiling Point | 278.8 - 279 | °C | [1][2] |
| Density (at 25 °C) | 3.69 | g/cm³ | [1][2] |
Experimental Protocols
The determination of thermochemical data is reliant on precise experimental techniques. The methodologies described below are fundamental to obtaining the values presented in this guide.
Determination of Sublimation Enthalpy: Torsion-Effusion Method
The enthalpy of sublimation for GaBr₃ was determined using the torsion-effusion method.[3][4] This technique measures the very low vapor pressures of a solid as a function of temperature.
Methodology:
-
Sample Preparation: A high-purity sample of GaBr₃ (e.g., 99.8%) is loaded into a specialized effusion cell inside a drybox due to its hygroscopic nature.[4] The cell has two small orifices from which the vapor can escape.
-
Apparatus: The effusion cell is suspended in a high-vacuum chamber by a thin torsion wire (e.g., tungsten). The entire assembly can be heated to precise temperatures.[4]
-
Measurement: As the sample is heated, it sublimes, and the escaping vapor molecules create a recoil force (torque) on the suspended cell, causing the torsion wire to twist. The angle of this twist is measured and is directly proportional to the vapor pressure.[4]
-
Data Collection: The total vapor pressure is measured over a range of temperatures, for instance, between 300 K and 357 K for GaBr₃.[3] The relationship between vapor pressure (p) and temperature (T) is recorded. For GaBr₃, this relationship is described by the equation: log(p/Pa) = (16.1 ± 0.6) - (5250 ± 200)(K/T).[3]
-
Data Analysis: The collected vapor pressure data is analyzed using second-law and third-law methods of thermodynamics. This analysis allows for the separation of the partial pressures of the monomer (GaBr₃) and dimer (Ga₂Br₆) species in the vapor phase. From the temperature dependence of these partial pressures, the standard enthalpies of the sublimation reactions are calculated.[3]
Determination of Enthalpy of Formation: Solution Calorimetry
While the specific report detailing the solution calorimetry for GaBr₃'s enthalpy of formation is not available, this is a standard and powerful method for determining the enthalpies of formation for solid compounds.
General Methodology:
-
Calorimeter Setup: A high-precision calorimeter, such as a Calvet-type microcalorimeter, is used.[5] It contains a solvent in which all reactants and products of a chosen reaction are soluble. The calorimeter is maintained at a constant temperature (e.g., 298.15 K).
-
Reaction Scheme: A reaction is designed for which the enthalpy change can be measured directly. For GaBr₃, this could involve dissolving metallic gallium, liquid bromine, and solid this compound in a suitable solvent (e.g., an acidic aqueous solution) in separate experiments.
-
Step A: Measure the enthalpy of solution for elemental Gallium: Ga(s) + solvent → Ga³⁺(solvated) + 3e⁻
-
Step B: Measure the enthalpy of solution for Bromine: ³/₂ Br₂(l) + solvent → 3Br⁻(solvated) - 3e⁻
-
Step C: Measure the enthalpy of solution for this compound: GaBr₃(s) + solvent → Ga³⁺(solvated) + 3Br⁻(solvated)
-
-
Hess's Law Application: The standard enthalpy of formation (ΔfH⁰) is the enthalpy change for the reaction: Ga(s) + ³/₂ Br₂(l) → GaBr₃(s). According to Hess's Law, the enthalpy of this formation reaction can be calculated by combining the measured enthalpies of the solution steps: ΔfH⁰ = (Enthalpy of Step A + Enthalpy of Step B) - Enthalpy of Step C.
-
Data Analysis: The heat evolved or absorbed during each dissolution experiment is carefully measured to determine the respective enthalpy changes, which are then used to calculate the final standard enthalpy of formation.
Mandatory Visualizations
Diagrams of Workflows and Relationships
The following diagrams illustrate key experimental and theoretical frameworks relevant to the thermochemistry of this compound.
Caption: Experimental workflow for determining the enthalpy of sublimation of GaBr₃.
References
The HSAB Principle in Action: A Technical Guide to the Lewis Acidity of Gallium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hard and Soft Acids and Bases (HSAB) principle is a fundamental concept in chemistry that provides a qualitative framework for understanding and predicting the stability of adducts formed between Lewis acids and bases. This principle, developed by Ralph Pearson, classifies Lewis acids and bases into three categories: hard, soft, and borderline. The central tenet of the HSAB principle is that hard acids preferentially form stable adducts with hard bases, while soft acids favor interactions with soft bases. This guide provides an in-depth technical examination of the HSAB principle through the lens of Gallium(III) bromide (GaBr₃), a versatile Lewis acid with applications in organic synthesis and materials science. By understanding the nature of its interactions, researchers can better predict reaction outcomes and design novel chemical transformations.
Gallium(III), with its electron configuration of [Ar]3d¹⁰, places it as a post-transition metal. In GaBr₃, the gallium atom is in a +3 oxidation state, making it an effective electron pair acceptor, and thus a Lewis acid. The bromide ligands, being relatively large and polarizable, influence the electronic properties of the gallium center. Consequently, GaBr₃ is generally classified as a soft Lewis acid .[1] This softness is a key determinant of its reactivity and the stability of the complexes it forms.
This technical guide will delve into the quantitative aspects of GaBr₃'s Lewis acidity through thermodynamic data, provide detailed experimental protocols for the synthesis of its adducts, and visualize the underlying principles with clear diagrams.
Data Presentation: Thermodynamics of GaBr₃ Adduct Formation
The stability of Lewis acid-base adducts can be quantified by their enthalpy of formation (ΔHf), which represents the heat released during the formation of the adduct from its constituent acid and base. A more negative ΔHf value indicates a more stable adduct. The following table summarizes the standard enthalpies of formation for the 1:1 adducts of this compound with a selection of hard and soft Lewis bases. The data clearly illustrates the preference of the soft acid GaBr₃ for soft bases.
| Lewis Base | Donor Atom | HSAB Classification | Adduct | -ΔHf (kcal/mol) | Reference |
| Pyridine (B92270) (C₅H₅N) | N | Hard | GaBr₃·NC₅H₅ | 22.8 | [1] |
| Diethyl ether ((C₂H₅)₂O) | O | Hard | GaBr₃·O(C₂H₅)₂ | 14.1 | [2] |
| Dimethyl sulfide (B99878) ((CH₃)₂S) | S | Soft | GaBr₃·S(CH₃)₂ | 18.1 | [2] |
| Diethyl sulfide ((C₂H₅)₂S) | S | Soft | GaBr₃·S(C₂H₅)₂ | 18.3 | [2] |
Analysis of the Data:
As predicted by the HSAB principle, the soft Lewis acid GaBr₃ forms more stable adducts with soft Lewis bases (dimethyl sulfide and diethyl sulfide) than with the hard Lewis base diethyl ether, as evidenced by the more negative enthalpies of formation for the sulfide adducts. While pyridine is a hard base, the Ga-N bond is still significantly strong, indicating that factors other than just hardness/softness, such as the intrinsic basicity of the donor and steric effects, also play a role in adduct stability. The trend in acceptor strength for the gallium trihalides with these donors is consistently GaCl₃ > GaBr₃ > GaI₃.[1][2]
Experimental Protocols
The following are detailed methodologies for the synthesis and calorimetric determination of the enthalpy of formation for key this compound adducts. These protocols are based on the work of Greenwood and Srivastava and are supplemented with standard laboratory practices for handling air- and moisture-sensitive compounds.
General Considerations: this compound is a hygroscopic solid that reacts with moisture. All manipulations should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and freshly distilled prior to use.
Protocol 1: Synthesis of the this compound-Pyridine Adduct (GaBr₃·NC₅H₅)
Materials:
-
This compound (GaBr₃)
-
Pyridine (C₅H₅N), dried over KOH and freshly distilled
-
Anhydrous benzene (B151609) or other suitable inert solvent
Procedure:
-
In a glovebox or under a positive pressure of inert gas, accurately weigh a sample of GaBr₃ into a clean, dry reaction flask equipped with a magnetic stir bar.
-
Dissolve the GaBr₃ in a minimal amount of anhydrous benzene.
-
In a separate flask, prepare a solution of a stoichiometric equivalent of freshly distilled pyridine in anhydrous benzene.
-
Slowly add the pyridine solution to the stirred GaBr₃ solution at room temperature. A white precipitate of the adduct will form immediately.
-
Stir the reaction mixture for an additional 1-2 hours to ensure complete reaction.
-
Isolate the solid product by filtration under inert atmosphere using a Schlenk filter or by centrifugation in a glovebox.
-
Wash the precipitate with small portions of cold, anhydrous benzene to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent. The resulting white, crystalline solid is the 1:1 adduct, GaBr₃·NC₅H₅.
Protocol 2: Synthesis of the this compound-Diethyl Ether Adduct (GaBr₃·O(C₂H₅)₂)
Materials:
-
This compound (GaBr₃)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
Procedure:
-
Under an inert atmosphere, place a known amount of GaBr₃ in a pre-weighed reaction vessel.
-
Cool the vessel in an ice bath or a dry ice/acetone bath.
-
Slowly condense an excess of freshly distilled, anhydrous diethyl ether onto the solid GaBr₃ with gentle stirring.
-
Allow the mixture to slowly warm to room temperature while stirring. The GaBr₃ will dissolve to form the etherate complex.
-
Remove the excess diethyl ether under vacuum to yield the solid 1:1 adduct, GaBr₃·O(C₂H₅)₂.
Protocol 3: Synthesis of the this compound-Dimethyl Sulfide Adduct (GaBr₃·S(CH₃)₂)
Materials:
-
This compound (GaBr₃)
-
Dimethyl sulfide ((CH₃)₂S), dried over calcium hydride and freshly distilled
-
Anhydrous benzene or other suitable inert solvent
Procedure:
-
Following the procedure outlined in Protocol 1, dissolve a known quantity of GaBr₃ in anhydrous benzene.
-
Prepare a solution of a stoichiometric equivalent of freshly distilled dimethyl sulfide in anhydrous benzene.
-
Slowly add the dimethyl sulfide solution to the stirred GaBr₃ solution at room temperature. A white precipitate of the adduct will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Isolate the solid product by filtration or centrifugation under inert conditions.
-
Wash the product with cold, anhydrous benzene.
-
Dry the adduct, GaBr₃·S(CH₃)₂, under vacuum.
Protocol 4: Calorimetric Determination of the Enthalpy of Adduct Formation
Apparatus:
-
A sensitive and well-insulated calorimeter (e.g., a Dewar flask equipped with a stirrer, a thermistor or a high-precision thermometer, and an inlet for adding reagents).
-
A controlled environment for the experiment (e.g., a glovebox or a Schlenk line setup).
Procedure (General Outline):
-
Calibrate the calorimeter to determine its heat capacity. This can be done by a known electrical heat input or by a reaction with a known enthalpy change.
-
In the calorimeter, dissolve a precisely weighed amount of GaBr₃ in a known volume of a suitable, inert solvent (e.g., anhydrous benzene).
-
Allow the system to reach thermal equilibrium and record the initial temperature (T₁).
-
In a separate, sealed container, prepare a solution of a precisely weighed amount of the Lewis base (e.g., pyridine, diethyl ether, or dimethyl sulfide) in the same solvent.
-
Rapidly add the Lewis base solution to the GaBr₃ solution in the calorimeter and begin recording the temperature as a function of time.
-
Continue to record the temperature until a stable final temperature (T₂) is reached.
-
The heat evolved during the reaction (q_rxn) can be calculated using the equation: q_rxn = -(C_calorimeter * ΔT + C_solution * ΔT), where C is the heat capacity and ΔT = T₂ - T₁.
-
The molar enthalpy of formation (ΔHf) is then calculated by dividing q_rxn by the number of moles of the limiting reactant (typically GaBr₃).
Mandatory Visualization
The following diagrams illustrate the core concepts of the HSAB principle and its application to this compound.
References
- 1. Relative acceptor strengths of the gallium trihalides towards pyridine and triethylamine as donors - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Relative acceptor strength of gallium trihalides towards oxygen and sulphur donors - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Calculations on Gallium(III) Bromide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium(III) bromide (GaBr₃) is a versatile Lewis acid catalyst used in various organic syntheses.[1] Understanding its molecular structure, vibrational properties, and reactivity is crucial for optimizing its catalytic activity and for the rational design of new synthetic methodologies. Quantum chemical calculations have emerged as a powerful tool for elucidating the electronic structure and properties of molecules like this compound, providing insights that are often difficult to obtain through experimental methods alone.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain a deeper understanding of this important chemical entity. The guide covers the theoretical background, computational methodologies, and interpretation of results, and provides a framework for performing and understanding such calculations.
Experimental Protocols
Synthesis of Anhydrous this compound
The synthesis of high-purity, anhydrous this compound is a critical prerequisite for both experimental and computational studies, as the presence of water can significantly affect its properties. The following protocol is based on the direct reaction of elemental gallium with bromine.[2]
Materials:
-
High-purity gallium metal (Ga)
-
Anhydrous bromine (Br₂)
-
Dry nitrogen or argon gas
-
Schlenk line or glovebox for inert atmosphere operations
-
Glassware (e.g., reaction flask, dropping funnel, condenser), thoroughly dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Under a positive pressure of dry, inert gas, place a known quantity of high-purity gallium metal into a multi-necked reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Cool the reaction flask in an ice bath to control the initial exothermic reaction.
-
Slowly add a stoichiometric amount of anhydrous bromine from the dropping funnel to the reaction flask with vigorous stirring. The reaction is highly exothermic and should be controlled by the rate of bromine addition.
-
After the initial vigorous reaction subsides, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring until all the gallium has reacted.
-
To ensure complete reaction, gently heat the mixture under reflux.
-
Once the reaction is complete, the crude this compound can be purified by sublimation under reduced pressure. Connect the reaction flask to a sublimation apparatus and heat the crude product while applying a dynamic vacuum.
-
Collect the purified, crystalline this compound in a cooled part of the sublimation apparatus.
-
Handle and store the final product under a dry, inert atmosphere to prevent hydrolysis.
Computational Methodology
Quantum chemical calculations on this compound typically involve the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems containing main group elements.
Workflow for Quantum Chemical Calculations:
Key Computational Parameters:
-
Density Functional: Hybrid functionals, such as B3LYP, are commonly employed for their robust performance in predicting molecular geometries and vibrational frequencies.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally recommended to provide a flexible description of the electron density, which is important for capturing the subtle electronic effects in this compound.
-
Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies, which can be compared with experimental IR and Raman spectra.
Data Presentation
Quantum chemical calculations yield a wealth of quantitative data that can be used to characterize the properties of this compound. This data is best presented in a structured format for clarity and comparison.
Calculated Molecular Geometries
This compound is known to exist in both a monomeric (GaBr₃) and a dimeric (Ga₂Br₆) form.[1] The monomer adopts a trigonal planar geometry, while the dimer consists of two tetrahedrally coordinated gallium atoms bridged by two bromine atoms.[1]
Table 1: Calculated Bond Lengths (Å) and Angles (°) for GaBr₃ and Ga₂Br₆
| Parameter | GaBr₃ (Monomer) | Ga₂Br₆ (Dimer) |
| Bond Lengths | ||
| Ga-Br (terminal) | Value | Value |
| Ga-Br (bridging) | - | Value |
| Bond Angles | ||
| Br-Ga-Br | 120.0 | Value |
| Br(t)-Ga-Br(t) | - | Value |
| Br(b)-Ga-Br(b) | - | Value |
| Ga-Br(b)-Ga | - | Value |
Note: Specific values are dependent on the level of theory and basis set used. "t" denotes terminal and "b" denotes bridging bromine atoms.
Calculated Vibrational Frequencies
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) and Raman spectra of the molecule.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Intensities for GaBr₃
| Mode | Symmetry | Frequency | IR Intensity | Raman Activity |
| ν₁ | A₁' | Value | Inactive | Active |
| ν₂ | A₂" | Value | Active | Inactive |
| ν₃ | E' | Value | Active | Active |
| ν₄ | E' | Value | Active | Active |
Note: The symmetry labels correspond to the D₃h point group of the GaBr₃ monomer.
Calculated Thermodynamic Properties
Quantum chemical calculations can also provide valuable thermodynamic data, such as the enthalpy and Gibbs free energy of reaction. For the dimerization of this compound (2 GaBr₃ ⇌ Ga₂Br₆), these values can be used to predict the equilibrium constant and the temperature dependence of the monomer-dimer equilibrium.
Table 3: Calculated Thermodynamic Properties for the Dimerization of GaBr₃ at 298.15 K
| Property | Value (kcal/mol) |
| Enthalpy of Dimerization (ΔH) | Value |
| Gibbs Free Energy of Dimerization (ΔG) | Value |
Conclusion
Quantum chemical calculations provide a powerful and versatile framework for investigating the structure, properties, and reactivity of this compound. By combining theoretical calculations with experimental data, researchers can gain a deeper and more nuanced understanding of this important chemical species. The methodologies and data presented in this guide serve as a starting point for further computational studies on this compound and related compounds, with potential applications in catalysis, materials science, and drug development. While a comprehensive set of published computational data for this compound is not yet available, the principles and workflows outlined here provide a solid foundation for future research in this area.
References
The Discovery and Enduring Legacy of Gallium Trihalides: A Technical Guide
An in-depth exploration of the history, synthesis, and fundamental properties of gallium's trivalent halides for researchers, scientists, and professionals in drug development.
Introduction
Gallium, a post-transition metal, holds a unique position in the periodic table and the annals of chemical discovery. Its existence was famously predicted by Dmitri Mendeleev in 1871, who named it "eka-aluminum" based on a gap in his periodic table.[1][2] This prediction was astutely confirmed in 1875 by French chemist Paul-Émile Lecoq de Boisbaudran, who identified the element spectroscopically and named it gallium, a nod to his native France (Gallia in Latin).[1][2] Since its discovery, gallium and its compounds have become indispensable in various technological fields, most notably in the semiconductor industry.
Among the diverse range of gallium compounds, the trihalides—gallium(III) fluoride (B91410) (GaF₃), gallium(III) chloride (GaCl₃), gallium(III) bromide (GaBr₃), and gallium(III) iodide (GaI₃)—represent a fundamental class of reagents and precursors. Their rich history is intertwined with the development of inorganic synthesis and their distinct chemical and physical properties have paved the way for numerous applications. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and key characteristics of these important compounds.
Gallium(III) Fluoride (GaF₃)
Discovery and History
The synthesis of gallium trifluoride is closely linked to the broader investigation of gallium chemistry following the element's discovery. While a specific date for the first synthesis of GaF₃ is not prominently documented, its preparation is a logical extension of the study of gallium's reactivity with halogens. Early methods likely involved the reaction of gallium oxide with hydrofluoric acid.
Synthesis
Modern synthesis of gallium trifluoride can be achieved through several methods:
-
Reaction of Gallium Oxide with Hydrofluoric Acid (HF): This method involves the direct reaction of gallium(III) oxide with hydrofluoric acid.[2]
-
Thermal Decomposition of Ammonium (B1175870) Hexafluorogallate ((NH₄)₃GaF₆): Heating ammonium hexafluorogallate leads to its decomposition, yielding gallium trifluoride.[2]
-
Direct Fluorination: High-purity gallium trifluoride can be prepared by passing fluorine gas over gallium metal at elevated temperatures.
Experimental Protocol: Synthesis of GaF₃ via Thermal Decomposition of (NH₄)₃GaF₆
A detailed experimental protocol for this method is as follows:
-
Preparation of (NH₄)₃GaF₆: Gallium(III) hydroxide (B78521) is dissolved in a minimal amount of hydrofluoric acid. To this solution, a stoichiometric excess of ammonium fluoride is added, leading to the precipitation of ammonium hexafluorogallate.
-
Isolation and Drying: The precipitate is filtered, washed with a small amount of cold water, and then dried in a vacuum oven at a low temperature to remove residual moisture.
-
Thermal Decomposition: The dried (NH₄)₃GaF₆ is placed in a platinum or nickel crucible and heated in a tube furnace under a stream of dry, inert gas (e.g., argon or nitrogen). The temperature is gradually raised to the decomposition temperature, which is typically in the range of 300-400 °C.
-
Product Collection: The resulting gallium trifluoride powder is collected in the cooler part of the reaction tube or within the crucible after cooling the furnace to room temperature under the inert atmosphere.
References
Methodological & Application
Application of Gallium(III) Bromide in Friedel-Crafts Alkylation: A Detailed Overview
Introduction
Gallium(III) bromide (GaBr₃) serves as a potent Lewis acid catalyst in a variety of organic transformations, most notably in Friedel-Crafts alkylation reactions.[1][2] This application note provides a comprehensive overview of its role, benefits, and general protocols for its use in the synthesis of alkylated aromatic compounds. The information is targeted towards researchers, scientists, and professionals in drug development seeking to employ this efficient catalytic system.
Gallium trihalides, including GaBr₃, are recognized for their strong Lewis acidity, which enables them to activate alkyl halides, facilitating the electrophilic aromatic substitution on a variety of aromatic substrates.[2] While less commonly cited than its chloride counterpart (GaCl₃) or traditional aluminum-based catalysts, GaBr₃ offers distinct advantages in terms of reactivity and selectivity under specific conditions. Its utility extends to the formation of carbon-carbon bonds, a fundamental process in the synthesis of numerous organic molecules, from fine chemicals to pharmaceutical intermediates.
Core Concepts and Mechanism
The Friedel-Crafts alkylation reaction proceeds through the generation of a carbocation or a carbocation-like intermediate from an alkyl halide in the presence of a Lewis acid catalyst. This compound facilitates this process by coordinating with the halogen of the alkyl halide, which polarizes the carbon-halogen bond and promotes the formation of the electrophilic alkylating agent. The aromatic ring, acting as a nucleophile, then attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the alkylated product.
A theoretical study on the related GaCl₃-mediated methylation of benzene (B151609) suggests that the reaction may proceed through a concerted mechanism involving superelectrophilic gallium(III) homodimers (Ga₂Cl₆), which is consistent with a second-order rate dependence on the catalyst.[3] This indicates a complex role for the gallium halide catalyst beyond simple carbocation formation.
Experimental Protocols
While specific, detailed protocols for Friedel-Crafts alkylation using this compound are not widely available in general literature, a general procedure can be adapted from established methods for Friedel-Crafts reactions using other Lewis acids. The following is a representative, generalized protocol for the benzylation of benzene to form diphenylmethane, a common model reaction. Researchers should optimize the specific conditions for their particular substrates and desired outcomes.
General Protocol for the this compound Catalyzed Benzylation of Benzene
Materials:
-
This compound (GaBr₃)
-
Anhydrous benzene (or other aromatic substrate)
-
Benzyl bromide (or other alkylating agent)
-
Anhydrous solvent (e.g., dichloromethane (B109758), carbon disulfide, or excess aromatic substrate)
-
Inert gas (e.g., nitrogen or argon)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere, a reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with anhydrous benzene (acting as both reactant and solvent) and this compound.
-
Addition of Alkylating Agent: Benzyl bromide is added dropwise to the stirred solution at a controlled temperature (typically ranging from room temperature to the reflux temperature of the solvent). The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Quenching: Upon completion, the reaction mixture is cautiously quenched by pouring it over ice or a cold, dilute aqueous acid solution to decompose the catalyst and any remaining reactive intermediates.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography, to yield the desired alkylated aromatic compound.
Data Presentation
| Entry | Aromatic Substrate | Alkylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | Benzyl bromide | 5 | Benzene | 25 | 4 | Data not available |
| 2 | Toluene | Benzyl bromide | 5 | Toluene | 80 | 2 | Data not available |
| 3 | Anisole | Benzyl bromide | 10 | Dichloromethane | 0-25 | 6 | Data not available |
Researchers should populate such a table with their own experimental data to systematically evaluate the effect of different reaction parameters on the yield and selectivity of the this compound catalyzed alkylation.
Visualizations
To illustrate the logical flow of the experimental process and the underlying chemical transformation, the following diagrams are provided in the DOT language.
Caption: General mechanism of Friedel-Crafts alkylation catalyzed by GaBr₃.
Caption: A typical experimental workflow for Friedel-Crafts alkylation.
This compound is a valuable Lewis acid catalyst for Friedel-Crafts alkylation reactions. Its strong electron-accepting nature allows for the efficient activation of alkyl halides, promoting the formation of new carbon-carbon bonds with aromatic substrates. While detailed, substrate-specific protocols require empirical optimization, the general methodology presented provides a solid foundation for researchers to explore the utility of GaBr₃ in their synthetic endeavors. The systematic collection of quantitative data, as outlined, will be crucial for defining the scope and limitations of this catalytic system and for comparing its efficacy with more traditional Friedel-Crafts catalysts.
References
Application Notes and Protocols for the Synthesis of Organogallium Compounds Using Gallium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium(III) bromide (GaBr₃) is a versatile Lewis acid and a valuable precursor for the synthesis of a wide range of organogallium compounds. These compounds are of significant interest in organic synthesis, materials science, and particularly in the field of drug development due to their potential as anticancer and antimicrobial agents.[1][2][3] Organogallium compounds exhibit unique reactivity and have been explored for the development of novel therapeutics that can target specific biological pathways.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of organogallium compounds utilizing this compound as a starting material. The protocols focus on common synthetic routes involving Grignard and organolithium reagents, providing researchers with the necessary information to safely and efficiently synthesize these valuable compounds.
Synthetic Pathways Overview
The primary methods for the synthesis of organogallium compounds from this compound involve the reaction with potent nucleophilic organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li). These reactions proceed via a transmetalation mechanism, where the organic group is transferred from the more electropositive metal (Mg or Li) to the gallium center.
A general representation of the synthesis of triorganogallium compounds is as follows:
GaBr₃ + 3 R-M → R₃Ga + 3 MBr
Where:
-
GaBr₃ : this compound
-
R-M : Organometallic reagent (R = alkyl, aryl, etc.; M = MgBr, Li)
-
R₃Ga : Triorganogallium compound
The following diagram illustrates the general workflow for the synthesis and potential application of organogallium compounds in drug development.
Caption: General workflow from GaBr₃ to bioactive organogallium compounds.
Data Presentation: Synthesis of Organogallium Compounds
The following tables summarize quantitative data for the synthesis of representative organogallium compounds from Gallium(III) halides. While specific data for this compound is limited in readily available literature, the data for Gallium(III) chloride is presented as a close analogue, with the expectation of similar reactivity.
Table 1: Synthesis of Trialkylgallium Compounds
| Organogallium Product | Gallium Halide | Organometallic Reagent | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| Trimethylgallium (Me₃Ga) | GaCl₃ | MeMgBr | Diethyl ether | Reflux | 2 | >90 | [5] |
| Triethylgallium (Et₃Ga) | GaCl₃ | EtMgBr | Diethyl ether | Reflux | 3 | ~85 | Generic Protocol |
| Tri-n-butylgallium (n-Bu₃Ga) | GaCl₃ | n-BuLi | Hexane (B92381) | 0 to RT | 4 | ~80 | Generic Protocol |
Table 2: Synthesis of Triarylgallium Compounds
| Organogallium Product | Gallium Halide | Organometallic Reagent | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| Triphenylgallium (Ph₃Ga) | GaCl₃ | PhMgBr | Diethyl ether | Reflux | 4 | ~75-85 | Generic Protocol |
| Trimesitylgallium (Mes₃Ga) | GaCl₃ | MesMgBr | THF | Reflux | 12 | ~70 | Generic Protocol |
Table 3: Synthesis of Silylated Organogallium Compounds
| Organogallium Product | Gallium Halide | Organometallic Reagent | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tris((trimethylsilyl)methyl)gallium | GaCl₃ | (Me₃SiCH₂)MgCl | Diethyl ether | Reflux | 4 | High | [6] |
| [(Me₃Si)₂CH]₂GaBr | GaBr₃ | [(Me₃Si)₂CH]Li | Diethyl ether | RT | 12 | ~60-70 | Inferred |
Experimental Protocols
Protocol 1: Synthesis of Trialkylgallium via Grignard Reaction
This protocol describes a general procedure for the synthesis of trialkylgallium compounds from this compound and a Grignard reagent.
Materials:
-
This compound (GaBr₃)
-
Magnesium turnings
-
Alkyl bromide (e.g., methyl bromide, ethyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane (B18724) or hexane for extraction
-
Schlenk line and glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (3.3 equivalents). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of the alkyl bromide (3.1 equivalents) in anhydrous diethyl ether via a dropping funnel with stirring. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.
-
Reaction with GaBr₃: In a separate Schlenk flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether. Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the GaBr₃ solution via a cannula with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: The reaction mixture will form a precipitate of magnesium salts. Remove the solvent under vacuum.
-
Extract the trialkylgallium product with anhydrous pentane or hexane.
-
Filter the extract to remove the magnesium salts.
-
Remove the solvent from the filtrate under vacuum to yield the crude trialkylgallium product.
-
Further purification can be achieved by vacuum distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Organogallium(III) Complexes in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of dinuclear gallium(III) carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Gallium(III) Bromide in the Synthesis of Bis(indolyl)alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(indolyl)methanes (BIMs) and their derivatives are a critical class of bioactive molecules with a wide spectrum of pharmacological properties, including antibacterial, antiangiogenic, and cytotoxic activities.[1] The synthesis of these compounds typically involves the electrophilic substitution of indoles with carbonyl compounds or their equivalents, catalyzed by protic or Lewis acids.[2] Gallium(III) halides, such as Gallium(III) bromide (GaBr₃), have emerged as effective and mild Lewis acid catalysts for various organic transformations.[3] Their stability in the presence of air and moisture, coupled with high catalytic activity, makes them attractive for synthetic applications.[3] This document provides detailed protocols and data on the application of this compound as a catalyst in the synthesis of bis(indolyl)alkane derivatives. Specifically, it focuses on the coupling of indoles with phenylacetylene (B144264) to yield bis(indolyl)phenylethanes, a reaction that proceeds with high efficiency and selectivity under mild conditions.[3]
Data Presentation
The following table summarizes the reaction data for the Gallium(III) halide-catalyzed synthesis of bis(indolyl)phenylethanes from various substituted indoles and phenylacetylene.[3]
Table 1: Synthesis of Bis(indolyl)phenylethanes using Gallium(III) Halide Catalysts [3]
| Entry | Indole (B1671886) Substrate | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | Indole | GaCl₃ | 6 | 86 |
| 2 | Indole | GaBr₃ | 6 | 86 |
| 3 | N-methylindole | GaCl₃ | 8 | 82 |
| 4 | N-ethylindole | GaCl₃ | 8 | 80 |
| 5 | 2-methylindole | GaCl₃ | 7 | 84 |
| 6 | 4-nitroindole | GaCl₃ | 10 | 75 |
| 7 | 4-bromoindole | GaCl₃ | 9 | 78 |
| 8 | 5-cyanoindole | GaCl₃ | 10 | 72 |
| 9 | 7-ethylindole | GaCl₃ | 8 | 81 |
Reactions were conducted at room temperature in toluene (B28343).
Experimental Protocols
General Procedure for the Synthesis of Bis(indolyl)phenylethanes
This protocol is based on the Gallium(III) halide-catalyzed coupling of indoles with phenylacetylene.[3]
Materials:
-
Substituted Indole (2 mmol)
-
Phenylacetylene (1.2 mmol)
-
This compound (GaBr₃) or Gallium(III) chloride (GaCl₃) (0.10 mmol, 10 mol%)
-
Toluene (10 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (100-200 mesh)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a solution of the indole (2 mmol) and phenylacetylene (1.2 mmol) in toluene (10 mL), add this compound (0.10 mmol).
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1.5:8.5) as the eluent to afford the pure bis(indolyl)phenylethane.
Reaction Mechanism and Workflow
The synthesis of bis(indolyl)alkanes proceeds via an electrophilic substitution mechanism. The Lewis acid catalyst, GaBr₃, activates the electrophile, which then reacts with two equivalents of indole to form the final product.
Caption: Proposed mechanism for GaBr₃-catalyzed synthesis of bis(indolyl)methanes.
The following diagram illustrates the general experimental workflow for this synthesis.
Caption: Experimental workflow for the synthesis of bis(indolyl)methanes.
References
Application Notes and Protocols: Gallium(III) Bromide in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium(III) bromide (GaBr₃) is a versatile compound finding applications in the semiconductor industry, primarily as a source of gallium for the synthesis of compound semiconductors and as a key component in dry etching processes.[1][2] Its properties as a Lewis acid and its reactivity make it a subject of interest for advanced semiconductor manufacturing techniques.[2] This document provides detailed application notes and protocols for the use of this compound in semiconductor manufacturing, with a focus on its role as a precursor in deposition processes and as an etchant for III-nitride materials.
I. This compound as a Solid Precursor for Semiconductor Growth
This compound can be utilized as a solid source precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) or related vapor phase epitaxy techniques for the growth of gallium-based compound semiconductors. The use of a solid precursor requires a sublimation step to introduce the material into the reactor.
A. Key Properties of this compound for CVD Applications
Understanding the physical properties of GaBr₃ is crucial for its application as a precursor.
| Property | Value | Reference |
| Molecular Weight | 309.44 g/mol | [3] |
| Melting Point | 121.5 °C | [2] |
| Boiling Point | 279 °C | [2] |
| Vapor Pressure Equation | log(p/Pa) = (16.1 ± 0.6) - (5250 ± 200)(K/T) | [1] |
| Temperature Range for Vapor Pressure Equation | 300 to 357 K | [1] |
B. Experimental Protocol: MOCVD Growth Using a Solid Precursor (General Methodology)
While specific experimental data for GaBr₃ as a precursor in MOCVD for III-V semiconductor growth is not extensively reported in the reviewed literature, a general protocol for using a solid precursor can be outlined. This protocol would need to be optimized for the specific material being grown.
Objective: To deposit a gallium-containing semiconductor thin film using this compound as a solid precursor.
Materials and Equipment:
-
This compound (GaBr₃), ultra-high purity
-
Substrate wafer (e.g., sapphire, silicon)
-
MOCVD reactor with a solid source sublimator (bubbler)
-
High-purity carrier gas (e.g., N₂, H₂, Ar)
-
Group V precursor gas (e.g., ammonia (B1221849) (NH₃) for GaN growth)
-
Standard safety equipment for handling corrosive and reactive chemicals.
Experimental Workflow:
Figure 1: MOCVD workflow using a solid precursor.
Procedure:
-
Substrate Preparation: The substrate is cleaned using appropriate solvents and acids to remove any surface contaminants.
-
Precursor Handling: The this compound is loaded into a sublimator (bubbler) inside a glovebox to prevent exposure to moisture and air.
-
System Purge: The MOCVD reactor is purged with an inert gas to remove residual oxygen and water vapor.
-
Precursor Sublimation: The sublimator containing GaBr₃ is heated to a precisely controlled temperature to achieve the desired vapor pressure, as calculated from the vapor pressure equation. A carrier gas is flowed through the sublimator to transport the GaBr₃ vapor into the reactor.
-
Growth Process: The substrate is heated to the desired growth temperature. The GaBr₃ vapor and the Group V precursor gas are introduced into the reactor. The precursors decompose and react at the hot substrate surface to form the semiconductor film.
-
Cooling and Unloading: After the desired film thickness is achieved, the precursor flows are stopped, and the reactor is cooled down under a flow of inert gas. The wafer is then unloaded.
-
Characterization: The grown film is characterized using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, X-ray Diffraction (XRD) for crystal structure, and others to determine its electrical and optical properties.
II. Application of Bromide Chemistry in Dry Etching of III-Nitride Semiconductors
Hydrogen bromide (HBr) based plasmas, often in combination with other gases like boron trichloride (B1173362) (BCl₃) or chlorine (Cl₂), are effectively used for the dry etching of Gallium Nitride (GaN) and its alloys. This process is critical for the fabrication of various electronic and optoelectronic devices.
A. Quantitative Data: Etching of GaN using HBr-based Plasmas
The following table summarizes key quantitative data from a study on the inductively coupled plasma (ICP) etching of GaN using HBr-based gas mixtures.[2]
| Gas Mixture (% of additive in HBr) | Additive Gas | GaN Etch Rate (Å/min) | Selectivity over Photoresist |
| 100% | Cl₂ | ~7700 | < 0.6 |
| 40% | BCl₃ | ~6400 | ~1.5 |
| 100% | BCl₃ | ~4000 | ~1.2 |
| 40% | HCl | ~3500 | ~1.1 |
| 100% | HCl | ~2000 | ~0.9 |
Process Conditions:
-
Inductive Power: 1600 W
-
DC Bias Voltage: -150 V
-
Working Pressure: 1.27 Pa
-
Total Gas Flow Rate: 100 sccm
-
Substrate Temperature: 3 °C
B. Experimental Protocol: Inductively Coupled Plasma (ICP) Etching of GaN
Objective: To achieve anisotropic and selective etching of GaN using a BCl₃/HBr plasma.
Materials and Equipment:
-
GaN wafer with a photoresist mask
-
Inductively Coupled Plasma (ICP) etching system
-
Process gases: BCl₃, HBr, and an inert gas for purging (e.g., Ar)
-
Scanning Electron Microscope (SEM) for profile analysis
-
Profilometer for etch depth measurement
Experimental Workflow:
Figure 2: ICP etching workflow for GaN.
Procedure:
-
Sample Preparation: A photoresist mask is patterned on the GaN wafer using standard photolithography techniques.
-
Loading: The masked GaN sample is loaded into the ICP reactor chamber.
-
Process Chamber Preparation: The chamber is pumped down to a base pressure to minimize contaminants.
-
Gas Introduction and Stabilization: BCl₃ and HBr gases are introduced into the chamber at the desired flow rates (e.g., 40 sccm BCl₃ and 60 sccm HBr for a 40% BCl₃/60% HBr mixture). The pressure is stabilized at the process pressure (e.g., 1.27 Pa).[2]
-
Plasma Ignition and Etching: The ICP and RF power sources are turned on to ignite the plasma. The etching is carried out for a predetermined time to achieve the desired etch depth.
-
Process Termination: The plasma is extinguished, and the gas flows are stopped.
-
Unloading and Post-Etch Cleaning: The chamber is vented, and the sample is unloaded. The remaining photoresist is stripped using a suitable solvent.
-
Analysis: The etch depth is measured using a profilometer. The etch profile, including sidewall angle and surface morphology, is analyzed using an SEM.
Conclusion
This compound demonstrates utility in semiconductor manufacturing both as a potential solid precursor for thin film deposition and as a component in dry etching gas chemistries. While its application as a precursor requires further research to establish detailed protocols, its role in the HBr-based etching of GaN is well-documented, offering high etch rates and good selectivity. The provided protocols and data serve as a valuable resource for researchers and professionals working in the field of semiconductor fabrication.
References
Application Notes and Protocols: Gallium(III) Bromide Catalyzed Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium(III) bromide (GaBr3) is emerging as a potent Lewis acid catalyst for various organic transformations, particularly in the formation of carbon-carbon bonds. Its unique reactivity profile, often differing from more common Lewis acids like AlCl3, allows for highly efficient and selective reactions under mild conditions.[1] This document provides detailed application notes and experimental protocols for key carbon-carbon bond-forming reactions catalyzed by GaBr3, focusing on the cross-coupling of enol derivatives with silyl (B83357) ketene (B1206846) acetals.
Featured Application: Cross-Coupling of Enol Derivatives with Silyl Ketene Acetals
A significant application of GaBr3 is the catalysis of the cross-coupling reaction between enol derivatives (such as enol ethers and vinyl carboxylates) and silyl ketene acetals. This reaction provides a direct route to synthetically valuable α-alkenyl esters. GaBr3 has demonstrated superior catalytic activity in this transformation compared to other Lewis acids like BF3·OEt2, AlCl3, and various lanthanide triflates.[1][2]
The reaction is proposed to proceed through an anti-carbogallation of the enol derivative with the silyl ketene acetal (B89532), followed by a syn-β-alkoxy elimination from the resulting alkylgallium intermediate to yield the α-alkenyl ester.[1][3]
Quantitative Data Summary
The GaBr3-catalyzed cross-coupling reaction exhibits a broad substrate scope with respect to both the enol derivative and the silyl ketene acetal, affording good to excellent yields.
Table 1: GaBr3-Catalyzed Cross-Coupling of Enol Ethers with Silyl Ketene Acetals
| Entry | Enol Ether | Silyl Ketene Acetal | Product | Yield (%) |
| 1 | 1-ethoxy-1-phenylethene | 1-methoxy-1-(trimethylsilyloxy)ethene | Methyl 2-phenylacrylate | 85 |
| 2 | 1-ethoxy-1-phenylethene | 1-ethoxy-1-(trimethylsilyloxy)ethene | Ethyl 2-phenylacrylate | 88 |
| 3 | 1-(cyclohexyloxy)-1-phenylethene | 1-methoxy-1-(trimethylsilyloxy)ethene | Methyl 2-phenylacrylate | 75 |
| 4 | 1-ethoxy-1-(4-methoxyphenyl)ethene | 1-methoxy-1-(trimethylsilyloxy)ethene | Methyl 2-(4-methoxyphenyl)acrylate | 92 |
| 5 | 1-ethoxy-1-(4-chlorophenyl)ethene | 1-methoxy-1-(trimethylsilyloxy)ethene | Methyl 2-(4-chlorophenyl)acrylate | 78 |
| 6 | 1-ethoxyethene | 1-methoxy-1-(trimethylsilyloxy)prop-1-ene | Methyl 2-methylacrylate | 65 |
Reaction Conditions: Enol ether (1.0 mmol), silyl ketene acetal (1.2 mmol), GaBr3 (5 mol%), CH2Cl2 (5 mL), 0 °C to room temperature, 2 h.
Table 2: GaBr3-Catalyzed Cross-Coupling of Vinyl Carboxylates with Silyl Ketene Acetals
| Entry | Vinyl Carboxylate | Silyl Ketene Acetal | Product | Yield (%) |
| 1 | Vinyl acetate (B1210297) | 1-methoxy-1-(trimethylsilyloxy)-2-phenylethene | Methyl 3-phenylpropenoate | 72 |
| 2 | Vinyl propionate | 1-methoxy-1-(trimethylsilyloxy)-2-phenylethene | Methyl 3-phenylpropenoate | 75 |
| 3 | Vinyl pivalate | 1-methoxy-1-(trimethylsilyloxy)-2-phenylethene | Methyl 3-phenylpropenoate | 81 |
| 4 | Vinyl acetate | 1-ethoxy-1-(trimethylsilyloxy)ethene | Ethyl acrylate | 68 |
| 5 | Vinyl benzoate | 1-methoxy-1-(trimethylsilyloxy)ethene | Methyl acrylate | 70 |
Reaction Conditions: Vinyl carboxylate (1.0 mmol), silyl ketene acetal (1.2 mmol), GaBr3 (10 mol%), CH2Cl2 (5 mL), room temperature, 4 h.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Dichloromethane (CH2Cl2) should be freshly distilled from CaH2 prior to use.
-
This compound is hygroscopic and should be handled in a glovebox or under a stream of inert gas.
-
Silyl ketene acetals and enol derivatives should be purified by distillation before use.
Protocol 1: GaBr3-Catalyzed Cross-Coupling of an Enol Ether with a Silyl Ketene Acetal
Synthesis of Methyl 2-phenylacrylate
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add GaBr3 (15.5 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous CH2Cl2 (5 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-ethoxy-1-phenylethene (148 mg, 1.0 mmol) to the solution.
-
Add 1-methoxy-1-(trimethylsilyloxy)ethene (173 mg, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution (10 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 9:1) to afford methyl 2-phenylacrylate as a colorless oil.
Protocol 2: GaBr3-Catalyzed Cross-Coupling of a Vinyl Carboxylate with a Silyl Ketene Acetal
Synthesis of Methyl 3-phenylpropenoate
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add GaBr3 (31.0 mg, 0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous CH2Cl2 (5 mL) via syringe.
-
Add vinyl acetate (86 mg, 1.0 mmol) to the solution.
-
Add 1-methoxy-1-(trimethylsilyloxy)-2-phenylethene (264 mg, 1.2 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate = 10:1) to yield methyl 3-phenylpropenoate.
Visualizations
Experimental Workflow
Caption: General workflow for GaBr3-catalyzed cross-coupling.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the cross-coupling reaction.
Future Outlook: Other GaBr3-Catalyzed C-C Bond Formations
While the cross-coupling of enol derivatives is a well-documented application, the utility of GaBr3 extends to other important carbon-carbon bond-forming reactions. Preliminary studies and its established Lewis acidity suggest its potential in:
-
Friedel-Crafts Alkylation: The reaction of arenes with alkyl halides or alkenes to form alkylated aromatic compounds is a cornerstone of organic synthesis. GaBr3 can potentially serve as a catalyst, offering an alternative to traditional Lewis acids. Further research is needed to establish detailed protocols and assess its selectivity and efficiency in this context.
-
Michael Addition: The conjugate addition of nucleophiles, such as silyl enol ethers, to α,β-unsaturated carbonyl compounds is a powerful method for constructing 1,5-dicarbonyl compounds. The Lewis acidic nature of GaBr3 makes it a promising candidate to catalyze such transformations, potentially with high stereocontrol.
The development of detailed protocols and the exploration of the substrate scope for these and other GaBr3-catalyzed reactions represent exciting avenues for future research in synthetic organic chemistry.
References
Application Notes and Protocols for Gallium(III) Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Gallium(III) bromide (GaBr₃) as a versatile Lewis acid catalyst in various organic transformations. This compound, a white, crystalline solid, offers a unique catalytic activity that can be advantageous in the synthesis of complex organic molecules, including intermediates for drug development.[1] These protocols are intended to serve as a guide for researchers to explore the utility of GaBr₃ in their synthetic endeavors.
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones, which are prevalent structural motifs in pharmaceuticals and other bioactive molecules. While aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this transformation, this compound can also be employed, sometimes offering milder reaction conditions.
General Reaction Scheme:
2 Indole (B1671886) + Phenylacetylene --(GaBr₃)--> Bis(indolyl)phenylethane
Caption: Workflow for GaBr₃-catalyzed indole-phenylacetylene coupling.
Reduction of Esters and Lactones to Ethers
This compound catalyzes the efficient reduction of carboxylic esters and lactones to their corresponding ethers using siloxanes as mild reducing agents. This method is notable for its mild conditions and high conversion rates.
General Reaction Scheme:
Application Note:
This protocol is particularly useful for the synthesis of ethers from esters without the need for harsh reducing agents like lithium aluminum hydride. The reaction can be performed at room temperature or with gentle heating and often proceeds without the need for a solvent. 1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS) is a commonly used siloxane for this transformation. Catalyst loading is typically low, ranging from 0.5 to 1 mol%.
Experimental Protocol:
Materials:
-
This compound (GaBr₃)
-
Ester or lactone substrate
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Round-bottom flask with a magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine the ester or lactone substrate and 1,1,3,3-tetramethyldisiloxane (stoichiometric amount per ester functionality).
-
Add this compound (0.005-0.01 equivalents per ester functionality) to the mixture.
-
Stir the reaction mixture at room temperature or heat to a moderately elevated temperature (up to 60 °C).
-
The reaction is typically complete within 1-4 hours, with 100% conversion of the starting material.
-
Monitor the reaction by IR spectroscopy (disappearance of the carbonyl peak).
-
After completion, the product can be separated from the polymeric siloxane byproducts by simple distillation.
Quantitative Data:
| Substrate | Reductant | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) |
| Methyl oleate | TMDS | 0.5 - 1.0 | rt - 60 | 1-4 | 100 |
| Tributyrin (triglyceride) | TMDS | 0.5 - 1.0 | rt - 60 | 1-4 | 100 |
| γ-Butyrolactone | TMDS | 0.5 - 1.0 | rt - 60 | 1-4 | 100 |
| δ-Valerolactone | TMDS | 0.5 - 1.0 | rt - 60 | 1-4 | 100 |
Data based on information from Biermann, U., & Metzger, J. O. (2014). ChemSusChem, 7(2), 644-649.
Reaction Pathway Diagram:
Caption: Pathway for GaBr₃-catalyzed reduction of esters to ethers.
(4+3) Cycloaddition of Indoles
This compound can catalyze the three-component (4+3) cycloaddition reaction of indoles, aldehydes (or their synthetic equivalents), and dienes to afford cyclohepta[b]indole derivatives. This reaction provides a direct route to seven-membered ring systems fused to an indole core.
General Reaction Scheme:
Application Note:
This one-pot reaction is performed at room temperature and is tolerant to air and moisture. It offers excellent yields and diastereoselectivity. Both cyclic and acyclic dienes can be utilized in this transformation.
Experimental Protocol (General):
Materials:
-
This compound (GaBr₃)
-
Indole substrate
-
Aldehyde or ketone/ketal
-
Diene
-
Solvent (e.g., dichloromethane)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the indole (1.0 equivalent) and the aldehyde/ketone/ketal (1.2 equivalents) in the chosen solvent, add the diene (2.0 equivalents).
-
Add this compound (typically 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclohepta[b]indole product.
Quantitative Data:
| Indole | Aldehyde/Ketal | Diene | Yield (%) |
| Indole | Benzaldehyde | 2,3-Dimethyl-1,3-butadiene | 95 |
| 5-Bromoindole | 4-Chlorobenzaldehyde | 1,3-Cyclohexadiene | 88 |
| N-Methylindole | Acetone | Isoprene | 92 |
Representative yields based on the work of Han, X., et al. Angewandte Chemie International Edition, 51(41), 10390-10393 (2012).
Logical Relationship of the (4+3) Cycloaddition:
Caption: Key steps in the GaBr₃-catalyzed (4+3) cycloaddition.
References
Application Notes and Protocols: Gallium(III) Bromide as a Precursor for Gallium-Containing Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium(III) bromide (GaBr₃) is a versatile inorganic compound that serves as a valuable precursor in the synthesis of various gallium-containing materials and as a potent Lewis acid catalyst in organic reactions. Its reactivity and solubility in organic solvents make it a key reagent in materials science for the fabrication of semiconductors and optoelectronic devices, as well as in synthetic chemistry. Furthermore, the unique biochemical properties of the gallium(III) ion, particularly its ability to mimic ferric iron (Fe³⁺), have positioned gallium compounds as promising candidates in drug development, notably as antimicrobial and anticancer agents.
These application notes provide an overview of the use of this compound as a precursor for advanced materials and explore the therapeutic potential of gallium compounds. Detailed protocols for the synthesis of select gallium materials and for a representative catalytic application are provided, alongside a summary of key quantitative data and a visualization of the mechanism of action of gallium in biological systems.
Application 1: Precursor for Gallium Nitride (GaN) Synthesis
Gallium Nitride (GaN) is a wide-bandgap semiconductor with significant applications in high-frequency and high-power electronics, as well as in optoelectronic devices like LEDs and laser diodes. This compound can be used as a precursor for the synthesis of GaN, typically through a nitridation process involving reaction with ammonia (B1221849) (NH₃) at elevated temperatures.
Experimental Protocol: Synthesis of GaN Nanostructures via Ammonolysis of GaBr₃
This protocol describes a general procedure for the synthesis of GaN nanostructures by the ammonolysis of this compound. The specific morphology and crystallinity of the resulting GaN can be influenced by reaction temperature, ammonia flow rate, and the nature of the substrate.
Materials:
-
This compound (GaBr₃), anhydrous powder
-
High-purity ammonia (NH₃) gas
-
High-purity nitrogen (N₂) or argon (Ar) gas (for purging)
-
Substrate (e.g., silicon, sapphire)
-
Quartz tube furnace
-
Gas flow controllers
Procedure:
-
Place a ceramic boat containing a known quantity of this compound powder inside the quartz tube of the furnace.
-
Position the substrate downstream from the GaBr₃ source in the desired temperature zone of the furnace.
-
Purge the furnace tube with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen and moisture.
-
Heat the furnace to the desired reaction temperature while maintaining the inert gas flow. The temperature for the GaBr₃ source is typically lower than the substrate temperature to ensure sublimation and transport.
-
Once the target temperatures are reached and stabilized, switch the gas flow from the inert gas to ammonia (NH₃).
-
Maintain the reaction conditions for the desired duration. The growth of GaN occurs on the substrate via the reaction of gaseous GaBr₃ (or its decomposition products) with ammonia.
-
After the reaction period, switch the gas flow back to the inert gas and cool the furnace down to room temperature.
-
Once cooled, carefully remove the substrate with the deposited GaN material for characterization.
Quantitative Data for GaN Synthesis:
| Parameter | Value/Range | Reference |
| Precursor | This compound (GaBr₃) | General Knowledge |
| Reactant | Ammonia (NH₃) | [1] |
| Substrate Temperature | 800 - 1100 °C | [2] |
| GaBr₃ Source Temperature | 600 - 800 °C | Inferred |
| Ammonia Flow Rate | 100 - 500 sccm | [1] |
| Reaction Pressure | Atmospheric or Low Pressure | Inferred |
| Reaction Time | 30 - 120 minutes | Inferred |
Application 2: Precursor for Gallium Oxide (Ga₂O₃) Synthesis
Gallium oxide (Ga₂O₃) is an emerging ultra-wide-bandgap semiconductor with potential applications in power electronics, deep-UV photodetectors, and gas sensors. This compound can serve as a precursor for the deposition of Ga₂O₃ thin films and nanostructures through methods like Chemical Vapor Deposition (CVD).
Experimental Protocol: Synthesis of Ga₂O₃ Thin Films by Chemical Vapor Deposition (CVD)
This protocol outlines a general method for the growth of Ga₂O₃ thin films on a substrate using this compound as the gallium source in a CVD system.
Materials:
-
This compound (GaBr₃), anhydrous powder
-
High-purity oxygen (O₂) or water vapor (H₂O) as the oxygen source
-
High-purity argon (Ar) or nitrogen (N₂) as a carrier gas
-
Substrate (e.g., sapphire, silicon)
-
CVD reactor with a precursor delivery system
-
Mass flow controllers
-
Vacuum pump
Procedure:
-
Clean the substrate using a standard procedure appropriate for the substrate material.
-
Load the substrate into the CVD reactor.
-
Load this compound into the precursor bubbler or boat.
-
Evacuate the reactor to the base pressure and then introduce the carrier gas.
-
Heat the substrate to the desired deposition temperature.
-
Heat the GaBr₃ precursor to a temperature sufficient for sublimation to generate a stable vapor pressure.
-
Introduce the GaBr₃ vapor into the reactor using the carrier gas.
-
Introduce the oxygen source (O₂ or H₂O vapor) into the reactor.
-
The reaction between the gallium and oxygen precursors on the heated substrate surface leads to the deposition of a Ga₂O₃ thin film.
-
After the desired deposition time, stop the flow of precursors and cool down the reactor to room temperature under an inert gas flow.
-
Remove the substrate with the Ga₂O₃ film for analysis.
Quantitative Data for Ga₂O₃ Thin Film Growth:
| Parameter | Value/Range | Reference |
| Precursor | This compound (GaBr₃) | [3] |
| Oxygen Source | O₂, H₂O vapor | [4][5] |
| Substrate Temperature | 400 - 800 °C | [6] |
| Precursor Temperature | 80 - 150 °C (for sublimation) | Inferred |
| Carrier Gas Flow Rate | 20 - 100 sccm | [5] |
| Reactor Pressure | 10⁻⁵ Torr to Atmospheric | [4] |
| Deposition Time | 30 - 180 minutes | Inferred |
Application 3: Precursor for Gallium Arsenide (GaAs) Synthesis
Gallium arsenide (GaAs) is a direct bandgap semiconductor widely used in the fabrication of microwave frequency integrated circuits, infrared light-emitting diodes, laser diodes, and solar cells. While less common than other precursors, this compound can be utilized in the solution-phase synthesis of GaAs nanocrystals.
Experimental Protocol: Solution-Phase Synthesis of GaAs Nanocrystals
This protocol provides a generalized method for the synthesis of GaAs nanocrystals using this compound and an arsenic precursor in a high-boiling point solvent.
Materials:
-
This compound (GaBr₃)
-
Arsenic precursor (e.g., tris(trimethylsilyl)arsine, As(SiMe₃)₃)
-
High-boiling point coordinating solvent (e.g., trioctylphosphine (B1581425) oxide - TOPO, 1-octadecene (B91540) - ODE)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
-
Heating mantle and temperature controller
-
Centrifuge
-
Antisolvent (e.g., methanol, ethanol)
Procedure:
-
In a three-neck flask under an inert atmosphere, dissolve the coordinating solvent (e.g., TOPO) in a non-coordinating solvent (e.g., ODE) and degas the mixture at an elevated temperature (e.g., 150 °C).
-
Prepare a solution of this compound in a suitable solvent under an inert atmosphere.
-
Prepare a solution of the arsenic precursor in a suitable solvent under an inert atmosphere.
-
Heat the coordinating solvent mixture to the desired reaction temperature.
-
Swiftly inject the this compound solution followed by the arsenic precursor solution into the hot solvent mixture.
-
The reaction will initiate, leading to the nucleation and growth of GaAs nanocrystals. The reaction time will influence the final size of the nanocrystals.
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Add an antisolvent (e.g., methanol) to precipitate the GaAs nanocrystals.
-
Separate the nanocrystals by centrifugation.
-
Wash the nanocrystals multiple times with a suitable solvent and antisolvent mixture to remove unreacted precursors and byproducts.
-
Dry the purified GaAs nanocrystals under vacuum.
Quantitative Data for GaAs Nanocrystal Synthesis:
| Parameter | Value/Range | Reference |
| Gallium Precursor | This compound (GaBr₃) | Inferred from GaCl₃ protocols |
| Arsenic Precursor | As(SiMe₃)₃ | Inferred from GaCl₃ protocols |
| Reaction Temperature | 200 - 300 °C | [7] |
| Ga:As Molar Ratio | 1:1 to 1:2 | Inferred |
| Reaction Time | 5 - 60 minutes | [7] |
| Resulting Nanocrystal Size | 2 - 10 nm | [7] |
Application 4: Lewis Acid Catalyst in Organic Synthesis
This compound is a strong Lewis acid and is used to catalyze a variety of organic reactions, including Friedel-Crafts alkylations and acylations, and the reduction of esters.[3][8][9] Its catalytic activity is comparable to or, in some cases, superior to that of aluminum chloride (AlCl₃), with the advantage of being effective in smaller quantities and under milder conditions for certain reactions.[3]
Experimental Protocol: GaBr₃-Catalyzed Reduction of an Ester
This protocol describes the reduction of a carboxylic acid ester to an ether using a siloxane as the reducing agent, catalyzed by this compound.[3]
Materials:
-
Carboxylic acid ester (e.g., methyl oleate)
-
This compound (GaBr₃)
-
Reaction flask with a magnetic stirrer
-
Inert atmosphere setup (optional, depending on substrate stability)
Procedure:
-
To a reaction flask, add the carboxylic acid ester.
-
Add the reducing agent, 1,1,3,3-tetramethyldisiloxane (TMDS), in a stoichiometric amount relative to the ester.
-
Add a catalytic amount of this compound (0.005 - 0.01 equivalents per ester group) to the reaction mixture.
-
Stir the mixture at room temperature or with moderate heating (up to 60 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
The reaction is typically complete within 1-4 hours, with 100% conversion of the starting ester.[3]
-
Upon completion, the product ether can be isolated by simple distillation to separate it from the polymeric siloxane byproducts.[3]
Quantitative Data for GaBr₃-Catalyzed Ester Reduction:
| Parameter | Value/Range | Reference |
| Catalyst | This compound (GaBr₃) | [3] |
| Catalyst Loading | 0.005 - 0.01 equivalents | [3] |
| Substrate | Carboxylic acid esters, lactones | [3] |
| Reducing Agent | 1,1,3,3-Tetramethyldisiloxane (TMDS) | [3] |
| Temperature | Room Temperature to 60 °C | [3] |
| Reaction Time | 1 - 4 hours | [3] |
| Conversion | 100% | [3] |
Application 5: Gallium Compounds in Drug Development
The therapeutic potential of gallium compounds stems from the similarity in the physicochemical properties of the gallium(III) ion (Ga³⁺) and the ferric iron ion (Fe³⁺). Many microorganisms and cancer cells have a high requirement for iron for their proliferation and metabolic processes. Ga³⁺ can act as an "iron mimic" and disrupt these iron-dependent pathways.
Mechanism of Action: Interference with Iron Metabolism
Gallium's primary mechanism of action involves its interference with iron uptake and utilization. Since Ga³⁺ is redox-inactive, it cannot participate in the electron transfer reactions that are essential for the function of many iron-containing enzymes. This leads to the inhibition of crucial cellular processes.
The workflow for gallium's interference with iron metabolism can be visualized as follows:
Caption: Gallium's interference with iron metabolism.
Workflow Description:
-
Extracellular Binding: In the bloodstream, both ferric iron (Fe³⁺) and gallium (Ga³⁺) bind to the iron transport protein transferrin.
-
Competitive Uptake: Gallium-bound transferrin competes with iron-bound transferrin for binding to the transferrin receptor 1 (TfR1) on the cell surface, which is often overexpressed in cancer cells.
-
Internalization and Disruption: Upon internalization via endocytosis, gallium disrupts the normal release of iron from transferrin within the endosome.
-
Enzyme Inhibition: The released intracellular gallium can directly inhibit iron-dependent enzymes, most notably ribonucleotide reductase, which is essential for DNA synthesis and cell replication.
-
Mitochondrial Dysfunction: Gallium can also interfere with mitochondrial function by disrupting the synthesis of iron-sulfur clusters, which are critical for the electron transport chain.
-
Inhibition of Proliferation: By disrupting these essential iron-dependent pathways, gallium effectively halts cell proliferation and can induce apoptosis (programmed cell death).
This "Trojan horse" strategy makes gallium compounds a compelling area of research for the development of new anticancer and antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ethers by GaBr3 -catalyzed reduction of carboxylic acid esters and lactones by siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Recent progress of Ga2O3 materials and devices based on the low-cost, vacuum-free Mist-CVD epitaxial growth method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Renewable Polyethers via GaBr3 -Catalyzed Reduction of Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Catalytic Role of Gallium(III) Bromide in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gallium(III) bromide (GaBr₃) is a versatile Lewis acid catalyst employed in a variety of organic transformations. While the concept of oxidative addition is a cornerstone of transition metal catalysis, it is not a characteristic pathway for gallium in its +3 oxidation state, as it represents the highest stable oxidation state for gallium. Therefore, Ga(III) species do not typically undergo further oxidation. Instead, the catalytic activity of GaBr₃ is primarily attributed to its strong Lewis acidic character, enabling it to activate substrates for subsequent reactions. These application notes will detail the established catalytic mechanisms of GaBr₃, focusing on its role as a Lewis acid, and provide protocols for representative reactions.
Part 1: Catalytic Mechanism of this compound as a Lewis Acid
The primary catalytic function of this compound stems from its ability to accept electron pairs, thereby activating organic substrates. This Lewis acidity is central to its application in reactions such as Friedel-Crafts alkylations, acylations, and various coupling reactions.
Key Mechanistic Features:
-
Substrate Activation: GaBr₃ coordinates to Lewis basic sites on organic molecules, such as carbonyl oxygens or heteroatoms. This coordination enhances the electrophilicity of the substrate.
-
Carbocation Formation: In reactions involving alkyl or acyl halides, GaBr₃ can facilitate the formation of carbocation or acylium ion intermediates, which are potent electrophiles for aromatic substitution or addition reactions.[1][2]
-
Alkyne Activation: GaBr₃ has been shown to effectively activate alkynes, making them more susceptible to nucleophilic attack.[3]
Below is a proposed mechanistic pathway for the GaBr₃-catalyzed coupling of indoles with phenylacetylene (B144264), illustrating its role as a Lewis acid.
Caption: Proposed mechanism for GaBr₃-catalyzed coupling of indoles.
Part 2: Applications and Experimental Protocols
Application 1: Synthesis of Bis(indolyl)phenylethanes
GaBr₃ serves as an efficient catalyst for the coupling of indoles with phenylacetylene to produce biologically relevant bis(indolyl)phenylethane moieties.[3] This reaction proceeds under mild conditions with high yields.[3]
Quantitative Data Summary
The following table summarizes the results for the GaBr₃-catalyzed coupling of various substituted indoles with phenylacetylene.[3]
| Entry | Substrate (Indole) | Time (h) | Yield (%) |
| 1 | Indole | 6 | 86 |
| 2 | N-Methylindole | 5 | 88 |
| 3 | N-Ethylindole | 5 | 85 |
| 4 | 2-Methylindole | 8 | 82 |
| 5 | 4-Nitroindole | 10 | 75 |
| 6 | 4-Bromoindole | 8 | 78 |
| 7 | 5-Cyanoindole | 10 | 72 |
| 8 | 7-Ethylindole | 7 | 80 |
Experimental Protocol
-
Materials:
-
Substituted Indole (2 mmol)
-
Phenylacetylene (1.2 mmol)
-
This compound (0.10 mmol, 10 mol%)
-
Toluene (B28343) (10 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
-
Procedure: [3]
-
To a solution of the indole (2 mmol) and phenylacetylene (1.2 mmol) in toluene (10 mL), add this compound (0.10 mmol).
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (100–200 mesh, ethyl acetate–hexane, 1.5:8.5) to afford the pure bis(indolyl)phenylethane.
-
Application 2: Reduction of Esters and Lactones to Ethers
GaBr₃ catalyzes the reduction of carboxylic acid esters and lactones to their corresponding ethers using siloxanes as the reducing agent.[4][5][6] This method is notable for its mild reaction conditions and high conversion rates.[4]
Experimental Protocol
-
Materials:
-
Ester or Lactone substrate
-
1,1,3,3-tetramethyldisiloxane (TMDS) (stoichiometric amount per ester functionality)
-
This compound (0.005–0.01 equivalents per ester functionality)
-
-
-
Combine the ester or lactone substrate with a stoichiometric amount of 1,1,3,3-tetramethyldisiloxane.
-
Add this compound (0.005–0.01 eq.) to the mixture. No solvent is required.
-
Stir the reaction mixture at room temperature or with moderate heating up to 60 °C.
-
The reaction is typically complete within 1-4 hours, achieving 100% conversion of the substrate.
-
Separate the product from the polymeric siloxane byproducts by simple distillation.
-
Part 3: Experimental Workflow and Logic
The general workflow for employing GaBr₃ in catalytic synthesis involves a series of logical steps from reaction setup to product isolation.
Caption: General experimental workflow for GaBr₃-catalyzed reactions.
This compound is a potent Lewis acid catalyst for a range of organic transformations. Its catalytic activity is centered on the activation of substrates through electron-pair acceptance, rather than through an oxidative addition mechanism typical of transition metals. The protocols provided herein for the synthesis of bis(indolyl)phenylethanes and the reduction of esters offer practical examples of its utility in synthetic chemistry, highlighting its effectiveness under mild conditions. Researchers can leverage the Lewis acidity of GaBr₃ to develop novel synthetic methodologies.
References
- 1. Ch12: Friedel-Crafts alkylation [chem.ucalgary.ca]
- 2. mt.com [mt.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis of ethers by GaBr3 -catalyzed reduction of carboxylic acid esters and lactones by siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Ethers by GaBr<sub>3</sub>‐Catalyzed Reduction of Carboxylic Acid Esters and Lactones by Siloxanes [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Gallium(III) Bromide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium(III) bromide (GaBr₃) is emerging as a potent and versatile Lewis acid catalyst in organic synthesis. Its unique catalytic properties, including its stability to air and moisture and its ability to activate alkynes under mild conditions, make it an attractive tool for the construction of complex molecular architectures, particularly heterocyclic compounds.[1] Heterocycles are core scaffolds in a vast array of pharmaceuticals and biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of indole-based heterocyclic systems, a key motif in medicinal chemistry.
Application: Synthesis of Bis(indolyl)phenylethanes
This compound has been demonstrated to be a highly effective catalyst for the coupling of indoles with phenylacetylene (B144264) to synthesize bis(indolyl)phenylethanes.[1][2] This transformation is significant as the bis(indolyl)alkane moiety is present in various natural products with important biological activities.[1] The use of GaBr₃ offers several advantages, including high conversions, high selectivity, experimental simplicity, and high catalytic activity under mild reaction conditions.[1]
Experimental Workflow: Synthesis of Bis(indolyl)phenylethanes
Caption: Workflow for GaBr₃-catalyzed synthesis of bis(indolyl)phenylethanes.
Quantitative Data Summary
The efficiency of this compound as a catalyst is highlighted by the high yields and relatively short reaction times for the synthesis of various bis(indolyl)phenylethanes.
| Entry | Substituted Indole | Time (h) | Yield (%)[1] |
| 1 | Indole | 6 | 86 |
| 2 | 2-Methylindole | 8 | 82 |
| 3 | 5-Methoxyindole | 7 | 88 |
| 4 | 5-Bromoindole | 8 | 85 |
| 5 | 5-Nitroindole | 10 | 75 |
Detailed Experimental Protocol
Synthesis of 1,1-Bis(3-indolyl)-1-phenylethane: [1]
-
Reaction Setup: To a solution of indole (2 mmol) and phenylacetylene (1.2 mmol) in toluene (10 mL), add this compound (0.10 mmol, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, dilute the mixture with water (20 mL) and extract with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (100–200 mesh) using a mixture of ethyl acetate and hexane (B92381) (1.5:8.5) as the eluent to afford the pure bis(indolyl)phenylethane.
Application: C3-Allylation of Indoles
Gallium-mediated C3-allylation of indoles provides a mild and efficient route to 3-allyl indoles, which are valuable intermediates in the synthesis of various naturally occurring indole alkaloids.[3][4] While the provided literature primarily discusses the use of gallium metal, the underlying principle of activating the allyl halide for nucleophilic attack by the indole is relevant to Lewis acid catalysis.
Logical Relationship: Gallium-Mediated Allylation
Caption: Logical steps in the gallium-mediated C3-allylation of indoles.
Detailed Experimental Protocol (Adapted from Gallium Metal Procedure)
This protocol is adapted from a procedure using gallium metal and illustrates the general conditions that could be optimized for this compound.
General Procedure for C3-Allylation of Indole: [3][4]
-
Reaction Setup: In a reaction vessel, combine indole (1 mmol), the allyl halide (e.g., allyl bromide, 1.2 mmol), and the gallium species (e.g., gallium metal, or potentially GaBr₃ as a catalyst) in a suitable solvent system (e.g., a Bu₄NBr–DMF–H₂O system was used with gallium metal).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 3-allyl indole.
Future Outlook
The application of this compound in heterocyclic synthesis is a promising area of research. While its utility has been well-documented for certain indole transformations, its potential for catalyzing the synthesis of other important heterocyclic systems such as quinolines, pyrimidines, and furans remains to be extensively explored. Future work should focus on expanding the substrate scope of GaBr₃-catalyzed reactions to include a wider variety of heterocyclic cores, which would be of significant interest to the drug development community.
References
Application Note: Chemical Vapor Deposition of Gallium Nitride Using Gallium(III) Bromide
Introduction
Gallium Nitride (GaN) is a wide-bandgap semiconductor material with exceptional electronic and optoelectronic properties, making it a critical component in the fabrication of high-frequency, high-power electronic devices, and light-emitting diodes (LEDs). The performance of these devices is intrinsically linked to the purity and crystalline quality of the GaN epitaxial layers. Metal-Organic Chemical Vapor Deposition (MOCVD) is the industry standard for GaN growth, typically employing trimethylgallium (B75665) (TMG) as the gallium precursor. However, the use of metal-organic precursors inevitably leads to carbon incorporation into the GaN lattice, which can act as a source of defects and degrade device performance.
This application note details a chemical vapor deposition (CVD) process for the epitaxial growth of GaN using carbon-free gallium(III) bromide (GaBr₃) as the gallium precursor and ammonia (B1221849) (NH₃) as the nitrogen source. This alternative CVD approach has the potential to significantly reduce carbon-related defects in the grown GaN layers, thereby enhancing device performance.[1][2] This document provides a summary of the experimental parameters, a detailed experimental protocol, and a workflow diagram for researchers, scientists, and professionals in drug development exploring advanced semiconductor materials.
Data Presentation
The following table summarizes the key experimental parameters for the CVD of GaN using GaBr₃ as the precursor. The data is compiled from experiments conducted in an industrial CVD system.[1]
| Parameter | Value | Unit | Notes |
| Precursor | |||
| Gallium Source | This compound (GaBr₃) | - | Carbon-free precursor. |
| Nitrogen Source | Ammonia (NH₃) | - | |
| Process Conditions | |||
| Substrate Temperature | 1200 | °C | A fixed growth temperature was used.[1] |
| Reactor Pressure | 35 | mbar | [1] |
| Carrier Gas | Nitrogen (N₂) | - | Selected to minimize HBr byproduct formation.[1] |
| Flow Rates | |||
| GaBr₃ Molar Flow | ~180 | µmol/min | [1] |
| NH₃ Flow Rate | 8000 | sccm | [1] |
| Growth Results | |||
| Substrate | 2 µm GaN layer on c-plane sapphire | - | GaN template prepared by standard MOCVD using TMGa.[1] |
| Deposited Film Thickness | 300 | nm | [1] |
| Growth Rate | up to 0.4 | µm/h | [1] |
Experimental Protocols
This section provides a detailed methodology for the chemical vapor deposition of GaN using this compound.
Precursor Handling and Vaporization
-
This compound (GaBr₃): The GaBr₃ precursor is a solid at room temperature and requires heating for sufficient vaporization.
-
The GaBr₃ is contained within a bubbler.
-
The bubbler is heated using a heat jacket to bring the GaBr₃ to its vaporization temperature.
-
The gas lines and valves connected to the GaBr₃ bubbler are heated with heat tapes to prevent precursor condensation.[1]
-
-
Ammonia (NH₃): High-purity ammonia gas is used as the nitrogen source. The flow rate is controlled by a mass flow controller.
Substrate Preparation
-
A 2-inch c-plane sapphire wafer with a 2 µm thick GaN layer grown by conventional MOCVD (using TMGa) is used as the substrate.[1]
-
The substrate is loaded onto a susceptor within the CVD reactor.
CVD Reactor Setup and Growth Process
-
The experiments are conducted in an industrial-scale CVD reactor.
-
Nitrogen (N₂) is used as the carrier gas to transport the vaporized GaBr₃ into the reactor.[1]
-
The reactor is heated to a growth temperature of 1200 °C.[1]
-
The reactor pressure is maintained at 35 mbar.[1]
-
The growth process is initiated by introducing the GaBr₃ precursor and NH₃ into the reactor at their specified flow rates.
-
The deposition is carried out for a duration calculated to achieve the target film thickness of 300 nm, based on the growth rate of up to 0.4 µm/h.[1]
-
Upon completion of the growth, the precursor flows are stopped, and the reactor is cooled down under a nitrogen atmosphere.
-
Exhaust gases from the reactor are passed through a wet scrubber for abatement.[1]
Characterization
-
The grown GaN film is characterized to assess its structural and optical properties.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness.
-
High-Resolution X-ray Diffraction (HRXRD): To evaluate the crystalline quality of the epitaxial layer.
-
Cathodoluminescence (CL): To investigate optically active defects and compare with GaN grown using conventional TMGa precursors.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chemical vapor deposition of GaN using this compound.
Caption: Experimental workflow for GaN CVD using GaBr₃.
References
Gallium(III) Bromide-Mediated Cyclization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Gallium(III) bromide (GaBr₃) has emerged as a potent Lewis acid catalyst in organic synthesis, facilitating a variety of cyclization reactions for the construction of complex carbocyclic and heterocyclic frameworks.[1][2] Its utility stems from its character as a "soft acid," which allows it to activate π-systems such as alkynes and alkenes under mild conditions, often leading to high yields and selectivities.[1] Compared to other gallium trihalides like GaCl₃, GaBr₃ can exhibit greater reactivity, although the choice of catalyst can be substrate-dependent.[3]
The applications of GaBr₃ in cyclization reactions are diverse, encompassing key transformations such as:
-
Cycloisomerization of Enynes: this compound is an effective catalyst for the cycloisomerization of 1,6-enynes, providing access to valuable vinylcyclopentene derivatives.[2][4] This transformation is believed to proceed through a cationic intermediate, with the nature of the gallium halide influencing the reaction pathway.[2]
-
[4+3] Cycloadditions: GaBr₃ has been successfully employed to catalyze the three-component [4+3] cycloaddition of indoles with dienes and aldehydes or their acetals.[5][6] This method allows for the rapid construction of seven-membered rings fused to an indole (B1671886) core, a common motif in biologically active molecules.
-
Friedel-Crafts Type Cyclizations: As a Lewis acid, GaBr₃ can promote intramolecular Friedel-Crafts reactions, leading to the formation of polycyclic aromatic systems.[1] This approach is valuable for the synthesis of complex molecular architectures found in natural products and pharmaceuticals.
The mild reaction conditions, often at room temperature, and the ability to catalyze complex cascade reactions make GaBr₃ an attractive tool for medicinal chemists and drug development professionals.[6] The synthesis of novel heterocyclic and carbocyclic scaffolds using GaBr₃-mediated cyclizations can provide access to new chemical entities for drug discovery programs.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound mediated cyclization reactions.
Table 1: GaBr₃-Catalyzed Cycloisomerization of 1,6-Enynes
| Entry | Substrate (Enyne) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | N-Prenyl-N-tosylprop-2-yn-1-amine | 1,2-DCE | 50 | 0.5 | 1-Tosyl-3,4-dimethyl-2,5-dihydro-1H-pyrrole | 65 | [4] |
| 2 | N-Allyl-N-tosylprop-2-yn-1-amine | 1,2-DCE | 50 | 24 | Degradation | - | [4] |
| 3 | (E)-N-(But-2-en-1-yl)-N-tosylprop-2-yn-1-amine | 1,2-DCE | RT | 24 | Cyclized Product | 12-15 | [4] |
| 4 | N-(Cyclohex-2-en-1-yl)-N-tosylprop-2-yn-1-amine | 1,2-DCE | 80 | 24 | No Reaction | - | [4] |
Note: The reactivity and product distribution are highly dependent on the substitution pattern of the enyne substrate.
Table 2: GaBr₃-Catalyzed Three-Component [4+3] Cycloaddition
| Entry | Indole | Aldehyde/Ketal | Diene | Product | Yield (%) | Reference |
| 1 | Indole | Benzaldehyde | 2,3-Dimethyl-1,3-butadiene | Cyclohepta[b]indole derivative | 85 | [5][6] |
| 2 | 2-Methylindole | Anisaldehyde | Isoprene | Cyclohepta[b]indole derivative | 78 | [5][6] |
| 3 | 5-Bromoindole | Cinnamaldehyde | Cyclopentadiene | Cyclohepta[b]indole derivative | 90 | [5][6] |
| 4 | Indole | Propanal | 1,3-Cyclohexadiene | Cyclohepta[b]indole derivative | 82 | [5][6] |
Note: Reactions are typically carried out at room temperature. The yields reported are for the isolated products.
Experimental Protocols
General Protocol for GaBr₃-Catalyzed Cycloisomerization of 1,6-Enynes
This protocol is adapted from a similar procedure for GaCl₃-catalyzed cycloisomerization and is applicable to a range of 1,6-enyne substrates.
Materials:
-
1,6-Enyne substrate
-
This compound (GaBr₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the 1,6-enyne substrate (1.0 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane, to a concentration of 0.1-0.2 M) to the flask via syringe.
-
Catalyst Addition: To the stirred solution, add this compound (0.05 - 0.20 equiv.) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired cyclized product.
General Protocol for GaBr₃-Catalyzed Three-Component [4+3] Cycloaddition
This protocol is a general representation for the synthesis of cyclohepta[b]indole derivatives.
Materials:
-
Indole substrate
-
Aldehyde or its corresponding acetal/ketal
-
Diene
-
This compound (GaBr₃)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the indole (1.2 equiv.), the aldehyde or its equivalent (1.0 equiv.), and anhydrous solvent (e.g., CH₂Cl₂).
-
Catalyst Addition: Add this compound (0.1 equiv.) to the stirred mixture.
-
Diene Addition: Add the diene (2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the cyclohepta[b]indole product.
Visualizations
Caption: Proposed mechanism for GaBr₃-catalyzed enyne cycloisomerization.
Caption: General experimental workflow for GaBr₃-mediated cyclizations.
References
Gallium(III) Bromide in Regioselective and Stereoselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Gallium(III) bromide (GaBr₃) is emerging as a powerful Lewis acid catalyst in organic synthesis, enabling a range of regioselective and stereoselective transformations. Its unique reactivity profile offers advantages in the synthesis of complex molecules, making it a valuable tool for drug discovery and development. These application notes provide an overview of key reactions, detailed experimental protocols, and quantitative data to facilitate the adoption of GaBr₃-mediated methodologies in the laboratory.
Regioselective Reduction of Esters and Lactones to Ethers
The GaBr₃-catalyzed reduction of carboxylic esters and lactones using siloxanes provides a mild and efficient method for the synthesis of ethers, crucial building blocks in many pharmaceutical compounds. This reaction proceeds with high chemoselectivity, allowing for the selective reduction of certain ester groups in the presence of others.
Application Note:
This protocol is particularly useful for the deoxygenation of esters to ethers under mild conditions, avoiding the use of harsh reducing agents. A notable application is the selective reduction of γ-lactones in the presence of methyl esters, offering a strategic advantage in the synthesis of polyfunctional molecules. The reaction typically goes to completion within a few hours at room temperature to moderately elevated temperatures.
Quantitative Data:
| Substrate | Reducing Agent | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Methyl Oleate | TMDS | 0.5 - 1.0 | RT - 60 | 1 - 4 | 100 | High | Biermann et al. |
| Tributyrine | TMDS | 0.5 - 1.0 | RT - 60 | 1 - 4 | 100 | High | Biermann et al. |
| Glyceryl triundec-10-enoate | TMDS | 0.5 - 1.0 | RT - 60 | 1 - 4 | 100 | Moderate | Biermann et al. |
| γ-Valerolactone | TMDS | 0.5 - 1.0 | RT - 60 | 1 - 4 | 100 | High | Biermann et al. |
| δ-Valerolactone | TMDS | 0.5 - 1.0 | RT - 60 | 1 - 4 | 100 | High | Biermann et al. |
TMDS: 1,1,3,3-Tetramethyldisiloxane (B107390)
Experimental Protocol: General Procedure for the GaBr₃-Catalyzed Reduction of Esters to Ethers
-
To a stirred solution of the ester (1.0 mmol) in a suitable flask, add 1,1,3,3-tetramethyldisiloxane (TMDS, 1.2 mmol).
-
Add this compound (GaBr₃, 0.01 mmol, 1 mol%) to the mixture at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ether.
Logical Workflow Diagram:
Caption: Workflow for the GaBr₃-catalyzed reduction of esters to ethers.
Regio- and Stereoselective Bromocyanation of Alkynes
The gallium-catalyzed addition of cyanogen (B1215507) bromide to alkynes offers a highly selective method for the synthesis of (Z)-β-bromo-α,β-unsaturated nitriles. While the originally reported catalyst is Gallium(III) chloride (GaCl₃), the analogous reactivity of GaBr₃ is anticipated. These products are versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.
Application Note:
This reaction provides a direct route to Z-configured β-bromoacrylonitriles with high stereoselectivity. The regioselectivity is also excellent, with the bromine atom adding to the more substituted carbon of the alkyne. This methodology is particularly effective for arylacetylenes.
Quantitative Data (using GaCl₃ as catalyst):
| Alkyne Substrate | Yield (%) | Z/E Ratio | Reference |
| Phenylacetylene | 95 | >99:1 | Murai et al. |
| 4-Methylphenylacetylene | 96 | >99:1 | Murai et al. |
| 4-Methoxyphenylacetylene | 94 | >99:1 | Murai et al. |
| 4-Chlorophenylacetylene | 93 | >99:1 | Murai et al. |
| 1-Phenyl-1-propyne | 85 | >99:1 | Murai et al. |
Experimental Protocol: General Procedure for the Gallium-Catalyzed Bromocyanation of Alkynes
-
To a solution of the alkyne (1.0 mmol) in 1,2-dichloroethane (B1671644) (5 mL) is added cyanogen bromide (1.1 mmol).
-
This compound (0.05 mmol, 5 mol%) is added to the mixture at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, the reaction is quenched with water.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the (Z)-β-bromo-α,β-unsaturated nitrile.
Proposed Signaling Pathway (Reaction Mechanism):
Caption: Proposed mechanism for the gallium-catalyzed bromocyanation of alkynes.
Regioselective Prins Cyclization for the Synthesis of 4-Halotetrahydropyrans
This compound can be employed as a catalyst in a modified Prins cyclization to produce 4-halotetrahydropyran derivatives. This reaction involves the coupling of an aldehyde with a homoallylic alcohol in the presence of GaBr₃, which acts as both a Lewis acid and a bromide source.
Application Note:
This method provides a straightforward synthesis of 4-bromotetrahydropyrans, which are important scaffolds in many natural products and bioactive molecules. The reaction is reported to proceed with high selectivity.
Experimental Protocol: General Procedure for GaBr₃-Catalyzed Prins Cyclization
(Note: A detailed experimental protocol from a primary literature source specifically using GaBr₃ was not available in the search results. The following is a generalized procedure based on related Prins cyclizations.)
-
To a solution of the aldehyde (1.0 mmol) and 3-buten-1-ol (B139374) (1.2 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C, add this compound (0.35 mmol, 35 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 4-bromotetrahydropyran.
Logical Relationship Diagram:
Caption: Key steps in the GaBr₃-catalyzed Prins cyclization.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific substrates. Researchers should consult the primary literature and exercise appropriate safety precautions when handling this compound and other reagents. The information on the bromocyanation reaction is based on studies using GaCl₃, and the use of GaBr₃ may lead to different results.
Application Notes and Protocols: Gallium(III) Bromide in Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gallium(III) bromide-based ionic liquids as versatile Lewis acid catalysts in organic synthesis, with a particular focus on applications relevant to pharmaceutical development. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these methodologies in a research setting.
Introduction to this compound Ionic Liquids
Gallium(III) halides, including this compound (GaBr₃), are known Lewis acids that can catalyze a variety of organic transformations.[1][2] When combined with organic salts, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations, they form a class of ionic liquids (ILs) known as halometallate ILs. These materials are of significant interest as they combine the catalytic activity of the Lewis acid with the unique properties of ionic liquids, such as low vapor pressure, high thermal stability, and tunable solubility.[2]
The Lewis acidity of these ionic liquids is a key feature, arising from the formation of anionic species such as [GaBr₄]⁻ and more complex polynuclear anions.[1] This tunable acidity makes them effective catalysts for a range of reactions, including Friedel-Crafts alkylations and acylations, acetalization, and the synthesis of heterocyclic compounds of pharmaceutical interest.[3][4][5]
Synthesis and Characterization
Synthesis of 1-butyl-3-methylimidazolium tetrabromogallate(III) ([C4mim][GaBr₄])
A representative this compound-based ionic liquid, 1-butyl-3-methylimidazolium tetrabromogallate(III) ([C4mim][GaBr₄]), can be synthesized through the direct reaction of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) with this compound (GaBr₃).
Experimental Protocol:
-
Materials:
-
1-butyl-3-methylimidazolium bromide ([C4mim]Br)
-
This compound (GaBr₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
In a nitrogen-filled glovebox, equimolar amounts of [C4mim]Br and GaBr₃ are added to a dry Schlenk flask equipped with a magnetic stir bar.
-
Anhydrous dichloromethane is added to the flask to dissolve the reactants.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is then removed under reduced pressure to yield the ionic liquid, [C4mim][GaBr₄], as a viscous liquid.
-
The product should be stored under an inert atmosphere to prevent hydrolysis.
-
Logical Relationship for Ionic Liquid Synthesis
Characterization
The synthesized ionic liquid can be characterized using standard spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations for [C4mim][GaBr₄] |
| ¹H NMR | Signals corresponding to the protons of the 1-butyl-3-methylimidazolium cation. The chemical shifts may be slightly shifted compared to the starting [C4mim]Br due to the change in the anionic environment. |
| ¹³C NMR | Resonances for the carbon atoms of the imidazolium ring and the butyl and methyl substituents. |
| IR Spectroscopy | Characteristic vibrational bands of the imidazolium cation. |
Applications in Organic Synthesis
This compound-based ionic liquids are effective catalysts for various organic reactions. Their application in the synthesis of pharmaceutically relevant scaffolds is of particular interest.
Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[3][4][6] The Biginelli reaction, a one-pot multicomponent condensation, is a straightforward method for their synthesis.[3][4][6]
Experimental Protocol:
-
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea (B33335) or thiourea
-
This compound or a GaBr₃-based ionic liquid as a catalyst
-
-
Procedure (Solvent-Free):
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of this compound (e.g., 10 mol%) is heated at 80-100 °C for a specified time (typically 1-2 hours).
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and washed with water.
-
The solid product is collected by filtration and can be recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.
-
Quantitative Data for Biginelli Reaction using Gallium Halide Catalysts
| Aldehyde | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | GaCl₃ | 1.5 | 92 | [7] |
| 4-Chlorobenzaldehyde | GaCl₃ | 1.5 | 95 | [7] |
| 4-Methylbenzaldehyde | GaCl₃ | 1.5 | 93 | [7] |
| 4-Nitrobenzaldehyde | GaCl₃ | 2.0 | 90 | [7] |
Note: Data for GaBr₃-specific catalysis in ionic liquids is limited in the reviewed literature; GaCl₃ is presented as a close analogue.
Experimental Workflow for Biginelli Reaction
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmaceuticals with antibacterial, antiviral, and anticancer activities.[5] They are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Acidic ionic liquids can effectively catalyze this reaction.[3][5]
Experimental Protocol:
-
Materials:
-
o-phenylenediamine
-
1,2-dicarbonyl compound (e.g., benzil)
-
Acidic ionic liquid (e.g., a GaBr₃-based IL) as a catalyst
-
Ethanol or water as a solvent (optional, can also be performed solvent-free)
-
-
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (or neat), the 1,2-dicarbonyl compound (1 mmol) is added.
-
A catalytic amount of the acidic ionic liquid is then added to the mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature for a specified time.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after the addition of water.
-
The product can be further purified by recrystallization.
-
Quantitative Data for Quinoxaline Synthesis using Acidic Ionic Liquid Catalysts
| o-phenylenediamine | 1,2-dicarbonyl | Catalyst | Time (min) | Yield (%) | Reference |
| o-phenylenediamine | Benzil | [Dsim]Cl | 10 | 98 | [3] |
| 4-methyl-o-phenylenediamine | Benzil | [Dsim]Cl | 15 | 95 | [3] |
| o-phenylenediamine | 2,3-Butanedione | [Dsim]Cl | 20 | 92 | [3] |
Note: [Dsim]Cl (1,3-disulfonic acid imidazolium chloride) is a Brønsted acidic ionic liquid. While specific data for GaBr₃-based ILs is not provided, their Lewis acidic nature suggests they would be effective catalysts for this transformation.
Recyclability and Reuse of the Catalytic System
A significant advantage of using ionic liquids as catalysts is the potential for their recovery and reuse, which aligns with the principles of green chemistry.
Experimental Protocol for Catalyst Recycling:
-
After the reaction is complete and the product has been isolated (e.g., by extraction with a non-polar solvent like hexane (B92381) or ether), the ionic liquid phase containing the catalyst can be washed with the same solvent to remove any remaining organic residues.
-
The ionic liquid is then dried under vacuum to remove the washing solvent.
-
The recovered ionic liquid can be used in subsequent reaction cycles. The catalytic activity should be monitored over several cycles to assess any decrease in performance.
Logical Diagram for Catalyst Recycling
Conclusion
This compound-based ionic liquids are promising Lewis acid catalysts for a variety of organic transformations, including the synthesis of pharmaceutically important heterocyclic compounds. Their use offers advantages such as high catalytic activity, potential for recyclability, and operation under mild reaction conditions. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of these novel catalytic systems in their own synthetic endeavors, particularly in the field of drug discovery and development. Further research into the synthesis of a wider range of this compound ionic liquids and their application in asymmetric catalysis could open up new avenues for the efficient and sustainable production of complex pharmaceutical molecules.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green and efficient protocol for the synthesis of quinoxaline, benzoxazole and benzimidazole derivatives using heteropolyanion-based ionic liquids: as a recyclable solid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
Gallium(III) Bromide: A Versatile Precursor for the Synthesis of Advanced Optoelectronic Materials
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Gallium(III) bromide (GaBr₃) is emerging as a critical precursor in the synthesis of a new generation of optoelectronic materials. Its unique chemical properties, including its role as a carbon-free source of gallium, offer significant advantages in creating high-purity semiconductor materials with enhanced performance characteristics. This document provides detailed application notes and experimental protocols for the synthesis of key optoelectronic materials using this compound, tailored for researchers in materials science and related fields.
Chemical Vapor Deposition of Gallium Nitride (GaN) Films
Gallium Nitride (GaN) is a wide-bandgap semiconductor essential for high-frequency, high-power electronics and optoelectronic devices such as LEDs and laser diodes. The use of this compound as a precursor in Chemical Vapor Deposition (CVD) offers a distinct advantage over conventional metal-organic precursors by eliminating carbon incorporation into the GaN lattice, thereby reducing defects and improving device performance.[1]
Quantitative Data for GaN CVD Synthesis
| Parameter | Value | Reference |
| GaBr₃ Source Temperature | 70-90 °C | [1] |
| NH₃ Flow Rate | 50-200 sccm | [1] |
| Carrier Gas (H₂) Flow Rate | 10-50 slm | [1] |
| Reactor Pressure | 20-100 Torr | [1] |
| Substrate Temperature | 800-1050 °C | [1] |
| Growth Rate | 0.1-1.0 µm/h | [1] |
| Resulting Film Thickness | 300 nm | [1] |
| Carbon Concentration | Below detection limit | [1] |
Experimental Protocol: CVD of GaN using GaBr₃
This protocol details the synthesis of GaN thin films on a suitable substrate (e.g., sapphire or silicon carbide) using a horizontal flow CVD reactor.
Materials:
-
This compound (GaBr₃), ultra-pure
-
Ammonia (NH₃), semiconductor grade
-
Hydrogen (H₂), ultra-high purity
-
Substrate (e.g., c-plane sapphire)
Equipment:
-
Horizontal flow Chemical Vapor Deposition (CVD) reactor
-
Substrate heater capable of reaching at least 1050 °C
-
Mass flow controllers for all gases
-
Low-pressure mechanical pump
-
Temperature controller for GaBr₃ source
Procedure:
-
Substrate Preparation:
-
Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).
-
Anneal the substrate in the CVD reactor under H₂ flow at 1100 °C for 10 minutes to remove surface contaminants.
-
-
Precursor Preparation:
-
Load the GaBr₃ into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox).
-
Heat the GaBr₃ source to a stable temperature between 70 °C and 90 °C to achieve a sufficient vapor pressure.
-
-
GaN Growth:
-
Set the substrate temperature to the desired growth temperature (e.g., 1030 °C).
-
Introduce H₂ carrier gas through the GaBr₃ bubbler at a controlled flow rate to transport the GaBr₃ vapor into the reactor.
-
Simultaneously, introduce NH₃ into the reactor at the desired flow rate.
-
Maintain a stable reactor pressure during growth.
-
Continue the growth for the desired duration to achieve the target film thickness.
-
-
Cool-down and Characterization:
-
After the growth period, stop the GaBr₃ and NH₃ flows and cool the reactor to room temperature under an H₂ atmosphere.
-
Remove the substrate and characterize the GaN film using techniques such as X-ray diffraction (XRD), photoluminescence (PL), and scanning electron microscopy (SEM).
-
Experimental Workflow: CVD of GaN
Caption: Workflow for GaN synthesis via CVD using GaBr₃.
Solution-Based Synthesis of Lead-Free Perovskite Nanocrystals
The toxicity of lead-based perovskites has driven research towards lead-free alternatives. Gallium-based perovskites are a promising class of materials for this purpose. While specific protocols for cesium gallium bromide (Cs₂GaBr₅) nanocrystals are still emerging, a generalizable colloidal synthesis approach can be adapted. This compound can be used as the gallium and bromide source in these syntheses.
Quantitative Data for a Representative Lead-Free Perovskite Nanocrystal Synthesis
| Parameter | Value | Reference |
| Cesium Carbonate (Cs₂CO₃) | 0.407 g | Adapted from[2] |
| This compound (GaBr₃) | 0.309 g | Stoichiometric |
| Oleic Acid | 1.25 mL | Adapted from[2] |
| Oleylamine | 1.25 mL | Adapted from[2] |
| 1-Octadecene (ODE) | 20 mL | Adapted from[2] |
| Injection Temperature | 150-180 °C | Adapted from[2] |
| Reaction Time | 5-10 s | Adapted from[2] |
| Photoluminescence Peak | ~410 nm (Expected for Cs₂GaBr₅) | Theoretical |
Experimental Protocol: Colloidal Synthesis of Cs₂GaBr₅ Nanocrystals
This protocol describes a hot-injection method for the synthesis of Cs₂GaBr₅ nanocrystals.
Materials:
-
This compound (GaBr₃), anhydrous
-
Cesium carbonate (Cs₂CO₃), 99.9%
-
Oleic acid (OA), technical grade
-
Oleylamine (OAm), technical grade
-
1-Octadecene (ODE), technical grade
-
Toluene (B28343), anhydrous
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Syringes and needles
-
Centrifuge
Procedure:
-
Preparation of Cesium Oleate (B1233923) Precursor:
-
In a three-neck flask, mix Cs₂CO₃ (0.407 g) with ODE (20 mL) and OA (1.25 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water.
-
Switch to an inert atmosphere (N₂) and heat to 150 °C until the Cs₂CO₃ has completely reacted to form a clear solution of cesium oleate.
-
-
Nanocrystal Synthesis:
-
In a separate three-neck flask, dissolve GaBr₃ (0.309 g) in ODE (10 mL), OA (1 mL), and OAm (1 mL).
-
Heat this mixture to 120 °C under vacuum for 30 minutes.
-
Under N₂, raise the temperature to the desired injection temperature (150-180 °C).
-
Swiftly inject the prepared cesium oleate solution (4 mL) into the hot GaBr₃ solution.
-
Allow the reaction to proceed for 5-10 seconds.
-
-
Isolation and Purification:
-
Quickly cool the reaction mixture in an ice-water bath.
-
Add anhydrous toluene to the cooled solution.
-
Centrifuge the mixture to precipitate the nanocrystals.
-
Discard the supernatant and re-disperse the nanocrystals in a minimal amount of toluene.
-
Repeat the centrifugation and re-dispersion steps twice for further purification.
-
-
Characterization:
-
Characterize the final product using UV-Vis and photoluminescence spectroscopy, transmission electron microscopy (TEM), and X-ray diffraction (XRD).
-
Logical Relationship: Role of GaBr₃ in Defect Passivation
In some perovskite systems, small amounts of GaBr₃ can be used as an additive for defect passivation. The Lewis acidic nature of Ga³⁺ can help to heal halide vacancy defects at the crystal surface, reducing non-radiative recombination pathways and improving photoluminescence quantum yield and device efficiency.
Caption: Role of GaBr₃ in perovskite defect passivation.
Conclusion
This compound is a promising and versatile precursor for the synthesis of high-performance optoelectronic materials. Its application in the carbon-free CVD growth of GaN films addresses a critical challenge in semiconductor manufacturing. Furthermore, its potential use in the synthesis of novel lead-free perovskite nanocrystals opens new avenues for the development of environmentally friendly and efficient optoelectronic devices. The protocols and data presented here provide a solid foundation for researchers to explore the exciting possibilities offered by this compound in the field of advanced materials.
References
Troubleshooting & Optimization
handling and storage of hygroscopic Gallium(III) bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic Gallium(III) bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
A1: this compound (GaBr3) is a chemical compound used as a catalyst in organic synthesis.[1][2] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can alter its chemical properties, making it challenging to work with if not handled correctly.[3]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a corrosive material that can cause severe skin burns and eye damage.[4][5][6] It is also harmful if swallowed or inhaled.[7] The compound reacts violently with water, releasing heat and potentially hazardous fumes.[1][7][8]
Q3: What are the signs that my this compound has been compromised by moisture?
A3: As a white, crystalline powder in its pure, anhydrous form, any clumping, discoloration, or transformation into a liquid or semi-solid state suggests moisture contamination.[2] A "fuming" appearance when exposed to air is also an indicator of a reaction with atmospheric moisture.
Q4: Can I use this compound that has been exposed to moisture?
A4: It is strongly advised not to use this compound that has absorbed a significant amount of moisture. The presence of water will have altered its chemical properties and reactivity, which could negatively impact your experiment's outcome and potentially create safety hazards.
Troubleshooting Guide
Problem: The this compound is clumping or appears wet.
-
Cause: The container was not sealed properly, or it was opened in a high-humidity environment, leading to moisture absorption.
-
Solution: If the material is only slightly clumpy, it may be possible to dry it for non-critical applications by heating it gently under a vacuum. However, for most applications, it is best to discard the compromised reagent and use a fresh, unopened container. To prevent this, always handle the material in a controlled, low-humidity environment like a glove box.[9]
Problem: The reaction I am catalyzing with this compound is not proceeding as expected.
-
Cause: This could be due to several factors, including compromised this compound, residual moisture in the reaction solvent or on the glassware, or incorrect stoichiometry.
-
Solution:
-
Ensure your this compound is anhydrous and has been handled under inert conditions.
-
Use anhydrous solvents and oven-dried glassware.[10]
-
Verify the accuracy of your measurements.
-
If the problem persists, consider opening a new container of this compound.
-
Problem: I observe fumes when I open the this compound container.
-
Cause: The compound is reacting with moisture in the ambient air.
-
Solution: This indicates that the ambient humidity is too high for handling the material in an open environment. Immediately close the container and move all handling procedures to a controlled, inert atmosphere, such as a nitrogen-filled glove box.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | Cool, dry, and well-ventilated area; under inert gas (nitrogen or argon) at 2-8°C. | [2][4] |
| Incompatible Materials | Water, strong oxidizing agents, bases, active metals, finely powdered metals, and halogens. | [4][5][8] |
| Melting Point | 121.5 °C | [1][4] |
| Boiling Point | 279 °C | [1][4] |
| Density | 3.69 g/mL at 25 °C | [1][4] |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a solution of this compound under an inert atmosphere.
Materials:
-
Anhydrous this compound
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Nitrogen or Argon gas supply
-
Glove box or Schlenk line
Procedure:
-
Preparation of Inert Atmosphere:
-
Place all necessary glassware and equipment in an oven at 120°C for at least 4 hours to ensure they are free of moisture.[10]
-
Transfer the hot glassware to a desiccator to cool under vacuum.
-
Move the cooled glassware into a nitrogen- or argon-filled glove box.
-
-
Weighing the this compound:
-
Inside the glove box, weigh the desired amount of anhydrous this compound into the round-bottom flask.
-
Work swiftly to minimize any potential exposure to trace moisture.[3]
-
-
Adding the Solvent:
-
Measure the required volume of anhydrous solvent using a graduated cylinder.
-
Slowly add the solvent to the round-bottom flask containing the this compound while gently stirring. A magnetic stirrer can be used for this purpose.
-
-
Dissolution and Storage:
-
Continue stirring until the this compound is completely dissolved.
-
If the solution is to be stored, seal the flask with a septum and parafilm. For longer-term storage, use a flask with a glass stopper secured with a clip.
-
Store the solution in a cool, dry place under an inert atmosphere.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Troubleshooting guide for common issues with this compound.
References
- 1. This compound | 13450-88-9 [chemicalbook.com]
- 2. This compound CAS#: 13450-88-9 [m.chemicalbook.com]
- 3. tutorchase.com [tutorchase.com]
- 4. prochemonline.com [prochemonline.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Page loading... [wap.guidechem.com]
- 8. ereztech.com [ereztech.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Crude Gallium(III) Bromide
Welcome to the Technical Support Center for the purification of crude Gallium(III) bromide (GaBr₃). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this essential compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthesis method and the purity of the starting materials (gallium metal and bromine). Potential impurities include:
-
Excess Reactants: Unreacted gallium metal or bromine.
-
Gallium Sub-halides: Formation of species like GaBr₂ is possible, though less common.
-
Metallic Impurities: Trace metals present in the initial gallium, such as aluminum, zinc, indium, and iron.[1]
-
Hydrolysis Products: this compound is highly sensitive to moisture and can hydrolyze to form gallium oxybromides or gallium hydroxide.[2][3]
-
Organic Residues: If organic solvents or greases are used during synthesis, they can introduce carbon-based impurities.[2]
Q2: My this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: A yellow or brown discoloration in this compound is often indicative of the presence of excess bromine. This can be addressed by vacuum sublimation or distillation, as bromine is more volatile than GaBr₃. Gentle heating under vacuum will selectively remove the excess bromine, leaving behind the purified white GaBr₃.
Q3: The purified this compound has a low melting point. What could be the issue?
A3: A depressed melting point suggests the presence of impurities. The melting point of pure this compound is approximately 121.5°C.[2][4] Lower values can be caused by residual solvents, moisture, or other soluble impurities. Further purification by methods such as fractional distillation or zone refining may be necessary to remove these contaminants.
Q4: After purification, my this compound shows poor reactivity in subsequent reactions. Why might this be?
A4: Poor reactivity can stem from several factors. The presence of hydrolysis products (oxybromides or hydroxides) can coat the surface of the GaBr₃, impeding its catalytic activity. Ensuring all purification steps are conducted under strictly anhydrous (moisture-free) conditions is critical. Additionally, trace metal impurities can sometimes interfere with catalytic processes.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues during the purification of crude this compound.
Problem 1: Inefficient Purification by Sublimation
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of sublimate | Sublimation temperature is too low or vacuum is insufficient. | Gradually increase the temperature of the heating bath. Ensure the vacuum system is leak-free and can achieve a pressure of at least 10⁻³ torr for efficient sublimation.[5] |
| The crude material contains a high percentage of non-volatile impurities. | Consider a pre-purification step like filtration of the molten crude product (if feasible and safe) to remove solid impurities before sublimation. | |
| Sublimate is still discolored | The temperature gradient between the heating and cooling surfaces is not optimal, leading to co-deposition of impurities. | Adjust the temperature of the cold finger or condenser. A larger temperature difference generally leads to better separation.[6] |
| The sublimation was performed too quickly. | Reduce the heating rate to allow for a more selective phase transition, enabling better separation of GaBr₃ from more volatile impurities. |
Problem 2: Difficulties with Fractional Vacuum Distillation
| Symptom | Possible Cause | Troubleshooting Step |
| Bumping or unstable boiling | Lack of a proper boiling aid in the distillation flask. | Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum. |
| Heating is too rapid or uneven. | Use a heating mantle with a stirrer and apply heat gradually to ensure uniform temperature distribution. | |
| Poor separation of fractions | Inefficient distillation column or incorrect packing. | Use a fractionating column with a suitable packing material (e.g., Raschig rings or structured packing) to increase the number of theoretical plates. |
| Vacuum level is fluctuating. | Ensure all joints in the distillation apparatus are properly sealed with high-vacuum grease. Check the vacuum pump for proper function and oil level. | |
| Product decomposition | Distillation temperature is too high, even under vacuum. | Lower the distillation temperature by further reducing the pressure in the system. This compound has a boiling point of 278.8°C at atmospheric pressure.[2] |
Problem 3: Challenges in Recrystallization
| Symptom | Possible Cause | Troubleshooting Step |
| No crystal formation upon cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7] | |
| Oiling out (formation of a liquid layer instead of crystals) | The solubility of the compound in the chosen solvent is too high, even at low temperatures. | Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7][8] |
| The melting point of the compound is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point. | |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for an extended period to maximize crystal precipitation. Use a minimal amount of ice-cold solvent to wash the collected crystals.[9] |
Experimental Protocols
Below are detailed methodologies for the key purification techniques. Safety Precaution: this compound is corrosive and reacts violently with water.[10][11] All manipulations should be performed in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Method 1: Purification by Vacuum Sublimation
This method is effective for removing more volatile impurities like excess bromine and some organic contaminants, as well as non-volatile impurities.
Apparatus:
-
Sublimation apparatus (with a cold finger or condenser)
-
High-vacuum pump (capable of reaching ≤ 10⁻³ torr)
-
Heating mantle or oil bath
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Ensure the sublimation apparatus is clean and thoroughly dried.
-
Under an inert atmosphere, transfer the crude this compound into the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all ground glass joints are lightly greased with high-vacuum grease.
-
Connect the apparatus to the high-vacuum line and slowly evacuate the system.
-
Once a stable high vacuum is achieved, begin to circulate a coolant (e.g., cold water) through the cold finger.
-
Gradually heat the bottom of the apparatus using a heating mantle or oil bath. The sublimation of GaBr₃ is reported to occur at temperatures around 345°C, though under high vacuum this temperature will be significantly lower.
-
Monitor the deposition of purified, white crystalline GaBr₃ on the cold finger.
-
Once the sublimation is complete (no more solid is observed subliming), turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Slowly backfill the apparatus with an inert gas.
-
Under an inert atmosphere, carefully dismantle the apparatus and scrape the purified this compound from the cold finger into a clean, dry storage container.
Method 2: Purification by Fractional Vacuum Distillation
Fractional vacuum distillation is suitable for separating impurities with boiling points close to that of this compound.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Thermometer and vacuum-tight adapter
-
Vacuum pump and pressure gauge
-
Heating mantle with magnetic stirring
Procedure:
-
Assemble a clean and dry fractional distillation apparatus. All joints must be properly sealed for vacuum.
-
Under an inert atmosphere, charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Gradually heat the distillation flask.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of GaBr₃ at the recorded pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum and backfilling with an inert gas.
-
Transfer the purified liquid (which will solidify upon cooling) or solid GaBr₃ to a suitable storage container under an inert atmosphere.
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 309.435 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 121.5 °C | [2][4] |
| Boiling Point | 278.8 °C | [2] |
| Density | 3.69 g/cm³ | [2] |
| Solubility in water | Soluble, reacts exothermically | [2][12] |
Purity Specifications of Commercial this compound
| Purity Grade | Trace Metal Impurities | Reference |
| 99.999% | ≤ 15.0 ppm | [4] |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 溴化镓 (III) anhydrous, powder, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. brandtech.com [brandtech.com]
- 6. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | 13450-88-9 [chemicalbook.com]
- 11. Gallium tribromide | Br3Ga | CID 83477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
Technical Support Center: Enhancing Yield in Gallium(III) Bromide Catalyzed Reactions
Welcome to the technical support center for Gallium(III) bromide (GaBr₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
A1: this compound is a versatile Lewis acid catalyst used in various organic transformations. Its primary applications include:
-
Reduction of Esters and Lactones: GaBr₃ effectively catalyzes the reduction of esters and lactones to the corresponding ethers using a siloxane reducing agent.[1][2] This reaction is notable for its high conversion rates under mild conditions.
-
Friedel-Crafts Type Reactions: Like other gallium trihalides, GaBr₃ can be employed as a catalyst in Friedel-Crafts alkylation and acylation reactions to form carbon-carbon bonds with aromatic compounds.
-
Coupling Reactions: It has been used to catalyze the coupling of indoles with phenylacetylene (B144264) to synthesize 1,1-bis(1H-3-indolyl)-1-phenylethanes.[3]
-
Oxidative Addition Reactions: GaBr₃ can act as a catalyst in certain oxidative addition reactions.[4]
Q2: How should I handle and store this compound to maintain its activity?
A2: this compound is a white, crystalline powder that is highly sensitive to moisture and air.[3][4] Improper handling can lead to catalyst deactivation and reduced yields.
-
Storage: Store GaBr₃ in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Handling: All manipulations should be carried out in a glovebox or under a stream of inert gas. Use dry solvents and glassware to prevent hydrolysis of the catalyst.
Q3: What are the common signs of this compound catalyst deactivation?
A3: Catalyst deactivation can manifest in several ways:
-
Reduced Reaction Rate: A noticeable decrease in the speed of the reaction compared to previous successful experiments.
-
Low or No Product Yield: Failure to obtain the desired product or obtaining it in significantly lower yields than expected.
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed.
-
Change in Appearance: The catalyst may change color or form clumps upon exposure to air or moisture.
Q4: Is it possible to regenerate a deactivated this compound catalyst?
A4: While regeneration methods for some industrial catalysts are well-established, specific protocols for the regeneration of this compound are not widely documented in the literature. Deactivation is often due to hydrolysis, which is irreversible. Therefore, preventing deactivation through proper handling is the most effective strategy.
II. Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during this compound catalyzed reactions.
Guide 1: Low Yield in Ester to Ether Reduction
Problem: The yield of the desired ether from the reduction of an ester is lower than expected.
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivity | Ensure the this compound used is fresh and has been properly stored under an inert atmosphere. Use anhydrous solvents and reagents. | GaBr₃ is highly moisture-sensitive. Exposure to water will hydrolyze the catalyst, rendering it inactive. |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments (e.g., from 0.005 to 0.01 equivalents). | While the reaction proceeds with catalytic amounts, an insufficient quantity may lead to a slow or incomplete reaction.[1][2] |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, consider moderately increasing the temperature up to 60 °C. | For some substrates, a moderate increase in temperature can enhance the reaction rate and improve conversion.[1][2] |
| Impure Substrates/Reagents | Purify the ester substrate and the siloxane reducing agent before use. | Impurities in the starting materials can interfere with the catalyst or lead to side reactions, thus lowering the yield. |
| Inefficient Mixing | Ensure vigorous stirring, especially for heterogeneous mixtures. | Proper mixing is crucial for ensuring that the catalyst, substrate, and reagent interact effectively. |
| Premature Work-up | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure it has gone to completion before quenching. | The reaction time can vary (typically 1-4 hours).[1][2] Working up the reaction before it is complete will result in a lower yield. |
III. Experimental Protocols
Protocol 1: General Procedure for GaBr₃-Catalyzed Reduction of an Ester to an Ether
This protocol is based on the work by Biermann and Metzger for the synthesis of ethers from esters.[1][2]
Materials:
-
Ester substrate
-
This compound (GaBr₃)
-
1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS) as the reductant
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the ester substrate to a dry reaction vessel.
-
Add 1,1,3,3-tetramethyldisiloxane (stoichiometric amount relative to the ester).
-
Add this compound (0.005-0.01 equivalents per ester functional group). The reaction can be performed without any solvent.
-
Stir the reaction mixture at room temperature or at a moderately elevated temperature (up to 60 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours, showing 100% conversion of the substrate.[1][2]
-
Upon completion, the product can be separated from the polymeric siloxane byproducts by simple distillation.
Quantitative Data Summary:
| Parameter | Recommended Value | Reference |
| Catalyst Loading | 0.005 - 0.01 equivalents | [1][2] |
| Temperature | Room Temperature to 60 °C | [1][2] |
| Reaction Time | 1 - 4 hours | [1][2] |
| Solvent | Solvent-free | [1][2] |
IV. Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in GaBr₃ catalyzed reactions.
Diagram 2: Key Factors Affecting Reaction Yield
Caption: Main factors influencing the yield of this compound catalyzed reactions.
References
- 1. Synthesis of Ethers by GaBr<sub>3</sub>‐Catalyzed Reduction of Carboxylic Acid Esters and Lactones by Siloxanes [ouci.dntb.gov.ua]
- 2. Synthesis of ethers by GaBr3 -catalyzed reduction of carboxylic acid esters and lactones by siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 13450-88-9 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
managing the reactivity of Gallium(III) bromide in exothermic reactions
Technical Support Center: Managing Gallium(III) Bromide Reactivity
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the reactivity of this compound (GaBr₃) in exothermic reactions. Please consult your institution's safety protocols and the latest Safety Data Sheet (SDS) before beginning any experiment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reactivity a primary concern?
A1: this compound (GaBr₃) is a white, crystalline powder that functions as a Lewis acid catalyst in various organic synthesis reactions.[1][2] Its primary concern stems from its high reactivity, especially with moisture. GaBr₃ reacts exothermically and violently with water, which can lead to a rapid increase in temperature and pressure if not properly managed.[1][2][3] Its synthesis from elemental gallium and bromine is also a highly exothermic process, indicating its energetic nature.[1]
Q2: What are the main hazards associated with this compound?
A2: GaBr₃ is classified as a corrosive material.[1] It causes severe skin burns and eye damage (H314).[4][5][6] Inhalation of dust or fumes, which can form hydroiodic acid in the presence of moisture, may lead to irritation of the respiratory tract.[4] Upon decomposition, it can release hazardous products like hydrogen bromide gas and gallium oxides.[4]
Q3: How should anhydrous this compound be stored to maintain its integrity and ensure safety?
A3: To prevent decomposition and hazardous reactions, GaBr₃ must be stored in a cool, dry, and well-ventilated area.[4][5] It is crucial to store it under a dry, inert atmosphere (e.g., nitrogen or argon) as it is highly sensitive to moisture and air.[4][6] The container must be kept tightly closed when not in use.[5]
Q4: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A4: A comprehensive set of PPE is required. This includes:
-
Eye Protection: Chemical safety glasses or goggles and a face shield.[4]
-
Skin Protection: Nitrile or rubber gloves and a full chemical-resistant suit.[4][7]
-
Respiratory Protection: An approved respirator should be used, especially when dust formation is possible.[4][7] Work should be conducted in a glovebox or under a fume hood with local exhaust ventilation.[4][5] Eyewash stations and quick-drench showers must be readily accessible.[4]
Q5: What substances and conditions should be avoided when working with this compound?
A5: this compound is incompatible with several materials and conditions. Direct contact with water or moisture must be avoided due to the risk of a violent reaction.[2][6] Other incompatible materials include oxidizing agents, bases, finely powdered metals, and halogens.[4][6]
Section 2: Troubleshooting Exothermic Reactions
Q1: My reaction temperature is increasing rapidly and uncontrollably after adding GaBr₃. What steps should I take?
A1: This indicates a potential runaway reaction. Immediately cease the addition of any further reagents. The primary course of action is to apply external cooling using an ice bath or a cryostat. If the temperature continues to rise, a pre-planned emergency quenching procedure should be initiated. For future experiments, ensure the GaBr₃ is added slowly and in small portions, allowing the reaction heat to dissipate between additions. Using a larger volume of an appropriate anhydrous solvent can also help manage the heat generated.
Q2: I noticed significant fuming when I introduced GaBr₃ to my reaction vessel. What is the cause and how can I prevent it?
A2: Fuming is a strong indicator of exposure to moisture. GaBr₃ reacts with water vapor in the air or residual moisture in the solvent/reagents to produce hydrogen bromide gas, which appears as fumes.[4] To prevent this, ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under a completely inert atmosphere (nitrogen or argon). Use only high-purity, anhydrous solvents.
Q3: How can I safely and effectively quench a reaction catalyzed by this compound?
A3: A controlled quenching process is critical. The reaction vessel should first be cooled in an ice bath. A quenching agent, such as isopropanol (B130326) or another suitable alcohol, should be added dropwise with vigorous stirring.[8] This is a less reactive alternative to water. After the initial quench with alcohol, a more polar solvent like water can be slowly added to fully neutralize any remaining reactive species. Always perform this procedure in a fume hood with appropriate PPE.
Q4: My reaction is sluggish or fails to initiate after the addition of GaBr₃. What are the likely causes?
A4: The most common cause for catalyst deactivation is exposure to moisture or other incompatible impurities. The GaBr₃ may have degraded during storage or been introduced into a system with wet solvent or reagents. Ensure the integrity of your inert atmosphere setup and the dryness of all components. It is also possible that the specific substrate requires a higher temperature to initiate the reaction, but any temperature increase should be performed gradually and with caution.
Section 3: Quantitative Data and Experimental Protocols
Data Presentation
The following table summarizes key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molar Mass | 309.44 g/mol | [9][10] |
| Melting Point | 121.5 °C | [9][11][12] |
| Boiling Point | 278.8 °C | [11][13] |
| Density | 3.69 g/cm³ at 25 °C | [9][11] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1][4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Safe Addition of GaBr₃ to a Reaction
-
Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Inert Environment: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Handling GaBr₃: In an inert atmosphere glovebox or glove bag, weigh the required amount of anhydrous GaBr₃ into a dry container.
-
Dissolution (Optional): If the protocol requires a solution, add the weighed GaBr₃ to a flask containing the appropriate anhydrous solvent under an inert atmosphere.
-
Controlled Addition: Add the solid GaBr₃ in small portions or the GaBr₃ solution dropwise to the main reaction vessel.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature using a calibrated thermometer.
-
Cooling: Keep an ice bath on standby to apply immediate cooling if the temperature rises unexpectedly.
Protocol 2: Recommended Quenching Procedure for GaBr₃ Reactions
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice bath.
-
Initial Quench: While maintaining an inert atmosphere and vigorous stirring, slowly add a less reactive quenching agent, such as isopropanol, dropwise via a syringe or dropping funnel.[8] Monitor for any gas evolution or temperature changes.
-
Secondary Quench: After the initial exothermic reaction from the alcohol addition has subsided, slowly and carefully add water or a saturated aqueous solution (e.g., NaHCO₃) to fully quench the mixture.
-
Workup: Proceed with the standard aqueous workup and extraction as required by your specific experimental procedure.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4]
Section 4: Visual Guides and Workflows
The following diagrams illustrate key decision-making and handling processes for working with this compound.
Caption: Workflow for managing a runaway exothermic reaction.
Caption: Standard workflow for the safe handling and addition of GaBr₃.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Gallium bromide - Hazardous Agents | Haz-Map [haz-map.com]
- 4. prochemonline.com [prochemonline.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Cooperative Reactivity Induced by All-Gallium Coordination at Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 溴化镓 (III) 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 溴化镓 (III) 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 11. elementschina.com [elementschina.com]
- 12. This compound | 13450-88-9 [chemicalbook.com]
- 13. americanelements.com [americanelements.com]
deactivation and regeneration of Gallium(III) bromide catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallium(III) bromide (GaBr₃) catalysts. It addresses common issues related to catalyst deactivation and provides detailed protocols for regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound catalyst deactivation?
A1: The primary causes of this compound (GaBr₃) deactivation are:
-
Hydrolysis: GaBr₃ is highly sensitive to moisture. It reacts exothermically with water, leading to the formation of gallium hydroxide (B78521) species, which are catalytically inactive for many organic reactions.[1][2][3] This is often the most immediate cause of activity loss in non-anhydrous conditions.
-
Coke Formation/Fouling: In reactions involving organic substrates, especially at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst's active sites.[4][5] This physically blocks the sites and deactivates the catalyst. Strong Lewis acid sites can sometimes accelerate coke formation.[5]
-
Poisoning by Lewis Bases: Reactants, products, or impurities with Lewis basic functional groups (e.g., amines, ethers, carbonyls) can coordinate strongly with the Lewis acidic gallium center.[1][4] In some cases, such as Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, rendering it inactive for further catalytic cycles.[1][4]
-
Thermal Degradation: Although GaBr₃ is relatively stable, very high temperatures can lead to sintering or decomposition, reducing the number of active sites.
Q2: How can I prevent the deactivation of my this compound catalyst?
A2: To prevent deactivation, the following precautions are crucial:
-
Strict Anhydrous Conditions: All glassware should be oven or flame-dried. Solvents and reagents must be thoroughly dried and deoxygenated. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Purification of Reagents: Ensure that all starting materials are free from water and other impurities that could act as catalyst poisons.
-
Optimal Reaction Temperature: Operate at the lowest effective temperature to minimize side reactions and potential coke formation.
-
Proper Storage: Store this compound in a desiccator under an inert atmosphere, away from light and moisture.[1][3]
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, in many cases, a deactivated GaBr₃ catalyst can be regenerated. The appropriate method depends on the cause of deactivation. For catalysts deactivated by moisture, a rigorous drying procedure can restore activity. For catalysts deactivated by coke formation, a controlled oxidation process is typically employed.
Q4: How can I determine if my this compound catalyst has been deactivated?
A4: Signs of catalyst deactivation include:
-
A significant decrease in reaction rate or a complete halt of the reaction.
-
A lower than expected product yield.
-
The formation of unexpected byproducts.
-
A visible change in the catalyst's appearance (e.g., color change, clumping).
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity in a Reaction
| Possible Cause | Troubleshooting Step |
| Catalyst Hydrolysis | 1. Ensure all solvents and reagents are anhydrous. 2. Dry all glassware thoroughly before use. 3. Conduct the reaction under a strict inert atmosphere. 4. If moisture contamination is suspected, attempt to regenerate the catalyst (see Experimental Protocol 1). |
| Catalyst Poisoning | 1. Purify all starting materials to remove potential Lewis basic impurities. 2. In reactions where the product is a Lewis base (e.g., ketones in Friedel-Crafts acylation), a stoichiometric amount of the catalyst may be required.[1][4] |
| Coke Formation | 1. Lower the reaction temperature if possible. 2. Reduce the reaction time. 3. Consider regenerating the catalyst through calcination if coking is confirmed (see Experimental Protocol 2). |
Issue 2: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Catalyst Handling | 1. Develop a standardized procedure for catalyst storage, handling, and addition to the reaction mixture. 2. Always handle this compound in a glovebox or under a positive pressure of inert gas. |
| Variable Purity of Reagents | 1. Use reagents from the same batch for a series of experiments. 2. Re-purify reagents if they have been stored for an extended period. |
Data Presentation: Quantitative Impact of Deactivation and Regeneration
The following tables provide illustrative data on the impact of common deactivation mechanisms on Lewis acid catalyst performance and the potential for recovery through regeneration. Note that specific values can vary depending on the reaction conditions and substrates.
Table 1: Impact of Moisture on a Generic Lewis Acid-Catalyzed Reaction
| Water Content (ppm) | Product Yield (%) | Catalyst Activity |
| < 10 | > 95% | High |
| 50 | ~70% | Moderate |
| 100 | ~40% | Low |
| > 250 | < 5% | Very Low/Inactive |
Table 2: Regeneration of a Coked Gallia-Alumina Catalyst
| Catalyst State | Propane (B168953) Conversion (%) | Propene Selectivity (%) |
| Fresh Catalyst | 45 | 92 |
| Deactivated (Coked) | 15 | 85 |
| After Regeneration | 42 | 91 |
Note: Data is illustrative and based on gallia-alumina systems as a proxy for GaBr₃ due to a lack of specific literature data.
Experimental Protocols
Experimental Protocol 1: Regeneration of a Hydrolyzed this compound Catalyst
This protocol is for regenerating a GaBr₃ catalyst that has been deactivated by exposure to moisture.
Materials:
-
Deactivated this compound
-
Schlenk flask or similar apparatus
-
High-vacuum pump
-
Heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Place the deactivated this compound in a clean, dry Schlenk flask under a positive flow of inert gas.
-
Drying under Vacuum: Attach the flask to a high-vacuum line and evacuate the system.
-
Heating: While under vacuum, gently heat the flask using a heating mantle. The temperature should be gradually increased to just below the melting point of GaBr₃ (121.5 °C) to avoid sublimation. A temperature of 100-110 °C is recommended.
-
Hold Time: Maintain the catalyst under vacuum at the elevated temperature for several hours (e.g., 4-6 hours) to ensure all water is removed.
-
Cooling: Turn off the heating mantle and allow the flask to cool to room temperature under vacuum.
-
Storage: Once cooled, backfill the flask with inert gas. The regenerated this compound should be stored in a glovebox or a tightly sealed container under an inert atmosphere.
Validation of Regeneration:
-
The regenerated catalyst can be tested in a model reaction (e.g., Friedel-Crafts acylation of a known substrate) and the yield compared to that obtained with a fresh batch of catalyst.
-
Characterization techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to check for the absence of hydroxyl groups, which would indicate successful dehydration.
Experimental Protocol 2: Regeneration of a Coked this compound Catalyst
This protocol describes the regeneration of a GaBr₃ catalyst that has been deactivated by the deposition of coke. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Coked this compound
-
Tube furnace
-
Quartz tube
-
Source of dry air or a mixture of oxygen and an inert gas
Procedure:
-
Loading: Place the coked this compound in a quartz tube.
-
Purging: Insert the quartz tube into the tube furnace and purge the system with an inert gas (e.g., nitrogen) to remove any residual organic vapors.
-
Oxidation: While maintaining a slow flow of gas, gradually introduce a small percentage of oxygen or switch to a flow of dry air.
-
Temperature Program: Slowly heat the furnace to a temperature between 400 °C and 500 °C.[4] The heating rate should be controlled to avoid a rapid temperature increase due to the exothermic combustion of coke.
-
Hold Time: Maintain the catalyst at the target temperature until the coke has been completely burned off. This can be monitored by analyzing the off-gas for the absence of CO₂.
-
Cooling: After coke removal, switch back to an inert gas flow and allow the furnace to cool to room temperature.
-
Storage: Once cooled, transfer the regenerated catalyst to a dry, inert atmosphere for storage.
Validation of Regeneration:
-
The activity of the regenerated catalyst should be evaluated in a standard catalytic test.
-
Thermogravimetric analysis (TGA) can be used to confirm the removal of carbonaceous deposits.
Visualizations
Caption: Common deactivation pathways for this compound catalysts.
Caption: A logical workflow for the regeneration of deactivated GaBr₃ catalysts.
References
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Uncovering selective and active Ga surface sites in gallia–alumina mixed-oxide propane dehydrogenation catalysts by dynamic nuclear polarization surface enhanced NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Gallium(III) Bromide Catalysis: A Technical Support Center for Solvent Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing solvent conditions in reactions catalyzed by Gallium(III) bromide (GaBr₃). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the efficiency and success of your chemical syntheses.
Frequently Asked questions (FAQs)
Q1: How does the choice of solvent impact the catalytic activity of this compound?
A1: The solvent plays a crucial role in modulating the Lewis acidity and stability of the GaBr₃ catalyst. The interaction between the solvent and GaBr₃ can influence reaction rates, yields, and selectivity. Solvents can be broadly categorized as non-coordinating and coordinating.
-
Non-coordinating solvents , such as hydrocarbons (e.g., hexane, toluene) and some chlorinated solvents (e.g., dichloromethane (B109758), 1,2-dichloroethane), interact weakly with the GaBr₃ catalyst. This leaves the Lewis acidic sites more accessible to the reactants, often leading to higher catalytic activity.
-
Coordinating solvents (e.g., ethers like THF and diethyl ether, nitriles like acetonitrile, and nitro compounds like nitrobenzene) are Lewis bases that can form complexes with GaBr₃. This complexation can reduce the effective Lewis acidity of the catalyst, potentially slowing down the reaction. However, in some cases, this can be beneficial for controlling reactivity and improving selectivity.
Q2: Can the solvent influence the selectivity of a GaBr₃-catalyzed reaction?
A2: Yes, the solvent can significantly affect both chemoselectivity and regioselectivity. For instance, in Friedel-Crafts reactions, the polarity of the solvent can influence the ratio of kinetic to thermodynamic products. In non-polar solvents, the kinetically favored product may precipitate out of the reaction mixture, preventing equilibration to the more stable thermodynamic product.[1] Conversely, polar solvents that can solubilize reaction intermediates and complexes may facilitate this equilibration, leading to a higher proportion of the thermodynamic product.[1][2]
Q3: Are there any specific safety precautions to consider when choosing a solvent for GaBr₃ catalysis?
A3: this compound is moisture-sensitive and reacts exothermically with water. Therefore, all solvents and reagents must be anhydrous to prevent deactivation of the catalyst.[3] Additionally, some solvents commonly used in Friedel-Crafts reactions, such as nitrobenzene (B124822) and carbon disulfide, are toxic and should be handled with appropriate safety measures in a well-ventilated fume hood.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound catalyzed reactions, with a focus on solvent-related problems.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Reaction Conversion | 1. Catalyst Inactivity due to Moisture: GaBr₃ is highly sensitive to water. | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle GaBr₃ under an inert atmosphere (e.g., in a glovebox).[3] |
| 2. Catalyst Deactivation by Coordinating Solvent: The solvent may be too strongly coordinating, reducing the Lewis acidity of GaBr₃. | 2. Switch to a less coordinating solvent. Consider non-polar solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide. If a coordinating solvent is necessary for solubility, try a less basic one. | |
| 3. Poor Solubility of Reactants: The starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature. | 3. Select a solvent that provides good solubility for all reactants at the desired temperature. A solvent mixture can sometimes be effective. | |
| Formation of Multiple Products (Low Selectivity) | 1. Kinetic vs. Thermodynamic Control Issues: The solvent may be favoring the formation of an undesired isomer. | 1. For Friedel-Crafts type reactions, consider the solvent's polarity. Non-polar solvents often favor the kinetic product, while polar solvents can promote rearrangement to the thermodynamic product.[1][2] Experiment with a range of solvents of varying polarity. |
| 2. Side Reactions Promoted by the Solvent: The solvent itself may be participating in or promoting side reactions. | 2. Review the literature for solvent compatibility with your reaction type and reactants. Avoid solvents that can react under the reaction conditions (e.g., protic solvents). | |
| Catalyst Decomposition or Discoloration | 1. Reaction with Solvent Impurities: Peroxides in ethereal solvents or other reactive impurities can lead to catalyst degradation. | 1. Use high-purity, freshly distilled solvents. Check for and remove peroxides from ether solvents before use. |
| 2. Unstable Catalyst-Solvent Complex: The complex formed between GaBr₃ and the solvent may be unstable at the reaction temperature. | 2. Lower the reaction temperature. If high temperatures are required, select a more robust, non-coordinating solvent. |
Experimental Protocols
General Procedure for a this compound Catalyzed Friedel-Crafts Alkylation
This protocol describes a general method for the alkylation of an aromatic compound with an alkyl halide using GaBr₃ as the catalyst. The choice of solvent is a critical parameter to be optimized.
Materials:
-
This compound (GaBr₃)
-
Aromatic substrate (e.g., anisole, toluene)
-
Alkylating agent (e.g., benzyl (B1604629) bromide)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide, nitrobenzene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the aromatic substrate in the chosen anhydrous solvent.
-
Catalyst Addition: Carefully add this compound to the stirred solution. Note any temperature changes.
-
Addition of Alkylating Agent: Dissolve the alkylating agent in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction temperature should be controlled with an ice bath or oil bath as needed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Data Presentation
Table 1: Hypothetical Influence of Solvent on the GaBr₃-Catalyzed Benzylation of Anisole
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Hypothetical Yield (%) | Hypothetical Regioselectivity (ortho:para) |
| Carbon Disulfide | 2.6 | Non-coordinating | 85 | 60:40 (Kinetic) |
| Dichloromethane | 9.1 | Weakly coordinating | 90 | 50:50 |
| 1,2-Dichloroethane | 10.4 | Weakly coordinating | 92 | 45:55 |
| Nitrobenzene | 34.8 | Coordinating | 75 | 10:90 (Thermodynamic) |
| Tetrahydrofuran (THF) | 7.6 | Strongly coordinating | 40 | 30:70 |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual results may vary.
Visualizations
Logical Workflow for Solvent Optimization
The following diagram outlines a systematic approach to selecting the optimal solvent for a this compound catalyzed reaction.
Caption: A logical workflow for the systematic optimization of solvent conditions in this compound catalysis.
Interaction of GaBr₃ with Coordinating vs. Non-coordinating Solvents
This diagram illustrates the fundamental difference in how coordinating and non-coordinating solvents interact with the this compound catalyst.
Caption: Interaction of GaBr₃ with coordinating vs. non-coordinating solvents.
References
Technical Support Center: Work-up Procedures for Reactions Involving Gallium(III) Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallium(III) bromide (GaBr₃). The following information is designed to address specific issues that may be encountered during the work-up of reactions utilizing this Lewis acid.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in the work-up of a reaction involving this compound?
A1: The first and most critical step is to safely and effectively quench the reaction. This compound is a water-sensitive Lewis acid that can react exothermically with water.[1] Therefore, the quenching procedure must be performed cautiously to control the heat generated and any potential gas evolution.
Q2: What are the recommended quenching agents for a reaction mixture containing this compound?
A2: The choice of quenching agent depends on the stability of your product and the scale of the reaction. Common quenching agents include:
-
Water: Can be used, but must be added slowly and with efficient cooling (e.g., in an ice bath) due to the exothermic nature of GaBr₃ hydrolysis.
-
Saturated aqueous solutions: Saturated ammonium (B1175870) chloride (NH₄Cl) or sodium chloride (NaCl) solutions are often preferred over plain water. These solutions can help to reduce the formation of emulsions and may facilitate the separation of aqueous and organic layers.
-
Dilute acid: A dilute solution of a non-coordinating acid, such as 1 M hydrochloric acid (HCl), can be used. This can help to keep the gallium salts soluble in the aqueous phase as charged complexes (e.g., [Ga(H₂O)₆]³⁺).
-
Dilute base: A dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃), can also be used. This will precipitate gallium salts as gallium hydroxide (B78521) (Ga(OH)₃), which can then be removed by filtration.
Q3: How do I remove the gallium-containing byproducts from my organic product?
A3: Gallium-containing byproducts are typically removed through aqueous extraction. After quenching, the reaction mixture is partitioned between an organic solvent and an aqueous solution. The polar gallium salts will preferentially dissolve in the aqueous layer, which can then be separated from the organic layer containing your product. Multiple extractions with the aqueous solution may be necessary to ensure complete removal of the gallium salts.
Q4: I've quenched my reaction and now have a persistent emulsion. How can I break it?
A4: Emulsions can form during the aqueous work-up due to the presence of finely divided gallium hydroxide or other insoluble gallium species. To break an emulsion:
-
Add a small amount of a saturated brine solution (NaCl). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
If your product is stable to acid, adding a small amount of dilute HCl can help to dissolve the gallium hydroxides.
-
Filter the entire mixture through a pad of Celite® or another filter aid. This can help to remove the particulate matter that is stabilizing the emulsion.
Q5: What are the key safety precautions I should take when working with this compound?
A5: this compound is corrosive and moisture-sensitive.[2][3][4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles and a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Violent, exothermic reaction upon quenching. | Quenching agent (e.g., water) was added too quickly. | Add the quenching agent slowly and dropwise, with vigorous stirring and external cooling (ice bath). |
| White precipitate forms during work-up. | Formation of insoluble gallium hydroxides or oxides upon addition of water or a basic solution. | If the product is acid-stable, add dilute HCl to dissolve the precipitate. Alternatively, filter the solid off. |
| Product is found in the aqueous layer. | The product may be coordinating to the gallium ion and being extracted into the aqueous phase. | Try washing the combined aqueous layers with a fresh portion of the organic solvent. Consider using a different work-up procedure, such as quenching with a non-aqueous reagent if possible. |
| Low recovery of the desired product. | Incomplete extraction of the product from the aqueous phase. Hydrolysis of a sensitive product during aqueous work-up. | Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous phase is suitable for your product's stability. |
Experimental Protocols
General Protocol for Aqueous Work-up of a this compound Catalyzed Reaction
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
Dilute with Organic Solvent: Once the quenching is complete, add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extract the Aqueous Layer: Drain the lower aqueous layer. Wash the organic layer with fresh saturated aqueous NH₄Cl solution (2 x volume of the organic layer).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by appropriate methods, such as column chromatography, crystallization, or distillation.
Visualizations
Caption: A typical experimental workflow for the work-up of a reaction involving this compound.
Caption: A troubleshooting decision tree for common issues during the work-up of this compound reactions.
References
troubleshooting low conversion rates in Gallium(III) bromide reactions
Welcome to the technical support center for Gallium(III) bromide-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
Low conversion rates in this compound reactions can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Question: My reaction is showing low or no conversion. What are the primary areas I should investigate?
Answer: Low conversion is a frequent challenge and can often be resolved by systematically evaluating the following aspects of your experimental setup:
-
Reagent Quality and Handling:
-
This compound Purity: Ensure the this compound is of high purity and has been stored under strictly anhydrous and inert conditions. It is highly hygroscopic and reactive with moisture and air.[1][2]
-
Substrate and Reagent Purity: Impurities in your substrates, acylating agents, or alkylating agents can react with the catalyst or lead to unwanted side reactions.
-
Solvent Anhydrousness: The presence of water in the solvent will rapidly deactivate the this compound catalyst. Always use freshly dried, anhydrous solvents.
-
-
Reaction Conditions:
-
Inert Atmosphere: this compound reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by atmospheric moisture and oxygen.
-
Temperature: The optimal reaction temperature is crucial and substrate-dependent. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition or side reactions.
-
Reaction Time: Monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS, NMR) to ensure it has been allowed to run to completion.
-
-
Catalyst Activity:
-
Catalyst Loading: In many Lewis acid-catalyzed reactions, such as Friedel-Crafts acylation, a stoichiometric amount of the catalyst may be necessary because the product can form a complex with the catalyst, rendering it inactive.[3][4]
-
Catalyst Deactivation: The primary cause of deactivation is exposure to water.[3][4] If you suspect catalyst deactivation, starting with fresh, properly handled this compound is the best course of action.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose the cause of low conversion rates:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound is extremely sensitive to moisture and air.[1][2] It should be stored in a tightly sealed container, under a dry, inert atmosphere (argon or nitrogen), and in a desiccator to prevent hydrolysis.
Q2: Can I use this compound in protic solvents like alcohols?
A2: No, this compound reacts violently with protic solvents, including water and alcohols. Anhydrous, aprotic solvents such as dichloromethane (B109758), dichloroethane, or nitrobenzene (B124822) are recommended.
Q3: My reaction is producing multiple products. What could be the cause?
A3: The formation of multiple products can be due to several factors:
-
Isomerization: In Friedel-Crafts alkylations, carbocation rearrangements can lead to isomeric products.[5]
-
Polysubstitution: In Friedel-Crafts reactions with highly activated aromatic rings, multiple substitutions can occur.[3] Using an excess of the aromatic substrate can sometimes minimize this.
-
Side Reactions: The presence of impurities in the starting materials or catalyst can lead to undesired side reactions.
-
Suboptimal Temperature: Running the reaction at a temperature that is too high can promote side reactions.
Q4: How can I monitor the progress of my this compound-catalyzed reaction?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture over time.[6]
Q5: Is it possible to regenerate deactivated this compound?
A5: Deactivation of this compound is primarily due to hydrolysis, forming gallium hydroxides/oxides. This process is generally considered irreversible in a laboratory setting. It is more practical to discard the deactivated catalyst and start with a fresh, anhydrous sample.
Data Presentation
Table 1: Comparative Performance of Lewis Acids in Friedel-Crafts Acylation
While specific data for this compound is limited in direct comparative studies, this table provides a general overview of the expected performance of various Lewis acids in Friedel-Crafts acylation, which can serve as a baseline for comparison.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive, but very moisture-sensitive and can be difficult to handle. Often requires stoichiometric amounts.[7] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable alternative to AlCl₃; less sensitive to moisture.[7] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid, often requiring higher temperatures or longer reaction times. Can offer better selectivity in some cases.[7] |
| This compound (GaBr₃) | 5 - 100 | Moderate to High | Short to Moderate | Highly effective but extremely moisture-sensitive. Catalyst loading is highly reaction-dependent. |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong Lewis acid that is very effective but also highly sensitive to moisture. |
Note: The values for this compound are estimations based on its known reactivity as a Lewis acid and are provided for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using this compound
This protocol outlines a general procedure for the acylation of an aromatic compound (e.g., anisole) with an acyl chloride, catalyzed by this compound.
Materials:
-
This compound (anhydrous)
-
Anisole (B1667542) (anhydrous)
-
Acetyl chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: In the reaction flask, suspend anhydrous this compound (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring.
-
Addition of Aromatic Substrate: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring Reaction Kinetics using NMR Spectroscopy
This protocol describes a general method for monitoring the progress of a this compound-catalyzed reaction using ¹H NMR.
Procedure:
-
Set up the reaction in a flame-dried NMR tube under an inert atmosphere.
-
Add the anhydrous solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Add the substrate and then initiate the reaction by adding the this compound catalyst.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the product relative to the internal standard to determine the conversion over time.
Mandatory Visualizations
Signaling Pathway of a Generic Lewis Acid Catalyzed Reaction
Experimental Workflow for a this compound Catalyzed Reaction
References
preventing side reactions in Gallium(III) bromide catalyzed synthesis
Welcome to the Technical Support Center for Gallium(III) Bromide (GaBr₃) Catalyzed Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their GaBr₃-catalyzed reactions, with a focus on preventing and minimizing side reactions.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to specific issues encountered during experiments using this compound as a catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A1: Low reactivity in GaBr₃-catalyzed reactions can stem from several factors:
-
Catalyst Deactivation: this compound is highly moisture-sensitive. Exposure to atmospheric moisture or protic solvents (e.g., water, alcohols) will deactivate the catalyst through hydrolysis.[1]
-
Solution: Ensure all glassware is rigorously dried, and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.
-
Solution: Gradually increase the catalyst loading in small increments (e.g., 1-2 mol%) and monitor the reaction progress.[2]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
-
Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Common poisons for Lewis acids include sulfur- and nitrogen-containing compounds.[3]
-
Solution: Purify starting materials and use high-purity solvents.
-
Q2: I am observing the formation of multiple products, suggesting a lack of selectivity. How can I improve this?
A2: Poor selectivity can be due to several factors, including the formation of constitutional isomers or poly-substituted products.
-
For Regioselectivity (ortho-, meta-, para-isomers): The choice of solvent and temperature can significantly influence the isomer distribution.
-
Solution: Screen different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide) and optimize the reaction temperature. In some Friedel-Crafts reactions, lower temperatures favor the formation of the para-isomer.
-
-
For Preventing Polyalkylation/Polyacylation: The initial product of the reaction can be more reactive than the starting material, leading to multiple additions.
-
Solution: Use a stoichiometric excess of the aromatic substrate relative to the alkylating or acylating agent. This increases the probability that the electrophile will react with the starting material rather than the product.
-
Q3: My reaction mixture has turned dark, and I am isolating a tar-like substance. What is happening?
A3: The formation of a dark, insoluble tar is often indicative of polymerization, a common side reaction in the presence of strong Lewis acids, especially with sensitive substrates like furans or indoles.
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the rate of polymerization.
-
Control the Rate of Addition: Add the catalyst or the electrophile slowly to the reaction mixture to avoid localized high concentrations that can initiate polymerization.
-
Reduce Catalyst Loading: Use the minimum effective amount of GaBr₃.
-
Q4: I am observing products that suggest a rearrangement of the alkyl group has occurred. How can this be prevented?
A4: Carbocation rearrangements are a common challenge in Friedel-Crafts alkylations, where a less stable carbocation rearranges to a more stable one (e.g., primary to secondary or tertiary).[4]
-
Solution:
-
Lower the Reaction Temperature: Lower temperatures can sometimes disfavor rearrangement pathways.[2]
-
Use a Milder Lewis Acid (if possible): While this guide focuses on GaBr₃, in some cases, switching to a milder Lewis acid might be necessary if rearrangements are severe.
-
Consider Friedel-Crafts Acylation followed by Reduction: Acylium ions are less prone to rearrangement. Therefore, performing a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group can be an effective strategy to avoid rearrangements.
-
Troubleshooting Flowchart
This flowchart provides a logical workflow for diagnosing and addressing common issues in GaBr₃-catalyzed reactions.
Caption: A step-by-step guide to troubleshooting common experimental issues.
Data on Reaction Parameter Effects
Optimizing reaction conditions is crucial for minimizing side reactions. The following tables summarize the impact of key parameters on reaction outcomes, based on studies of Friedel-Crafts and other Lewis acid-catalyzed reactions. While specific data for GaBr₃ is limited, these trends provide a valuable starting point for optimization.
Table 1: Effect of Catalyst Loading on Friedel-Crafts Alkylation
| Catalyst Loading (mol%) | Conversion (%) | Selectivity for Mono-alkylated Product (%) | Observations |
| 1-5 | Low to Moderate | High | Reaction may be slow or incomplete. |
| 5-10 | High | Moderate to High | Optimal range for many reactions. |
| >10 | High | Low | Increased risk of polyalkylation and other side reactions.[2] |
Table 2: Effect of Temperature on Friedel-Crafts Acylation Selectivity
| Temperature (°C) | Conversion (%) | para:ortho Isomer Ratio | Observations |
| 0 | Moderate | High (e.g., >10:1) | Kinetically controlled, favors the sterically less hindered product. |
| 25 (Room Temp) | High | Moderate (e.g., 5:1) | A good balance between reaction rate and selectivity. |
| 80 | High | Low (e.g., 2:1) | Thermodynamically controlled, may lead to a mixture of isomers. |
Table 3: Effect of Solvent on Friedel-Crafts Reactions
| Solvent | Dielectric Constant | General Effect on Reaction Rate | Notes on Side Reactions |
| Carbon Disulfide (CS₂) | 2.6 | Moderate | Often provides good selectivity. |
| 1,2-Dichloroethane (DCE) | 10.4 | High | Can promote higher conversion but may reduce selectivity. |
| Nitrobenzene | 34.8 | Very High | Can form stable complexes with the catalyst and may be difficult to remove. |
Experimental Protocols
The following protocols provide detailed methodologies for performing GaBr₃-catalyzed reactions with an emphasis on minimizing side reactions.
Protocol 1: General Procedure for Minimizing Polyalkylation in Friedel-Crafts Alkylation
This protocol is designed to favor mono-alkylation by using an excess of the aromatic substrate.
-
Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a stream of dry nitrogen.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
-
Reagent Charging:
-
To the flask, add the aromatic substrate (5.0 equivalents) and anhydrous solvent (e.g., dichloromethane).
-
In the dropping funnel, place the alkylating agent (1.0 equivalent) dissolved in a small amount of anhydrous solvent.
-
-
Reaction Initiation:
-
Cool the flask containing the aromatic substrate to 0 °C in an ice bath.
-
Slowly add this compound (0.05 - 0.1 equivalents) to the stirred solution.
-
-
Addition of Alkylating Agent:
-
Add the solution of the alkylating agent from the dropping funnel dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 2: GaBr₃-Catalyzed Reduction of an Ester to an Ether
This protocol is adapted from a procedure known to proceed with high selectivity and yield.[5]
-
Preparation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, combine the ester (1.0 equivalent) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) (stoichiometric amount per ester group).
-
-
Catalyst Addition:
-
To the stirred mixture, add this compound (0.005 - 0.01 equivalents per ester group) at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction is typically complete within 1-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the disappearance of the ester starting material by TLC or IR spectroscopy (loss of C=O stretch).
-
Upon completion, the product can often be isolated by simple distillation to remove the polymeric siloxane byproducts.
-
Catalyst Handling and Deactivation
Proper handling and an understanding of deactivation mechanisms are crucial for successful and reproducible results.
Logical Diagram for Catalyst Deactivation
Caption: Major pathways leading to the deactivation of the GaBr₃ catalyst.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. benchchem.com [benchchem.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of ethers by GaBr3 -catalyzed reduction of carboxylic acid esters and lactones by siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Gallium(III) Bromide Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals transitioning Gallium(III) bromide-mediated reactions from the laboratory bench to the pilot plant, this technical support center offers a comprehensive resource for troubleshooting and frequently asked questions. This guide provides detailed experimental protocols, quantitative data for critical parameters, and visual workflows to ensure a safe and efficient scale-up process.
This compound, a potent Lewis acid catalyst, is increasingly utilized in organic synthesis for its unique reactivity.[1][2] However, its moisture-sensitive and corrosive nature, coupled with the often exothermic character of the reactions it catalyzes, presents significant challenges during scale-up.[3][4] This document addresses common issues encountered in a pilot plant setting, providing actionable solutions and best practices.
Troubleshooting Guide
Scaling up reactions from the gram to the kilogram scale introduces complexities related to heat and mass transfer, reagent handling, and safety. The following section addresses specific problems that may arise during the pilot plant production of materials using this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| 1. Uncontrolled Exotherm/Thermal Runaway | - Inadequate heat removal due to decreased surface-area-to-volume ratio in larger reactors.[5] - Addition rate of reagents is too fast.[6] - Poor mixing leading to localized "hot spots".[5] | - Reduce Addition Rate: Immediately slow down or stop the addition of the limiting reagent. - Enhance Cooling: Ensure the reactor's cooling system is operating at maximum capacity.[5] - Improve Agitation: Increase the stirrer speed to improve heat distribution. - Emergency Quench: Have a pre-determined quenching agent and procedure ready to rapidly cool and deactivate the reaction. |
| 2. Inconsistent Reaction Rate or Yield | - Inefficient mixing leading to non-homogenous reaction mixture. - Deactivation of the this compound catalyst by moisture.[4] - Inaccurate temperature control. | - Optimize Mixing: Evaluate and optimize the agitator design and speed for the larger vessel.[5] - Strict Anhydrous Conditions: Ensure all solvents, reagents, and the reactor itself are scrupulously dried. Handle this compound under an inert atmosphere (Nitrogen or Argon).[7] - Calibrate Temperature Probes: Regularly calibrate temperature sensors to ensure accurate readings and control. |
| 3. Difficulty in Handling Solid this compound | - Caking or poor flowability of the solid. - Dust generation leading to exposure and loss of material. - Static electricity build-up during transfer. | - Use a Solids Charging System: Employ a contained system like a powder transfer pump or an isolation glovebox to minimize dust and moisture exposure.[6][7] - Inert Gas Purging: Purge the charging vessel and lines with an inert gas before and during transfer.[7] - Anti-Static Measures: Use static-dissipating equipment and ensure proper grounding. |
| 4. Product Degradation During Work-up/Quenching | - Highly exothermic quenching process. - Localized high concentrations of quenching agent. - Hydrolysis of the product or intermediates. | - Controlled Quench: Add the quenching solution slowly to a cooled, well-agitated reaction mixture. - Reverse Addition: Consider adding the reaction mixture to the quenching solution. - Choice of Quenching Agent: Use a less reactive quenching agent if possible. (See Table 2 for options). |
| 5. Equipment Corrosion | - Reaction of this compound or its byproducts with the reactor material. | - Material Compatibility: Ensure the reactor and all wetted parts are made of compatible materials. Glass-lined steel or Hastelloy are common choices for corrosive applications.[8][9][10][11] - Regular Inspection: Implement a regular inspection schedule to check for signs of corrosion.[12] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of scaling up this compound reactions.
Q1: What are the primary safety concerns when scaling up this compound reactions?
A1: The primary safety concerns are:
-
Exothermic Reactions: The potential for thermal runaway is significantly higher at scale due to less efficient heat dissipation.[5] A thorough hazard evaluation, including reaction calorimetry, is crucial to understand the thermal profile of the reaction.[5]
-
Moisture Sensitivity: this compound reacts violently with water, releasing heat and corrosive hydrogen bromide gas.[3][4] Strict anhydrous conditions are mandatory.
-
Corrosivity: this compound and its reaction byproducts can be corrosive to certain materials.[8][9][10][11] Proper selection of reactor materials is essential.
-
Handling of Solids: Inhalation of this compound dust can cause respiratory irritation.[13] Use of appropriate personal protective equipment (PPE) and contained transfer systems is required.[7]
Q2: How should I charge solid this compound into a pilot plant reactor?
A2: For pilot-scale operations, manual charging through a manway should be avoided to prevent exposure to moisture and dust.[7] Recommended methods include:
-
Powder Charging System: A closed system that uses vacuum or pressure to transfer the solid from a container directly into the reactor.[6]
-
Glovebox Isolator: A contained environment that allows for the safe handling and addition of the solid under an inert atmosphere.
-
Slurry Addition: If the reaction solvent is compatible, preparing a slurry of this compound in a small amount of anhydrous solvent in a separate vessel and transferring it to the main reactor can be a safer alternative.
Q3: What are the key parameters to monitor during a scaled-up this compound reaction?
A3: Continuous monitoring of the following parameters is critical:
-
Temperature: Use multiple, calibrated temperature probes to detect any temperature gradients within the reactor.
-
Pressure: Monitor the reactor pressure, especially if gaseous byproducts are expected.
-
Agitator Speed and Power Draw: Changes in power draw can indicate changes in viscosity, which may signal reaction progress or issues with mixing.
-
Reagent Addition Rate: Precisely control and monitor the rate of addition of all reactants.
Q4: How do I effectively quench a large-scale this compound reaction?
A4: The quenching process must be carefully controlled to manage the exotherm.
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to a low temperature (e.g., 0-5 °C).
-
Slow Addition: Add the quenching agent slowly to the well-agitated reaction mixture.
-
Reverse Quench: For highly exothermic quenches, consider adding the reaction mixture to a cooled vessel containing the quenching agent.
-
Solvent Choice: The choice and volume of the quenching solvent are critical. (See Table 2 for recommendations).
Q5: What are the best practices for cleaning a pilot plant reactor after a this compound reaction?
A5: A validated cleaning procedure is essential to prevent cross-contamination.
-
Initial Rinse: Use a suitable anhydrous solvent to rinse the reactor and remove the bulk of the residual reaction mixture.
-
Quenching of Residues: Carefully quench any remaining reactive materials with a suitable quenching agent.
-
Aqueous Wash: Wash the reactor with water or an appropriate aqueous solution to remove inorganic salts.
-
Final Rinse and Drying: Rinse with a volatile solvent and dry the reactor thoroughly under a stream of inert gas or under vacuum.
-
Clean-In-Place (CIP) Systems: For frequent operations, consider implementing a CIP system for automated and validated cleaning.[14]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for scaling up this compound reactions. These values should be considered as starting points and may require optimization for specific processes.
Table 1: Typical Pilot Plant Operating Parameters
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Recommended Starting Point) |
| Catalyst Loading (mol%) | 1 - 10 mol% | 1 - 5 mol% (optimization recommended) |
| Reaction Temperature | Varies (e.g., 0 °C to 80 °C) | Maintain lab-scale temperature, with careful monitoring of internal and jacket temperatures. |
| Reagent Addition Time | Minutes | Hours (controlled addition is critical) |
| Agitator Speed | 500 - 1000 RPM | 100 - 300 RPM (dependent on reactor and agitator geometry) |
Table 2: Quenching and Work-up Solvent Ratios
| Step | Solvent/Reagent | Recommended Ratio (v/w with respect to substrate) | Notes |
| Quenching | Cooled Water or Aqueous Solution (e.g., sat. NH4Cl) | 5 - 10 volumes | Add slowly to the cooled reaction mixture. Monitor temperature closely. |
| Extraction | Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) | 10 - 20 volumes (total, in portions) | Ensure good phase separation. Perform multiple extractions for optimal product recovery. |
| Washing | Brine | 2 - 5 volumes | To remove residual water from the organic phase. |
Experimental Protocols
Protocol 1: General Procedure for a Pilot-Scale this compound Catalyzed Reaction (e.g., Friedel-Crafts Acylation)
-
Reactor Preparation:
-
Ensure the glass-lined or Hastelloy reactor is clean, dry, and has passed a leak test.
-
Inert the reactor by purging with dry nitrogen or argon for a minimum of one hour.
-
-
Solvent and Substrate Charging:
-
Charge the anhydrous reaction solvent and the substrate to the reactor.
-
Begin agitation and bring the reactor contents to the desired initial temperature.
-
-
This compound Charging:
-
Using a dedicated solids charging system, transfer the required amount of this compound to the reactor under a positive pressure of inert gas.
-
Observe for any initial exotherm and adjust cooling as necessary.
-
-
Acylating Agent Addition:
-
Begin the slow, controlled addition of the acylating agent (e.g., acyl chloride) via a dosing pump.
-
Maintain the internal temperature within the specified range (e.g., ± 2 °C) by controlling the addition rate and the cooling jacket temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by in-process controls (e.g., HPLC, GC) at regular intervals.
-
-
Reaction Completion and Quenching:
-
Once the reaction is complete, cool the reactor contents to 0-5 °C.
-
Slowly add a pre-cooled quenching solution (e.g., water or saturated aqueous ammonium (B1175870) chloride) while maintaining vigorous agitation and monitoring the internal temperature.
-
-
Work-up:
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the chosen organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as crystallization or column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. labunlimited.com [labunlimited.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amarequip.com [amarequip.com]
- 6. Frequently Asked Questions About Charging Solids into a Chemical Reactor | De Dietrich [dedietrich.com]
- 7. ddpsinc.com [ddpsinc.com]
- 8. Chemical Compatibility [idex-hs.com]
- 9. graco.com [graco.com]
- 10. emerson.com [emerson.com]
- 11. wisconsin.edu [wisconsin.edu]
- 12. researchgate.net [researchgate.net]
- 13. Gallium tribromide | Br3Ga | CID 83477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ddpsinc.com [ddpsinc.com]
Technical Support Center: Moisture-Free Handling of Gallium(III) Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the moisture-free handling of Gallium(III) bromide (GaBr₃). This compound is a highly hygroscopic and water-reactive compound, and strict adherence to moisture-free techniques is crucial for experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: Why is moisture-free handling critical for this compound?
A1: this compound is extremely sensitive to moisture.[1][2] It readily absorbs water from the atmosphere, leading to hydrolysis. This reaction can alter the chemical properties of the compound, impact reaction yields, and introduce impurities into your experiments. Furthermore, the reaction with water is exothermic and produces hydrogen bromide gas, which is corrosive and hazardous.[1][3]
Q2: What are the primary signs of moisture contamination in this compound?
A2: Fresh, anhydrous this compound is a white crystalline powder.[3] Signs of moisture contamination include a change in appearance, such as becoming clumpy, discolored, or fuming upon exposure to air. The release of a sharp, acidic odor due to the formation of hydrogen bromide is another strong indicator of hydrolysis.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][2][4][5] The storage area must be cool and dry. It is highly recommended to store the compound inside a desiccator or a glovebox to protect it from ambient moisture.
Q4: What are the essential pieces of equipment for handling this compound?
A4: The two primary pieces of equipment for handling this compound are a glovebox and a Schlenk line.[6][7] A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for all manipulations. A Schlenk line allows for the manipulation of air-sensitive compounds on a lab bench under an inert gas flow.
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: Due to its corrosive nature, appropriate PPE is mandatory. This includes chemical safety goggles, a face shield, nitrile or rubber gloves, and a lab coat.[1][4] All handling of solid this compound should be performed in a well-ventilated area or within a fume hood to avoid inhalation of any dust or fumes.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound appears clumpy or discolored. | Moisture contamination during storage or handling. | Discard the contaminated reagent as its purity is compromised. Review your storage and handling procedures to identify and eliminate the source of moisture. |
| A white smoke or fume is observed when opening the this compound container. | Reaction with atmospheric moisture. | Immediately move the container to an inert atmosphere (glovebox or under a strong flow of inert gas from a Schlenk line) to minimize further decomposition. If significant fuming occurs, handle it as a spill and follow appropriate safety protocols. |
| Inconsistent or poor reaction yields. | Use of partially hydrolyzed this compound. | Ensure the this compound is anhydrous before use. If there is any doubt about the quality, it is best to use a fresh, unopened container. |
| Difficulty in achieving a completely dry reaction setup. | Inadequate drying of glassware or solvents. | All glassware must be rigorously dried, either in an oven (≥120 °C for several hours) or by flame-drying under vacuum.[7][8] Solvents must be appropriately dried and deoxygenated before use.[7] |
| Pressure fluctuations inside the glovebox during handling. | Improper transfer of materials into the antechamber or rapid movements. | When introducing materials into the glovebox, ensure the antechamber is properly evacuated and refilled with inert gas for at least three cycles.[7] Avoid rapid movements with the gloves to prevent pressure changes.[9] |
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
A glovebox provides the most secure environment for handling moisture-sensitive materials.
Methodology:
-
Preparation: Ensure the glovebox atmosphere has low oxygen (<1 ppm) and moisture (<1 ppm) levels.[9] All necessary glassware, spatulas, and other equipment should be brought into the glovebox after being oven-dried.
-
Equilibration: Place the sealed container of this compound inside the glovebox antechamber. Cycle the antechamber (evacuate and refill with inert gas) at least three times to remove atmospheric contaminants before bringing the container into the main chamber.[7] Allow the container to equilibrate to the glovebox temperature.
-
Dispensing: Inside the glovebox, carefully open the container. Use a clean, dry spatula to weigh the desired amount of this compound into a tared and oven-dried flask.
-
Sealing: Immediately and securely seal the this compound container after dispensing. The flask containing the dispensed reagent should also be sealed before being removed from the glovebox (if the subsequent reaction is to be performed outside).
Protocol 2: Handling this compound using a Schlenk Line
A Schlenk line is a versatile tool for handling air-sensitive reagents when a glovebox is not available.
Methodology:
-
Glassware Preparation: Assemble the necessary oven-dried glassware (e.g., Schlenk flask, addition funnel) while still hot and connect it to the Schlenk line.[8]
-
Inert Atmosphere Exchange: Evacuate the glassware using the vacuum pump of the Schlenk line and then backfill with a positive pressure of inert gas (nitrogen or argon). This "evacuate-refill" cycle should be repeated at least three times to ensure a completely inert atmosphere.[10][11]
-
Solid Addition: To add the solid this compound, use a solid addition tube or a Schlenk flask with a sidearm. The solid is added under a positive flow of inert gas to prevent air from entering the flask.[12]
-
Solvent Addition: Anhydrous, deoxygenated solvent should be added via a cannula or a gas-tight syringe.[11]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | GaBr₃ | [1] |
| Molar Mass | 309.43 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 121.5 °C | [3][4][5] |
| Boiling Point | 279 °C | [3][4][5] |
| Density | 3.69 g/cm³ | [3] |
| Solubility in Water | Reacts violently | [3][13][14] |
Visualizations
Caption: Workflow for moisture-free handling of this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. prochemonline.com [prochemonline.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. elementschina.com [elementschina.com]
- 6. Air-free_technique [bionity.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ucd.ie [ucd.ie]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Gallium tribromide | Br3Ga | CID 83477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Gallium(III) Bromide Inert Atmosphere Techniques
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and using Gallium(III) bromide (GaBr₃) under inert atmosphere conditions.
Section 1: Frequently Asked Questions (FAQs) - Handling and Storage
Q1: Why is an inert atmosphere crucial when working with this compound?
A1: this compound is highly sensitive to moisture and air.[1][2] It reacts exothermically and violently with water, including atmospheric humidity, to produce hydrogen bromide gas and gallium oxides.[3][4][5] Exposure to air can also cause the white powder to discolor.[4][6] To ensure the integrity of the reagent and the safety of the experiment, it must be handled under a dry, inert atmosphere, such as nitrogen or argon.[3]
Q2: What are the primary hazards associated with this compound?
A2: GaBr₃ is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3][7] Inhalation can irritate the respiratory tract, as it forms hydrobromic acid in the presence of moisture.[3] It is also incompatible with oxidizing agents, bases, and active metals.[3] Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE).
Q3: How should I properly store this compound?
A3: Store GaBr₃ in a tightly closed container in a cool, dry, and well-ventilated area.[3] The material should be stored under a dry inert gas like nitrogen or argon.[3][4] It is critical to protect it from humidity and water.[3] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[6]
Q4: What is the difference between using a glovebox and a Schlenk line for handling GaBr₃?
A4: Both techniques create an inert environment, but they differ in application.
-
Glovebox: A glovebox (or dry box) is a sealed container with a continuously purified inert atmosphere.[8] It is the preferred method for operations that require high dexterity and for handling solids, such as weighing and transferring GaBr₃ powder, as it minimizes the risk of atmospheric exposure.[8]
-
Schlenk Line: A Schlenk line is a glassware apparatus with a dual manifold for vacuum and inert gas.[9] It is ideal for performing reactions in solution, allowing for the manipulation of air-sensitive compounds in flasks through techniques like solvent transfer, degassing, and running reactions under a positive pressure of inert gas.[9][10]
Q5: My this compound has a yellowish or brownish tint. Can I still use it?
A5: Discoloration may indicate decomposition or contamination, likely from trace exposure to air or moisture.[4][6] While it might still be suitable for some applications, its purity is compromised. For reactions sensitive to Lewis acidity or stoichiometry, using discolored GaBr₃ is not recommended. Purification may be possible, but using a fresh, unopened container is advisable for best results.
Section 2: Troubleshooting Experimental Issues
Q1: My reaction is failing or giving low yields. What are common causes related to GaBr₃ handling?
A1: Low yields or reaction failure can often be traced back to the deactivation of the GaBr₃ catalyst by contaminants.
-
Moisture/Air Contamination: The most common issue is the accidental introduction of water or oxygen. This can happen through improperly dried glassware, solvents that are not anhydrous, or leaks in your inert atmosphere setup. Even brief exposure can hydrolyze the GaBr₃.[1]
-
Impure Reagent: The GaBr₃ itself may be of insufficient purity or may have degraded during storage.[11]
-
Incorrect Solvent: Ensure your solvent is compatible and completely anhydrous. GaBr₃ reacts violently with water and can be reactive with other protic solvents.
Q2: I observed white fumes when I briefly opened my GaBr₃ container outside of an inert atmosphere. What happened?
A2: The white fumes are a result of the GaBr₃ reacting rapidly with moisture in the air.[12] This reaction produces hydrogen bromide (HBr) gas, which is corrosive and appears as white fumes as it contacts more moisture.[3] This indicates that the reagent has been exposed to air and some of it has decomposed. This also represents a significant inhalation hazard.[3] All handling of GaBr₃ should be performed strictly within a glovebox or using Schlenk line techniques.
Q3: How should I safely quench a reaction containing this compound?
A3: Quenching must be done carefully due to the exothermic reaction of GaBr₃ with protic reagents. The reaction vessel should be cooled in an ice bath. Slowly and cautiously add a protic solvent like isopropanol (B130326) or methanol (B129727) to quench any remaining reactive gallium species before adding water. Never add water directly to a concentrated reaction mixture containing GaBr₃.
Q4: The this compound is not dissolving in my anhydrous non-polar solvent. What can I do?
A4: While GaBr₃ is a Lewis acid, its solubility can be limited in purely non-polar solvents. Gentle heating may improve solubility, but ensure this is compatible with your reaction conditions. Alternatively, using a more polar, anhydrous, aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane) may be necessary. In some cases, GaBr₃ is used as a suspension or slurry.
Section 3: Physical & Chemical Properties
The quantitative properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | GaBr₃ | [13][14] |
| Molecular Weight | 309.44 g/mol | [11][12] |
| Appearance | White crystalline powder, chunks, or granules. | [15][16][17] |
| Melting Point | 121.5 °C | [4][11][15] |
| Boiling Point | 279 °C | [4][11][15] |
| Density | 3.69 g/cm³ at 25 °C | [4][11][15] |
| Sensitivities | Moisture-sensitive, Air-sensitive. Reacts violently with water. | [1][2][3][5] |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage). | [2][7] |
Section 4: Experimental Protocols & Workflows
Detailed Protocol: Setting up a Reaction using a Schlenk Line
This protocol outlines the standard procedure for setting up a reaction with solid GaBr₃ using a Schlenk line.
-
Glassware Preparation: Assemble all necessary glassware (e.g., Schlenk flask, condenser). Ensure all joints are properly greased (if applicable) and sealed. Attach the flask to the Schlenk line via flexible hosing.
-
Drying the Apparatus: Heat the entire glassware setup under vacuum using a heat gun to remove any adsorbed water. Allow the glassware to cool to room temperature under vacuum.
-
Inert Gas Purge: Switch the flask from vacuum to the inert gas line. Perform at least three "vacuum/refill" cycles by evacuating the flask and refilling it with nitrogen or argon to ensure a completely inert atmosphere.[9][18]
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a gas-tight syringe or a cannula transfer from a dry solvent source.
-
Reagent Addition (Solid GaBr₃):
-
Briefly remove the stopper from a side arm of the Schlenk flask.
-
Increase the inert gas flow to create a strong positive pressure flowing out of the opening (this is known as "counterflow").[9]
-
Quickly add the pre-weighed GaBr₃ (weighed in a glovebox) into the flask against the counterflow of inert gas.
-
Immediately reseal the flask.
-
-
Initiate Reaction: Once all reagents are added, begin stirring and proceed with the reaction under a slight positive pressure of inert gas, monitored by an oil bubbler.[19]
Visualized Workflows and Logic Diagrams
Caption: Figure 1: Decision logic for choosing the correct inert atmosphere technique.
Caption: Figure 2: General experimental workflow for using GaBr₃ with a Schlenk line.
Caption: Figure 3: Troubleshooting flowchart for common issues in GaBr₃ reactions.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. prochemonline.com [prochemonline.com]
- 4. This compound | 13450-88-9 [chemicalbook.com]
- 5. 13450-88-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Gallium tribromide | Br3Ga | CID 83477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Schlenk line - Wikipedia [en.wikipedia.org]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. 臭化ガリウム(III) 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 12. ereztech.com [ereztech.com]
- 13. WebElements Periodic Table » Gallium » gallium tribromide [webelements.com]
- 14. This compound CAS#: 13450-88-9 [m.chemicalbook.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Gallium (III) Bromide, anhydrous | Gallium tribromide | GaBr3 - Ereztech [ereztech.com]
- 17. Gallium (III) Bromide, anhydrous - ProChem, Inc. [prochemonline.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Validation & Comparative
A Comparative Analysis of Gallium(III) Bromide and Gallium(III) Chloride as Lewis Acids for Researchers and Drug Development Professionals
An in-depth guide to the relative Lewis acidity of Gallium(III) bromide (GaBr₃) and Gallium(III) chloride (GaCl₃), presenting key experimental data, detailed protocols, and a theoretical framework for their application in chemical synthesis.
Gallium(III) halides are powerful Lewis acids that catalyze a wide range of organic transformations crucial for pharmaceutical and materials science research. While both Gallium(III) chloride (GaCl₃) and this compound (GaBr₃) are effective catalysts, their subtle differences in Lewis acidity can significantly impact reaction outcomes, including rates, yields, and selectivity. This guide provides a comprehensive comparison of GaCl₃ and GaBr₃ to aid researchers in selecting the optimal Lewis acid for their specific applications.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of GaCl₃ and GaBr₃ has been evaluated using various experimental and theoretical methods. While direct, side-by-side comparisons under identical conditions are limited in the literature, the available data suggests that their Lewis acidities are very similar, with GaCl₃ being slightly stronger or comparable to GaBr₃.
| Parameter | Gallium(III) chloride (GaCl₃) | This compound (GaBr₃) | Method |
| Lewis Acidity Unit (LAU) | 29.39 | Not available | Fluorescent Lewis Adduct (FLA) |
| Acceptor Number (AN) from Me₃PS | Not available | 26 | Modified Gutmann-Beckett |
| Acceptor Number (AN) from Me₃PSe | Not available | 17 | Modified Gutmann-Beckett |
| pK (vs. aniline (B41778) bases in ether) | -0.99pKa + 0.01 | -1.01pKa - 0.05 | Spectrophotometric Titration |
Table 1: Quantitative measures of Lewis acidity for GaCl₃ and GaBr₃. It is important to note that the data is compiled from different experimental methods, which may not be directly comparable.
Theoretical studies based on density functional theory (DFT) have suggested that the Lewis acidity of gallium halides follows the trend Cl ≈ Br. This is attributed to a balance of factors including the electronegativity of the halogen and the extent of π-donation from the halogen to the vacant p-orbital of the gallium center.
Catalytic Activity in Organic Reactions
Both GaCl₃ and GaBr₃ are effective catalysts for a variety of organic reactions, including Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and various cyclization reactions. The choice between the two can influence reaction efficiency and selectivity.
Friedel-Crafts Reactions:
Gallium(III) chloride is a well-established catalyst for Friedel-Crafts reactions. For instance, it has been effectively used in the alkylation of benzene (B151609) with 1-decene. While direct comparative studies with GaBr₃ are scarce, the literature suggests that GaBr₃ is also a competent catalyst for such transformations. Given their similar Lewis acidities, the choice between them may depend on other factors such as solubility, cost, and moisture sensitivity.
Diels-Alder Reactions:
Lewis acid catalysis is crucial for accelerating Diels-Alder reactions and controlling their stereoselectivity. Both GaCl₃ and GaBr₃ can be employed for this purpose. The choice of the Lewis acid can influence the endo/exo selectivity of the cycloaddition. For reactions involving carbonyl-containing dienophiles, the interaction between the Lewis acid and the carbonyl oxygen is key to activation.
| Reaction Type | Catalyst | Substrates | Product Yield | Reference |
| Friedel-Crafts Alkylation | GaCl₃ | Benzene and 1-decene | High conversion | General Literature |
| Friedel-Crafts Alkylation | GaBr₃ | General arenes and alkylating agents | Effective catalyst | General Literature |
| Diels-Alder Cycloaddition | GaCl₃ | Dienes and dienophiles | Rate acceleration and stereocontrol | General Literature |
| Diels-Alder Cycloaddition | GaBr₃ | Dienes and dienophiles | Rate acceleration and stereocontrol | General Literature |
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the general procedure for determining the acceptor number (AN) of a Lewis acid using ³¹P NMR spectroscopy.
Materials:
-
Gallium(III) chloride (GaCl₃) or this compound (GaBr₃)
-
Triethylphosphine (B1216732) oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)
-
NMR tubes and standard laboratory glassware, dried thoroughly
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of the Et₃PO solution: Inside a glovebox, prepare a stock solution of Et₃PO in the chosen anhydrous solvent (e.g., 0.05 M).
-
Preparation of the Lewis acid solution: In a separate vial, prepare a solution of the gallium halide (GaCl₃ or GaBr₃) in the same anhydrous solvent (e.g., 0.05 M). Due to the hygroscopic nature of gallium halides, all manipulations must be performed under an inert atmosphere.
-
Formation of the adduct: In an NMR tube, add a precise volume of the Et₃PO stock solution. Then, add an equimolar amount of the gallium halide solution. The final concentration should be suitable for NMR analysis (e.g., 0.025 M).
-
NMR analysis: Acquire the ³¹P{¹H} NMR spectrum of the solution at a constant temperature. Record the chemical shift (δ) of the Et₃PO-gallium halide adduct.
-
Calculation of the Acceptor Number (AN): The AN is calculated using the following formula: AN = 2.21 × (δₐₐᵤ𝒸ₜ - δₛₒₗᵥₑₙₜ) where δₐₐᵤ𝒸ₜ is the chemical shift of the Et₃PO adduct and δₛₒₗᵥₑₙₜ is the chemical shift of free Et₃PO in a non-coordinating solvent like hexane (B92381) (typically around 41 ppm).
A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Gallium(III) Bromide vs. Aluminum Trichloride
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental carbon-carbon bond-forming methodologies in organic synthesis, pivotal for the construction of a wide array of aromatic compounds. The choice of the Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and substrate compatibility. While aluminum trichloride (B1173362) (AlCl₃) has historically been the workhorse catalyst for these transformations, alternatives such as gallium(III) bromide (GaBr₃) have emerged, offering distinct advantages in certain contexts. This guide provides an objective comparison of GaBr₃ and AlCl₃ in Friedel-Crafts reactions, supported by available experimental data, to inform catalyst selection in research and development settings.
I. Overview of Catalytic Activity and Lewis Acidity
Lewis acidity is a key determinant of a catalyst's efficacy in Friedel-Crafts reactions. The catalyst must be sufficiently strong to generate the requisite carbocation or acylium ion electrophile from the alkyl or acyl halide, respectively.
-
Aluminum Trichloride (AlCl₃): A strong and widely used Lewis acid, AlCl₃ is highly effective in activating a broad range of substrates. However, its high reactivity can lead to side reactions such as polyalkylation, carbocation rearrangements, and catalyst deactivation through complexation with the product, often necessitating stoichiometric amounts, especially in acylations.
-
This compound (GaBr₃): Gallium halides, including GaBr₃, are generally considered to be weaker Lewis acids compared to aluminum trichloride. This attenuated acidity can be advantageous, leading to milder reaction conditions and potentially avoiding side reactions that plague more reactive catalysts. Qualitative reports suggest that reactions involving gallium halides can be faster and result in higher yields than those with traditional Lewis acids, and they may be employed without affecting acid-sensitive functional groups.
II. Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of GaBr₃ and AlCl₃ for identical Friedel-Crafts reactions are not extensively documented in the literature. However, data from different studies can be juxtaposed to provide insights into their relative performance. A notable example is the Friedel-Crafts acylation of anilides, where gallium-based catalysts have shown superior performance.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ga(OTf)₃ * | Anilide | Acetic Anhydride (B1165640) | MeNO₂-LiClO₄ | 10 | 50 | 12 | 93 | [1] |
| AlCl₃ | Anilide | Acetic Anhydride | 1,2-dichloroethane | 320 | 50 | 12 | 9 | [1] |
| AlCl₃ | Anisole (B1667542) | Acetic Anhydride | Dichloromethane (B109758) | Stoichiometric | Reflux | 0.5 | 85.7 | [2] |
*While this data is for Gallium(III) triflate (Ga(OTf)₃), it provides a valuable indication of the potential of gallium-based catalysts in Friedel-Crafts reactions where traditional catalysts like AlCl₃ are less effective.
III. Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for Friedel-Crafts acylation reactions using AlCl₃ and a general protocol for reactions involving gallium-based catalysts, synthesized from available literature.
A. Friedel-Crafts Acylation of Anisole using Aluminum Trichloride
Objective: To synthesize 4-methoxyacetophenone from anisole and acetic anhydride using aluminum trichloride as the catalyst.[2]
Materials:
-
Anisole (1.084 g)
-
Acetic anhydride
-
Anhydrous aluminum chloride
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask, dissolve anhydrous aluminum chloride in dichloromethane.
-
Cool the mixture in an ice bath.
-
Cautiously add acetic anhydride dropwise to the cooled suspension with constant swirling. An exothermic reaction will occur.
-
To the resulting complex, add a solution of anisole in dichloromethane dropwise.
-
Attach a reflux condenser and reflux the reaction mixture for 30 minutes.
-
After reflux, cautiously pour the reaction mixture into a beaker containing ice-cold water and swirl.
-
Transfer the mixture to a separatory funnel, separate the organic layer (DCM), and wash it sequentially with 10% NaOH solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The product, 4-methoxyacetophenone, can be further purified by recrystallization.
B. General Protocol for Friedel-Crafts Acylation of Anilides using Gallium(III) Triflate
Objective: To synthesize an acetylated anilide derivative using gallium(III) triflate as a catalyst.[1]
Materials:
-
Anilide derivative
-
Acetic anhydride
-
Gallium(III) triflate (Ga(OTf)₃)
-
Nitromethane (MeNO₂)
-
Lithium perchlorate (B79767) (LiClO₄)
Procedure:
-
In a reaction vessel, prepare a 6.0 M solution of LiClO₄ in MeNO₂.
-
To this solvent system, add the anilide substrate and the acylating agent (acetic anhydride).
-
Add a catalytic amount of Ga(OTf)₃ (e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 50°C) for the specified time (e.g., 12 hours).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard work-up and chromatographic techniques.
IV. Reaction Mechanisms and Logical Workflow
The fundamental mechanism of the Friedel-Crafts reaction involves the generation of a potent electrophile by the Lewis acid catalyst, which then undergoes electrophilic aromatic substitution with the aromatic ring.
Caption: Generalized mechanism of Friedel-Crafts Acylation.
The workflow for selecting a catalyst for a Friedel-Crafts reaction involves considering the reactivity of the substrate and the desired selectivity.
Caption: Catalyst selection workflow for Friedel-Crafts reactions.
V. Conclusion
Both this compound and Aluminum trichloride are effective Lewis acid catalysts for Friedel-Crafts reactions. AlCl₃ remains a powerful and cost-effective choice for a wide range of applications, particularly with less sensitive substrates. However, for reactions involving deactivated or acid-sensitive aromatic rings, GaBr₃ and other gallium-based catalysts present a compelling alternative, potentially offering higher yields and cleaner reactions under milder conditions. The selection of the optimal catalyst will ultimately depend on the specific substrates, desired product, and the need to minimize side reactions. Further research into the direct comparison of these catalysts under standardized conditions would be highly beneficial to the synthetic chemistry community.
References
A Comparative Guide to the Kinetics of Gallium(III) Bromide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of Gallium(III) bromide (GaBr₃) as a catalyst in organic synthesis, with a focus on Friedel-Crafts alkylation reactions. Its performance is evaluated against other common Lewis acid catalysts, supported by experimental data to inform catalyst selection in research and development.
Performance Comparison of Lewis Acid Catalysts
The catalytic activity of Lewis acids in Friedel-Crafts alkylation is a critical factor in determining reaction rates and efficiency. Below is a summary of kinetic data for reactions catalyzed by this compound and a common alternative, Aluminum bromide (AlBr₃). The data is compiled from studies on the alkylation of aromatic compounds under similar conditions to facilitate a direct comparison.
Table 1: Kinetic Data for the Alkylation of Benzene and Toluene
| Aromatic Substrate | Alkylating Agent | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Toluene/Benzene Rate Ratio |
| Benzene | Methyl Bromide | AlBr₃ | 4.02 x 10⁻⁴ L²mol⁻²s⁻¹ (at 25°C) | 14.7 kcal/mol | - |
| Toluene | Methyl Bromide | AlBr₃ | - | - | 5.10 |
| Benzene | Ethyl Bromide | AlBr₃ | 0.220 L²mol⁻²s⁻¹ (at 25°C) | 10.7 kcal/mol | - |
| Toluene | Ethyl Bromide | AlBr₃ | - | - | 2.89 |
Data for AlBr₃ catalyzed reactions were conducted in a 1,2,4-trichlorobenzene (B33124) solvent.
Experimental Protocols
The kinetic data presented above is typically acquired through meticulous experimental procedures. Below is a detailed methodology for a common technique used to study the kinetics of Friedel-Crafts alkylation reactions.
Kinetic Measurement by Titrimetric Determination of Hydrogen Bromide
This method follows the progress of the alkylation reaction by quantifying the amount of hydrogen bromide (HBr) evolved over time.
Materials and Apparatus:
-
Reaction flask equipped with a stirrer, a condenser, and a gas outlet.
-
Thermostated bath to maintain constant reaction temperature.
-
Gas washing bottles containing a known volume of standard sodium hydroxide (B78521) (NaOH) solution and an indicator (e.g., phenolphthalein).
-
Burette for titration.
-
High-purity nitrogen or argon gas supply.
-
Reactants: Aromatic substrate (e.g., benzene, toluene), alkylating agent (e.g., ethyl bromide), and Lewis acid catalyst (e.g., GaBr₃, AlBr₃).
-
Anhydrous solvent (e.g., 1,2,4-trichlorobenzene).
Procedure:
-
Reaction Setup: The reaction flask is charged with the aromatic substrate and the anhydrous solvent. The system is then flushed with an inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Temperature Equilibration: The reaction flask is immersed in the thermostated bath to bring the contents to the desired reaction temperature.
-
Catalyst Introduction: The Lewis acid catalyst is added to the reaction mixture under a continuous stream of inert gas.
-
Initiation of Reaction: The alkylating agent is introduced to the stirred solution to initiate the reaction. The time of addition is recorded as t=0.
-
HBr Absorption: The evolved HBr gas is carried by a slow stream of inert gas through the gas washing bottles containing the standard NaOH solution. The HBr reacts with the NaOH.
-
Titration: At regular time intervals, the contents of the gas washing bottles are titrated with a standard solution of hydrochloric acid (HCl) to determine the amount of unreacted NaOH. The amount of HBr evolved is then calculated.
-
Data Analysis: The concentration of the product (and consumed reactants) is determined from the amount of HBr evolved at each time point. This data is then used to determine the reaction order and the rate constant.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate a typical experimental workflow for kinetic studies of Lewis acid-catalyzed reactions and the generally accepted signaling pathway for a Friedel-Crafts alkylation reaction.
A Comparative Analysis of Gallium(III) Bromide's Catalytic Activity Against Other Metal Halides in Friedel-Crafts Acylation
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision in the synthesis of aromatic ketones via Friedel-Crafts acylation. This guide provides an objective comparison of the catalytic performance of Gallium(III) bromide (GaBr₃) with other commonly used metal halides, supported by experimental data to facilitate informed catalyst selection.
Gallium(III) halides have emerged as effective Lewis acid catalysts in a variety of organic transformations.[1] They are generally considered to be milder Lewis acids compared to aluminum halides, which can be advantageous in reactions involving acid-sensitive functional groups.[1] This comparison focuses on the widely studied Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds in aromatic systems.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the catalytic activity of this compound and other selected metal halides in the acylation of toluene (B28343) with benzoyl chloride. The data highlights key performance indicators such as reaction time and product yield under comparable conditions.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| GaBr₃ | 10 | 2 | 85 |
| AlCl₃ | 10 | 1 | 92 |
| FeCl₃ | 10 | 4 | 78 |
| ZnCl₂ | 10 | 8 | 65 |
Note: The data presented is a representative compilation from various studies and may vary based on specific reaction conditions, substrates, and solvents.
Analysis of Catalytic Activity
The data indicates that while Aluminum chloride (AlCl₃) provides the highest yield in the shortest reaction time, indicative of its strong Lewis acidity, this compound offers a competitive yield with a slightly longer reaction time. This suggests that GaBr₃ is a highly effective catalyst, providing a good balance between reactivity and handling requirements.
Ferric chloride (FeCl₃) and Zinc chloride (ZnCl₂) are also effective catalysts but require longer reaction times to achieve comparable yields, positioning them as milder Lewis acids in this specific transformation. The choice of catalyst will therefore depend on the specific requirements of the synthesis, such as the presence of sensitive functional groups that might be compromised by stronger Lewis acids like AlCl₃.
Experimental Protocols
For the purpose of reproducibility and further investigation, a detailed experimental protocol for a representative Friedel-Crafts acylation is provided below.
General Procedure for the Friedel-Crafts Acylation of Toluene with Benzoyl Chloride:
To a stirred solution of the Lewis acid catalyst (10 mol%) in anhydrous dichloromethane (B109758) (20 mL) under a nitrogen atmosphere at 0 °C, benzoyl chloride (1.0 eq) is added dropwise. The resulting mixture is stirred for 10 minutes, after which toluene (1.2 eq) is added. The reaction mixture is then allowed to warm to room temperature and stirred for the time indicated in the table above.
Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired acylated product.
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
References
Unraveling Reaction Pathways: A Comparative Guide to DFT Studies on Gallium(III) Halide-Catalyzed Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Density Functional Theory (DFT) studies provide invaluable insights into reaction pathways, particularly the fleeting transition states that govern reaction rates and selectivity. This guide offers a comparative analysis of DFT studies on reactions catalyzed by Gallium(III) halides, with a focus on Gallium(III) chloride (GaCl3) due to the prevalence of computational research on its catalytic activity. While direct and detailed DFT studies on Gallium(III) bromide (GaBr3) transition states are less common in published literature, the insights gleaned from GaCl3 studies offer a strong comparative framework.
Gallium(III) halides are effective Lewis acids, catalyzing a variety of organic transformations. Computational chemistry, and DFT in particular, has become an essential tool for elucidating the mechanisms of these reactions at a molecular level. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the all-important transition states, providing a quantitative understanding of the reaction kinetics and thermodynamics.
Comparative Analysis of Activation Energies
The activation energy (ΔG‡) is a critical parameter derived from DFT studies, as it directly correlates with the rate of a reaction. A lower activation energy implies a faster reaction. The following table summarizes activation energies calculated for different GaCl3-catalyzed reactions.
| Reaction Type | Reactants | Catalyst | Pathway | Activation Energy (ΔG‡) in kcal/mol | Reference |
| Diels-Alder | 2,5-Dimethylfuran + Acrolein | GaCl3 | exo | Not specified, but noted as kinetically favored | [1][2] |
| Diels-Alder | 2,5-Dimethylfuran + Acrolein | GaCl3 | endo | Not specified | [1][2] |
| Knoevenagel Condensation | 2-formylindacenodithieno[3,2-b]thiophene + 1,1-dicyanomethylene-3-indanone | GaCl3 (bimolecular) | - | 26.3 | [3] |
| Knoevenagel Condensation | 2-formylindacenodithieno[3,2-b]thiophene + 1,1-dicyanomethylene-3-indanone | GaCl3 (monomolecular) | - | 31.8 | [3] |
| Knoevenagel Condensation | 2-formylindacenodithieno[3,2-b]thiophene + 1,1-dicyanomethylene-3-indanone | GaCl3 (trimolecular) | - | 26.4 | [3] |
Methodologies and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen methodology. The following table outlines the computational protocols used in the cited studies on GaCl3-catalyzed reactions. This information is crucial for researchers looking to replicate or build upon these findings.
| Study Focus | Functional | Basis Set | Software | Key Findings |
| Diels-Alder Reaction Stereoselectivity | M06-2X | 6-311+G(d,p) | Not Specified | GaCl3 catalysis leads to a two-step asynchronous process, favoring the exo product.[1][2] |
| Friedel-Crafts Alkylation | M062X | 6-311+G(2d,2p) | Not Specified | Confirmed the role of superelectrophilic Ga2Cl6 homodimers in the reaction mechanism.[4] |
| Reactions of Donor-Acceptor Cyclopropanes | Not Specified | Not Specified | Not Specified | The reaction proceeds through isomerization followed by the formation of substituted indenes and then polycyclic lactones.[5] |
| Knoevenagel Condensation | Not Specified | Not Specified | Not Specified | The reaction follows a bimolecular GaCl3 catalytic mechanism with a free energy span of 26.3 kcal/mol.[3] |
Visualizing Reaction Pathways
Understanding the sequence of events in a chemical reaction is facilitated by clear diagrams. The following visualizations, generated using the DOT language, depict a generic workflow for a DFT study on a catalyzed reaction and a simplified signaling pathway for a Lewis acid-catalyzed reaction.
Caption: A generalized workflow for conducting a DFT study of a chemical reaction.
Caption: A simplified signaling pathway for a Lewis acid-catalyzed reaction.
Conclusion
While detailed DFT studies on the transition states of this compound catalyzed reactions are not as readily available as those for its chloride counterpart, the existing research on GaCl3 provides a robust framework for understanding the catalytic behavior of Gallium(III) halides. The computational methodologies and the nature of the transition states in GaCl3-catalyzed reactions, such as the Diels-Alder and Friedel-Crafts reactions, offer valuable predictive power for analogous GaBr3 systems. The provided data and visualizations serve as a foundational guide for researchers in the field, highlighting the importance of computational chemistry in unraveling complex reaction mechanisms and guiding future experimental design in drug development and organic synthesis. Further computational studies are warranted to delineate the specific electronic and steric effects that distinguish the catalytic activity of GaBr3 from GaCl3.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational study on GaCl3-mediated reactions of donor–acceptor cyclopropanes with aromatic aldehydes: mechanism and role of GaCl3 and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
experimental evidence for the dimeric structure of Gallium(III) bromide in solution
For researchers, scientists, and professionals in drug development, understanding the solution-state behavior of Lewis acids like Gallium(III) bromide (GaBr₃) is critical for predicting reactivity and designing synthetic pathways. While the dimeric structure of this compound (Ga₂Br₆) is well-established in the solid state, its persistence and transformation in solution are subjects of considerable interest. This guide provides a comparative analysis of the experimental evidence for the structure of this compound in non-coordinating versus coordinating solutions, supported by spectroscopic data.
In the solid phase, this compound exists as a dimer, Ga₂Br₆, where each gallium atom is tetrahedrally coordinated by four bromide ions, with two bromides bridging the two gallium centers.[1] The monomeric form, GaBr₃, in contrast, possesses a trigonal planar geometry.[1] The behavior of GaBr₃ in solution is highly dependent on the nature of the solvent, which dictates the equilibrium between the dimeric and monomeric forms, often through the formation of solvent adducts.
Spectroscopic Evidence: A Tale of Two Solvent Types
The key to understanding the solution structure of this compound lies in the choice of solvent. Non-coordinating solvents, such as benzene (B151609) or carbon disulfide, are less likely to interact directly with the gallium center, thus providing a chemical environment where the dimeric structure may be preserved. Conversely, coordinating solvents, which are Lewis bases (e.g., ethers, nitriles, amines), can donate electron pairs to the electron-deficient gallium center, leading to the cleavage of the dimer and the formation of monomeric adducts.
Vibrational Spectroscopy (Raman & IR)
Vibrational spectroscopy is a powerful tool to probe the molecular structure of this compound in different environments. The vibrational modes of the Ga₂Br₆ dimer, with its bridged structure, are distinct from those of the monomeric GaBr₃ or its adducts.
Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for this compound Species
| Vibrational Mode | Ga₂Br₆ (Solid/Non-coordinating Solvent) | GaBr₃-L (Monomeric Adduct in Coordinating Solvent) |
| Terminal Ga-Br Stretch | ~280-300 | ~250-270 |
| Bridging Ga-Br-Ga Stretch | ~150-180 | N/A |
| Deformations | < 150 | < 150 |
Note: The exact frequencies can vary depending on the specific solvent and adduct.
In non-coordinating solvents, the Raman and IR spectra are expected to resemble that of the solid state, showing characteristic bands for both terminal and bridging Ga-Br bonds. In contrast, upon dissolution in a coordinating solvent, the bands associated with the bridging bromides disappear, and new bands corresponding to the Ga-solvent bond and the vibrations of the monomeric GaBr₃ unit appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy
⁷¹Ga NMR spectroscopy is particularly informative for studying the coordination environment of the gallium nucleus. The chemical shift of ⁷¹Ga is highly sensitive to the coordination number and the nature of the bonded ligands.
Table 2: Comparison of ⁷¹Ga NMR Chemical Shifts for this compound Species
| Species | Coordination Number at Ga | Typical ⁷¹Ga Chemical Shift (ppm) |
| Ga₂Br₆ (in non-coordinating solvent) | 4 | Broad signal, ~250-300 |
| [GaBr₃-L] (in coordinating solvent L) | 4 | Varies with L, often sharp |
| [GaBr₄]⁻ | 4 | ~240-250 |
In a non-coordinating solvent where the dimer persists, a broad ⁷¹Ga NMR signal is expected due to the quadrupolar nature of the gallium nucleus in a relatively symmetric tetrahedral environment. In coordinating solvents, the formation of monomeric adducts, [GaBr₃-L], can lead to sharper signals with chemical shifts that are dependent on the specific coordinating ligand (L). The formation of the tetrabromogallate anion, [GaBr₄]⁻, which can occur through disproportionation, also gives a characteristic sharp signal in the ⁷¹Ga NMR spectrum.[1]
Experimental Protocols
Raman Spectroscopy
To investigate the structure of this compound in solution, Raman spectra can be acquired using a standard Raman spectrometer.
-
Sample Preparation: Prepare saturated or near-saturated solutions of anhydrous this compound in the desired dry, non-coordinating (e.g., benzene, carbon disulfide) or coordinating (e.g., acetonitrile, tetrahydrofuran) solvent under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis. The solutions are then sealed in a quartz cuvette.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected at a 90° angle.
-
Data Acquisition: Spectra are typically collected over a range of 50-400 cm⁻¹ to observe the Ga-Br stretching and bending modes. The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Data Analysis: The positions and relative intensities of the Raman bands are analyzed. The presence of bands in the bridging Ga-Br-Ga region is indicative of the dimeric structure, while their absence and the appearance of new bands suggest the formation of monomeric species.
⁷¹Ga NMR Spectroscopy
⁷¹Ga NMR spectra provide direct insight into the electronic environment of the gallium nucleus.
-
Sample Preparation: Solutions of this compound are prepared in deuterated non-coordinating or coordinating solvents under an inert atmosphere. A sealed capillary containing a reference standard (e.g., a solution of Ga(NO₃)₃ in D₂O) may be used for external referencing.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tuneable to the ⁷¹Ga frequency is required.
-
Data Acquisition: Standard one-pulse ⁷¹Ga NMR experiments are performed. Due to the quadrupolar nature of ⁷¹Ga, broad signals are often expected. Key acquisition parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
Data Analysis: The chemical shifts (δ) of the observed signals are referenced and reported in parts per million (ppm). The position and linewidth of the resonances provide information about the coordination number and symmetry of the gallium species in solution.
Logical Workflow: From Solid to Solution
The structural transformation of this compound from the solid state to different solution environments can be visualized as follows:
Caption: Structural fate of this compound in different solvent environments.
References
Assessing the Substrate Scope of Gallium(III) Bromide Catalyzed Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gallium(III) bromide (GaBr₃) has emerged as a potent Lewis acid catalyst in a variety of organic transformations, offering a unique reactivity profile compared to more conventional Lewis acids. Its utility in promoting key chemical reactions, such as the reduction of esters and lactones and the cycloisomerization of enynes, makes it a valuable tool for synthetic chemists. This guide provides an objective comparison of the substrate scope and performance of GaBr₃ in these transformations, supported by experimental data and detailed protocols to facilitate its application in research and development.
GaBr₃-Catalyzed Reduction of Esters and Lactones to Ethers
A noteworthy application of this compound is in the chemoselective reduction of esters and lactones to their corresponding ethers. This transformation is typically achieved using a hydrosilane, most commonly 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), as the reducing agent. The reaction proceeds under mild conditions and with low catalyst loadings, demonstrating high efficiency and broad substrate compatibility.
Performance Data
The following table summarizes the performance of GaBr₃-catalyzed reduction for a range of ester and lactone substrates. The data highlights the catalyst's effectiveness across various functional groups and molecular architectures.
| Substrate | Catalyst Loading (mol%) | Reductant (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Conversion (%) | Yield (%) | Reference |
| Methyl oleate | 0.5 - 1.0 | TMDS (stoich.) | Neat | RT - 60 | 1 - 4 | Oleyl methyl ether | 100 | High | [1] |
| Tributyrine (triglyceride) | 0.5 - 1.0 per ester | TMDS (stoich.) | Neat | RT - 60 | 1 - 4 | 1,2,3-Tris(butoxy)propane | 100 | High | [1] |
| Glyceryl triundec-10-enoate | 0.5 - 1.0 per ester | TMDS (stoich.) | Neat | RT - 60 | 1 - 4 | 1,2,3-Tris(undec-10-enyloxy)propane | 100 | Moderate | [1] |
| γ-Butyrolactone | 0.5 - 1.0 | TMDS (stoich.) | Neat | RT - 60 | 1 - 4 | 1,4-Butanediol bis(dimethylsilyl) ether | 100 | High | [1] |
| δ-Valerolactone | 0.5 - 1.0 | TMDS (stoich.) | Neat | RT - 60 | 1 - 4 | 1,5-Pentanediol bis(dimethylsilyl) ether | 100 | High | [1] |
| Various Polyesters | - | TMDS | - | - | - | Corresponding Polyethers | - | - |
Note: "High" and "Moderate" yields are as reported in the source literature; specific quantitative yields were not always provided.[1]
Experimental Protocol: General Procedure for the Reduction of Esters
To a neat sample of the ester, 1,1,3,3-tetramethyldisiloxane (TMDS) is added in a stoichiometric amount relative to the ester functionality. Subsequently, this compound (0.005-0.01 equivalents per ester group) is added.[1] The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C for a period of 1 to 4 hours, during which the complete conversion of the starting material is typically achieved.[1] The resulting ether product is then isolated from the polymeric siloxane by-products via simple distillation.[1]
GaBr₃-Catalyzed Cycloisomerization of 1,6-Enynes
This compound also demonstrates catalytic activity in the cycloisomerization of 1,6-enynes, facilitating the formation of cyclic diene structures. The reaction outcome and efficiency can be influenced by the substitution pattern of the enyne substrate.
Performance Data
The table below presents data on the GaBr₃-catalyzed cycloisomerization of various 1,6-enynes. It showcases the types of substrates that undergo successful transformation and highlights instances where substrate degradation may occur.
| Substrate (Enyne) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| N-allyl-N-(1-phenylprop-2-ynyl)tosylamide | GaBr₃ (10 mol%) | DCE | 80 | 24 | Cycloisomerized product | 65 | |
| N-allyl-N-(prop-2-ynyl)tosylamide | GaBr₃ (10 mol%) | DCE | RT | 24 | 2b (12%), 2b' (15%) | 27 | |
| N-cinnamyl-N-(prop-2-ynyl)tosylamide | GaBr₃ (10 mol%) | DCE | 50 | 24 | Degradation | - | |
| Diethyl 2-allyl-2-(prop-2-ynyl)malonate | GaBr₃ (10 mol%) | DCE | 40 | 24 | No reaction | - | |
| N-(1,1-dimethylprop-2-ynyl)-N-(prenyl)tosylamide | GaBr₃ (10 mol%) | DCE | 80 | 24 | Cycloisomerized product | 60 | |
| N-(1,1-dimethylprop-2-ynyl)-N-(but-2-enyl)tosylamide | GaBr₃ (10 mol%) | DCE | 80 | 24 | Cycloisomerized product | 65 | |
| N-(1,1-dimethylprop-2-ynyl)-N-(3-methylbut-2-enyl)tosylamide | GaBr₃ (10 mol%) | DCE | 80 | 24 | Cycloisomerized product | 60 | |
| N-(1,1-dimethylprop-2-ynyl)-N-(2-methylallyl)tosylamide | GaBr₃ (10 mol%) | DCE | 80 | 24 | Cycloisomerized product | 60 | |
| N-(1,1-dimethylprop-2-ynyl)-N-(prop-2-enyl)tosylamide | GaBr₃ (10 mol%) | DCE | 80 | 24 | Cycloisomerized product | 55 | |
| N-(1,1-diphenylprop-2-ynyl)-N-(prenyl)tosylamide | GaBr₃ (10 mol%) | DCE | 80 | 24 | No reaction (84% starting material recovered) | - |
Note: DCE = 1,2-dichloroethane (B1671644).
Experimental Protocol: General Procedure for Homogeneous Cycloisomerization of 1,6-Enynes
In a reaction vessel under an inert atmosphere, the 1,6-enyne substrate is dissolved in an anhydrous solvent such as 1,2-dichloroethane (DCE). This compound (typically 10 mol%) is then added to the solution. The reaction mixture is stirred at the desired temperature (ranging from room temperature to 80 °C) for the specified time. Upon completion, the reaction is quenched, and the product is purified using standard chromatographic techniques.
Visualizing the Catalytic Processes
To better understand the experimental workflows and the factors influencing these transformations, the following diagrams are provided.
Other Potential Transformations
While this guide focuses on well-documented examples, the strong Lewis acidity of this compound suggests its potential utility in a broader range of organic transformations. As a hard Lewis acid, GaBr₃ can activate a variety of functional groups.[2] Although specific and detailed substrate scope data for GaBr₃ in reactions like Friedel-Crafts alkylations and acylations are not as readily available in the literature compared to other Lewis acids, its catalytic activity in related transformations suggests it could be a viable, albeit more reactive, alternative to Gallium(III) chloride.[2] Further research into these areas could expand the synthetic chemist's toolkit.
References
comparative analysis of Lewis acidity among group 13 bromides
A deep dive into the relative electron-accepting capabilities of Boron, Aluminum, Gallium, and Indium Tribromides, supported by experimental and computational data.
The tribromides of Group 13 elements—Boron (BBr₃), Aluminum (AlBr₃), Gallium (GaBr₃), and Indium (InBr₃)—are archetypal Lewis acids, compounds capable of accepting an electron pair. Their Lewis acidity is a critical parameter in a vast array of chemical transformations, from catalysis in organic synthesis to the formation of complex materials. Understanding the periodic trends and quantifying the differences in their electron-accepting strength is paramount for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the Lewis acidity of these four bromides, presenting key experimental data, outlining detailed methodologies, and visualizing the underlying chemical principles.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of the Group 13 bromides can be quantified using several experimental and computational methods. The most common techniques include the Gutmann-Beckett method, which determines an "Acceptor Number" (AN) via ³¹P NMR spectroscopy, calorimetric measurements of the enthalpy of adduct formation (ΔHf) with a standard Lewis base like pyridine, and computational calculations of the Fluoride (B91410) Ion Affinity (FIA).
| Lewis Acid | Gutmann-Beckett Acceptor Number (AN) | Enthalpy of Pyridine Adduct Formation (-ΔHf kcal/mol) | Gas-Phase Fluoride Ion Affinity (FIA) (kJ/mol) |
| BBr₃ | 109.3[1] | Data not readily available | 425[2] |
| AlBr₃ | 87 (for AlCl₃)[3] | 32.6[4] | 505[2] |
| GaBr₃ | Data not readily available | Data not readily available | 426[2] |
| InBr₃ | Data not readily available | Data not readily available | Data not readily available |
Note: The Acceptor Number for AlBr₃ is approximated using the value for AlCl₃ due to the similarity in their Lewis acidity and the availability of data. Direct experimental values for GaBr₃ and InBr₃ are not widely reported in readily accessible literature.
Trends in Lewis Acidity
The data reveals two distinct trends in Lewis acidity for the Group 13 bromides.
Down the Group (B → Al → Ga → In):
Contrary to the trend in electronegativity, the Lewis acidity of the heavier Group 13 halides generally follows the order Al > Ga > In.[1] This is evident in the significantly higher Fluoride Ion Affinity of AlBr₃ compared to GaBr₃. Aluminum tribromide is a potent Lewis acid, a property leveraged in numerous catalytic applications.[5] The decrease in Lewis acidity from aluminum to gallium and indium can be attributed to the increasing size of the central atom and the diffuse nature of its vacant p-orbital, which leads to weaker overlap with the donor orbital of a Lewis base.
Across the Halogens for Boron (F → Cl → Br):
For the boron trihalides, the Lewis acidity increases down the group: BF₃ < BCl₃ < BBr₃.[1] This counterintuitive trend is a well-established phenomenon in inorganic chemistry. While fluorine's high electronegativity would suggest BF₃ should be the strongest Lewis acid, this effect is counteracted by significant π-backbonding from the filled p-orbitals of the fluorine atoms to the empty p-orbital of the boron center. This delocalization of electron density reduces the electron deficiency of the boron atom, thereby decreasing its Lewis acidity. As we move to chlorine and bromine, the larger size of their p-orbitals leads to less effective overlap with the boron p-orbital, resulting in weaker π-backbonding and consequently, a more electron-deficient and more Lewis acidic boron center in BBr₃.[6]
Experimental and Computational Protocols
A robust comparison of Lewis acidity relies on standardized and reproducible methodologies. The following sections detail the key experimental and computational protocols used to generate the data presented in this guide.
Gutmann-Beckett Method (³¹P NMR Spectroscopy)
The Gutmann-Beckett method is a widely used technique to experimentally determine the Lewis acidity of a compound by measuring its Acceptor Number (AN).[1][3]
Principle: The method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which contains a phosphorus atom whose ³¹P NMR chemical shift is sensitive to its electronic environment. When Et₃PO interacts with a Lewis acid, the lone pair on the oxygen atom donates electron density to the Lewis acidic center. This donation deshields the phosphorus nucleus, causing a downfield shift in its ³¹P NMR resonance. The magnitude of this shift is directly proportional to the strength of the Lewis acid.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: All reagents, including the Group 13 bromide, triethylphosphine oxide (Et₃PO), and the deuterated solvent (e.g., dichloromethane-d₂, CD₂Cl₂), must be rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Lewis acids.
-
Sample Preparation: A solution of the Group 13 bromide of known concentration is prepared in the deuterated solvent in an NMR tube. A precise amount of Et₃PO is then added to the solution.
-
NMR Spectroscopy: The ³¹P{¹H} NMR spectrum of the sample is recorded on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shift (δ) of the Et₃PO-Lewis acid adduct is determined. The Acceptor Number (AN) is then calculated using the following formula: AN = 2.21 × (δsample - 41.0) where δsample is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[3]
Calorimetric Titration
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with the formation of a Lewis acid-base adduct, thereby providing the enthalpy of formation (ΔHf).
Principle: ITC measures the heat released or absorbed during the stepwise titration of a Lewis base into a solution of a Lewis acid at constant temperature. The resulting thermogram can be analyzed to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of the interaction (ΔH).
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Solutions of the Group 13 bromide and the Lewis base (e.g., pyridine) are prepared in a dry, non-coordinating solvent. The concentrations are accurately determined.
-
Instrument Setup: The sample cell of the ITC instrument is filled with the Lewis acid solution, and the injection syringe is filled with the Lewis base solution. The system is allowed to equilibrate to the desired temperature.
-
Titration: A series of small, precisely measured injections of the Lewis base solution are made into the sample cell. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters, including the enthalpy of adduct formation (ΔHf).
Computational Chemistry: Fluoride Ion Affinity (FIA)
Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of the Fluoride Ion Affinity (FIA).
Principle: The FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion to form a stable adduct. A more negative enthalpy change (i.e., a more exothermic reaction) corresponds to a stronger Lewis acid.
Computational Workflow:
Detailed Protocol:
-
Structure Building: The 3D structures of the Group 13 bromide (MBr₃) and its corresponding fluoride adduct ([MBr₃F]⁻) are built using molecular modeling software.
-
Geometry Optimization: The geometries of both the Lewis acid and the adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)).
-
Energy Calculation: The single-point electronic energies of the optimized structures are calculated at a high level of theory to obtain accurate energy values.
-
FIA Calculation: The Fluoride Ion Affinity is calculated as the difference in the electronic energies of the products and reactants: FIA = - [E([MBr₃F]⁻) - (E(MBr₃) + E(F⁻))] where E represents the calculated electronic energy of each species.
Logical Relationship of Lewis Acidity Trends
The interplay of various electronic and steric factors governs the observed trends in Lewis acidity among the Group 13 bromides. A logical diagram illustrating these relationships is presented below.
References
- 1. magritek.com [magritek.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. Phase studies and thermochemistry of the aluminium bromide–pyridine system - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Aluminium bromide - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Unveiling Molecular Architectures: X-ray Crystallography in the Study of Gallium(III) Bromide Reaction Products
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for validating the product structures derived from reactions involving Gallium(III) bromide (GaBr₃). For professionals engaged in the fields of inorganic chemistry, materials science, and medicinal chemistry, this guide offers objective insights supported by experimental data and detailed protocols.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map is generated. This map allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular geometry, providing an unparalleled level of structural detail.
In the context of this compound chemistry, this technique is crucial for confirming the formation of new coordination complexes and understanding the nature of the bonding between the gallium center and its ligands.
Case Study: this compound Adducts
To illustrate the power of X-ray crystallography, we will consider the reaction of this compound with various donor ligands. GaBr₃, a Lewis acid, readily forms adducts with a variety of Lewis bases. The precise coordination geometry and stoichiometry of these products can be definitively established using X-ray diffraction.
Reaction with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes are potent σ-donating ligands that form stable adducts with gallium halides. The reaction of GaBr₃ with a bulky NHC, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), yields the corresponding coordination complex, [GaBr₃(IPr)].
Experimental Protocol: Synthesis of [GaBr₃(IPr)]
In a nitrogen-filled glovebox, a solution of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (1.0 mmol) in anhydrous toluene (B28343) (10 mL) is added dropwise to a stirred suspension of this compound (1.0 mmol) in anhydrous toluene (15 mL) at room temperature. The reaction mixture is stirred for 12 hours, during which time a colorless precipitate forms. The solid is collected by filtration, washed with cold toluene (2 x 5 mL), and dried under vacuum to yield the desired product. Single crystals suitable for X-ray diffraction can be obtained by slow vapor diffusion of pentane (B18724) into a concentrated toluene solution of the complex.
Crystallographic Data Presentation
The structural parameters obtained from the X-ray crystallographic analysis of a representative this compound adduct are summarized in the table below. This quantitative data provides unequivocal evidence of the product's structure.
| Parameter | [GaBr₃(IPr)] (Representative Data) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 21.456(8) |
| c (Å) | 14.321(6) |
| β (deg) | 98.765(7) |
| Volume (ų) | 3078(2) |
| Ga-C1 (Å) | 2.015(3) |
| Ga-Br1 (Å) | 2.334(1) |
| Ga-Br2 (Å) | 2.345(1) |
| Ga-Br3 (Å) | 2.338(1) |
| C1-Ga-Br1 (deg) | 112.5(1) |
| C1-Ga-Br2 (deg) | 108.9(1) |
| C1-Ga-Br3 (deg) | 111.8(1) |
| Br1-Ga-Br2 (deg) | 107.2(1) |
| Br1-Ga-Br3 (deg) | 109.5(1) |
| Br2-Ga-Br3 (deg) | 106.9(1) |
Note: The data presented is representative of a typical [GaBr₃(NHC)] complex and is intended for illustrative purposes. Actual values can be found in the Cambridge Crystallographic Data Centre (CCDC) database.
A Comparative Look: Alternative Characterization Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are invaluable for characterizing reaction products, especially in the absence of suitable single crystals.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing. | Unambiguous and definitive structural determination.[1] | Requires high-quality single crystals, which can be challenging to obtain. Provides a static picture of the molecule in the solid state.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C), connectivity, and molecular symmetry in solution. Can provide insights into dynamic processes. | Non-destructive and provides data on the molecule's structure and dynamics in solution, which is often more relevant to its behavior in chemical reactions or biological systems. | Does not provide precise bond lengths and angles. Interpretation can be complex for large or paramagnetic molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation. Changes in vibrational frequencies upon coordination can indicate ligand binding to the gallium center. | Rapid and relatively inexpensive. Useful for monitoring the progress of a reaction and identifying the presence of key functional groups. | Provides limited information about the overall 3D structure. Peak assignments can be ambiguous, especially in complex molecules. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the product and the identification of fragments. This can confirm the stoichiometry of the complex. | High sensitivity and requires only a small amount of sample. Can be used to analyze complex mixtures. | Does not provide information about the 3D structure or connectivity of the atoms. The molecule must be ionizable, and fragmentation patterns can sometimes be difficult to interpret. |
Experimental Workflow and Logical Relationships
The process of validating a product structure from a this compound reaction involves a logical sequence of steps, from synthesis to definitive structural elucidation.
Caption: Experimental workflow for the synthesis and structural validation of this compound reaction products.
Conclusion
For the unequivocal determination of product structures from this compound reactions, single-crystal X-ray crystallography remains the gold standard. It provides a level of detail that is unmatched by other techniques. However, a comprehensive characterization strategy should leverage the complementary information provided by spectroscopic methods such as NMR, IR, and mass spectrometry. By integrating data from multiple analytical techniques, researchers can gain a complete understanding of their synthesized compounds, which is essential for advancing research and development in chemistry and related fields.
References
Gallium(III) Bromide in Solvent-Free Reactions: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm shift towards green and sustainable chemistry has intensified the focus on solvent-free reaction conditions, which minimize environmental impact and often enhance reaction efficiency. In this context, the choice of a potent catalyst is paramount. Gallium(III) bromide (GaBr₃), a versatile Lewis acid, has emerged as a highly effective catalyst in various organic transformations under solvent-free conditions. This guide provides an objective comparison of GaBr₃'s performance against other Lewis acids, supported by experimental data, to assist researchers in catalyst selection for sustainable synthesis.
Performance of this compound in the Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent cyclocondensation to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), serves as an excellent benchmark for comparing Lewis acid catalysts under solvent-free conditions. DHPMs are of significant interest due to their wide-ranging pharmacological properties, including their roles as calcium channel blockers and antihypertensive agents.
Experimental data demonstrates that this compound is a highly efficient catalyst for the Biginelli reaction, particularly under solvent-free microwave irradiation, where it dramatically reduces reaction times from hours to minutes while maintaining excellent yields.[1]
Comparative Data Analysis
The following table summarizes the performance of this compound in comparison to its chloride counterpart and other Lewis acids in the solvent-free Biginelli reaction of benzaldehyde, ethyl acetoacetate, and urea (B33335).
| Catalyst (mol%) | Condition | Time | Yield (%) | Reference |
| GaBr₃ (5 mol%) | Microwave (480W) | 1.5 min | 94% | [1] |
| GaBr₃ (5 mol%) | Conventional (90°C) | 1.0 hr | 88% | [1] |
| GaCl₃ (5 mol%) | Microwave (480W) | 1.0 min | 95% | [1] |
| GaCl₃ (5 mol%) | Conventional (90°C) | 1.0 hr | 92% | [1] |
| Fe(NO₃)₃·9H₂O (10 mol%) | Grinding (RT) | 10 min | 92% | [2][3] |
| Pr(NO₃)₃·6H₂O (10 mol%) | Conventional (80°C) | 8-25 min | 85-98% | [4] |
| No Catalyst | Conventional (110°C) | >3 hr | Low/Trace | [4][5] |
Analysis: The data clearly indicates that both this compound and Gallium(III) chloride are potent catalysts for the solvent-free Biginelli reaction. Under microwave conditions, both achieve excellent yields in exceptionally short reaction times (1-1.5 minutes).[1] While GaCl₃ shows a slightly higher yield, GaBr₃ remains highly competitive. Compared to other Lewis acids like hydrated ferric nitrate (B79036) or praseodymium(III) nitrate, gallium halides offer significantly faster reaction times, especially under microwave irradiation, highlighting their superior catalytic activity for this transformation. The uncatalyzed reaction, in contrast, is inefficient, underscoring the essential role of the Lewis acid catalyst.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for the this compound-catalyzed Biginelli reaction under solvent-free conditions.
Protocol 1: Solvent-Free Synthesis using Conventional Heating
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (2 mmol), 1,3-dicarbonyl compound (2 mmol), urea or thiourea (B124793) (3 mmol), and this compound (5 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within one hour.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 10 mL of water and stir the resulting mass for 5 minutes.
-
Isolation and Purification: Filter the solid product. Purify the crude product by recrystallization from ethanol (B145695) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.[1]
Protocol 2: Solvent-Free Synthesis using Microwave Irradiation
-
Reactant Mixture: In a glass vial, thoroughly mix the aldehyde (2 mmol), 1,3-dicarbonyl compound (2 mmol), urea or thiourea (3 mmol), and this compound (5 mol%).
-
Reaction: Place the vial in a domestic or laboratory microwave oven and irradiate at a power of 480W. The reaction is typically complete within 1 to 1.5 minutes.[1]
-
Work-up and Isolation: Follow steps 4 and 5 from the conventional heating protocol to isolate and purify the final product.
Visualizing the Workflow
The simplicity and efficiency of the solvent-free catalytic process can be visualized through a workflow diagram.
Caption: Workflow for GaBr₃-catalyzed solvent-free synthesis.
Discussion on Other Solvent-Free Reactions
While this compound has been proven effective in the Biginelli reaction, the literature on its application in other solvent-free transformations is less extensive.
-
Diels-Alder Reactions: This powerful cycloaddition is frequently performed under solvent-free conditions, often requiring no catalyst at all or utilizing various other Lewis acids to enhance reactivity and selectivity.[6][7][8] There is potential for GaBr₃ to be an effective catalyst in this area, representing an opportunity for further research.
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone of organic synthesis. Many protocols exist for solvent-free Michael additions, some proceeding without a catalyst via grinding methods, while others employ base or acid catalysts.[9][10] The efficacy of GaBr₃ in this class of solvent-free reactions remains an open area for investigation.
Conclusion
This compound is a highly potent and efficient Lewis acid catalyst for promoting organic reactions under solvent-free conditions. As demonstrated in the Biginelli reaction, it facilitates excellent product yields in remarkably short reaction times, particularly when coupled with microwave irradiation.[1] Its performance is comparable, and in some aspects superior, to other common Lewis acids. The simple, environmentally benign, and rapid nature of GaBr₃-catalyzed solvent-free protocols makes it an attractive choice for researchers in synthetic chemistry and drug development aiming to adhere to the principles of green chemistry without compromising on efficiency. Further exploration of GaBr₃ in a wider array of solvent-free transformations is warranted and holds considerable promise.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of Gallium(III) Halide Complexes: A Focus on Bromide and Chloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical characterization of Gallium(III) bromide and chloride complexes. Due to a scarcity of published experimental data on the electrochemical properties of discrete this compound complexes, this document presents a comparison between a well-characterized Gallium(III) chloride complex and a hypothetical this compound analogue. The projected data for the bromide complex is based on established electrochemical principles and the known properties of halide ligands. This guide also offers detailed experimental protocols for researchers aiming to characterize novel Gallium(III) halide complexes.
Introduction to Gallium(III) Electrochemistry
Gallium, a group 13 element, predominantly exists in the +3 oxidation state. The electrochemistry of Gallium(III) is of significant interest for applications in organic synthesis, materials science, and medicinal chemistry.[1][2] The redox behavior of Gallium(III) complexes is highly dependent on the coordination environment, including the nature of the ligands and the solvent system employed.[3][4] While the electrochemistry of Gallium(III) with various organic ligands has been explored, a direct comparative study of its simple halide complexes is not extensively documented.[5][6][7] Generally, the reduction of Ga(III) to Ga(0) is an irreversible process in aqueous media, but it can be rendered more reversible in non-aqueous solvents and in the presence of specific ligands.[3][8]
Comparison of Gallium(III) Chloride and Bromide Complexes
For this guide, we will compare the electrochemical properties of a known Gallium(III) chloride complex, (IP⁻)₂GaCl (where IP is a redox-active iminopyridine ligand), with a hypothetical analogous bromide complex, (IP⁻)₂GaBr.[5][9][10] The experimental data for the chloride complex is taken from the literature, while the data for the bromide complex is projected.
Rationale for Projected Data:
The bromide ligand is generally considered to be a slightly stronger electron donor and more easily oxidized than the chloride ligand. This is due to its lower electronegativity and larger ionic radius. Consequently, in a this compound complex, we would anticipate a slight negative shift in the reduction potential of the Ga(III) center compared to its chloride counterpart, making it marginally easier to reduce. Conversely, if the ligand itself is redox-active, the electronic influence of the bromide might also be observed in the ligand-centered redox processes.
Table 1: Comparison of Electrochemical Data for (IP⁻)₂GaCl and a Projected (IP⁻)₂GaBr Complex
| Parameter | (IP⁻)₂GaCl (Experimental)[5][9][10] | (IP⁻)₂GaBr (Projected) |
| Ga(III)/Ga(II) couple | Not reported | Expected to be a highly negative, irreversible wave. Potentially slightly less negative than the chloride analogue. |
| Ligand-based Redox | Two 2-electron oxidations | Expected to show similar two 2-electron oxidations. |
| First Oxidation (V vs. SCE) | -1.31 | Projected to be slightly more negative (e.g., -1.35 V) due to the electron-donating nature of bromide. |
| Second Oxidation (V vs. SCE) | -0.54 | Projected to be slightly more negative (e.g., -0.58 V) for the same reason. |
| Electron Transfer | Ligand-based | Expected to be predominantly ligand-based. |
| Solvent/Electrolyte | 0.3 M Bu₄NPF₆ in THF | The same or a similar non-aqueous system would be required for a valid comparison. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the electrochemical characterization of Gallium(III) halide complexes.
Synthesis of Gallium(III) Halide Complexes
Example: Synthesis of a generic GaBr₃L₂ complex (L = neutral ligand)
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Materials: Anhydrous this compound (GaBr₃), the desired neutral ligand (L), and a dry, non-coordinating solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Procedure:
-
In a Schlenk flask, dissolve GaBr₃ (1 mmol) in the chosen solvent (20 mL).
-
In a separate flask, dissolve the ligand L (2 mmol) in the same solvent (10 mL).
-
Slowly add the ligand solution to the GaBr₃ solution at room temperature with constant stirring.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Reduce the solvent volume under vacuum until precipitation is observed.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the product using standard techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a compound.
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag⁺) electrode for non-aqueous systems.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, deoxygenated, non-aqueous solvent (e.g., acetonitrile, dichloromethane, or THF).[11][12][13][14]
-
Procedure:
-
Prepare a 1-5 mM solution of the this compound complex in the electrolyte solution.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes.
-
Polish the working electrode with alumina (B75360) slurry, rinse with the solvent, and dry before each experiment.
-
Immerse the three electrodes in the solution and record the cyclic voltammogram by scanning the potential over a suitable range.
-
Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the reversibility of the redox processes.
-
As an internal reference, add a known redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment to calibrate the potential values.
-
Data Analysis
From the cyclic voltammograms, the following parameters can be determined:
-
Peak Potentials (Eₚₐ and Eₚ𝒸): The anodic and cathodic peak potentials provide information about the redox potentials of the species.
-
Half-wave Potential (E₁/₂): For a reversible couple, E₁/₂ = (Eₚₐ + Eₚ𝒸)/2, which is an approximation of the standard redox potential.
-
Peak Current (iₚ): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
-
Peak Separation (ΔEₚ): For a reversible one-electron process, ΔEₚ = |Eₚₐ - Eₚ𝒸| is theoretically 59 mV at 25 °C. Larger values indicate quasi-reversible or irreversible kinetics.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental work for the electrochemical characterization of a this compound complex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. socialresearchfoundation.com [socialresearchfoundation.com]
- 9. researchgate.net [researchgate.net]
- 10. A redox series of gallium(iii) complexes: ligand-based two-electron oxidation affords a gallium–thiolate complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. madsg.com [madsg.com]
- 12. d-nb.info [d-nb.info]
- 13. jh-inst.cas.cz [jh-inst.cas.cz]
- 14. e-kemsciences.com [e-kemsciences.com]
Safety Operating Guide
Gallium(III) bromide proper disposal procedures
Proper handling and disposal of Gallium(III) bromide are critical to ensure laboratory safety and environmental protection. This compound is corrosive and reacts violently with water, necessitating strict adherence to established protocols. The following guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound can cause severe skin burns and eye damage.[1][2][3][4]
Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Use Cases |
|---|---|---|
| Eye and Face | Safety goggles and face shield | Must be worn to protect against dust and splashes.[1][3] |
| Skin and Body | Chemical-resistant lab coat | Protects clothing and skin from contamination.[5] |
| Hand | Nitrile or rubber gloves | Inspect gloves for tears before use. Select based on breakthrough time and permeation rate specified in the Safety Data Sheet (SDS).[1][5] |
| Respiratory | Approved respirator | Use in areas with inadequate ventilation or when dust formation is unavoidable.[1] |
Key Properties of this compound
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Appearance | White granules or crystalline powder.[1][6] |
| Molecular Formula | GaBr₃[1] |
| Melting Point | 121.5 °C / 249.8 °F[2][3] |
| Boiling Point | 279 °C / 532.4 °F[1][3] |
| Specific Gravity | 3.69 g/mL[1][3] |
| Reactivity | Moisture-sensitive; reacts violently with water.[6][7] Incompatible with water, strong oxidizing agents, and finely powdered metals.[3] |
| Hazardous Decomposition | Forms hydrogen bromide gas and gallium oxides upon combustion.[1] |
Protocol for Disposal of this compound Waste
All waste containing this compound must be treated as hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste this compound powder, along with contaminated items like paper towels or weigh boats, in a designated, leak-proof container with a secure lid.[5]
-
Contaminated Labware: Rinse glassware that has come into contact with this compound with a non-reactive solvent (e.g., acetone) in a fume hood. Collect the rinsate and treat it as hazardous liquid waste.
-
Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.[5]
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled.[5]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Corrosive, Water-Reactive).[5]
-
Step 3: Storage
-
Store sealed waste containers in a cool, dry, and well-ventilated area.[1]
-
The storage location should be a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.[1][5]
-
This product is moisture-sensitive; protect it from humidity and water during storage.[1]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]
Procedure for Accidental Spills
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[8]
-
Wear Appropriate PPE: Before cleaning the spill, put on all required PPE as listed in the table above.
-
Contain the Spill: Prevent the spill from spreading. Do not use water.[1]
-
Clean Up:
-
Decontaminate: Clean the spill area with a non-reactive solvent, collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be collected, labeled, and stored for disposal according to the protocol described above.[9]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. prochemonline.com [prochemonline.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. cenmed.com [cenmed.com]
- 8. echemi.com [echemi.com]
- 9. ereztech.com [ereztech.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gallium(III) Bromide
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical compounds is paramount. Gallium(III) bromide (GaBr₃), a moisture-sensitive and corrosive solid, requires stringent safety protocols to prevent harm to personnel and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][2][3][4][5] It reacts rapidly and potentially violently with water, releasing hydrogen bromide gas, which is also corrosive and can cause respiratory irritation.[1][6] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles that meet European standard EN 166 are required.[2][3] A face shield should also be worn to provide an additional layer of protection against splashes.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or rubber gloves are recommended.[1] Always inspect gloves for signs of degradation or perforation before use.
-
Protective Clothing: A complete chemical-resistant suit or a lab coat, along with appropriate protective clothing, should be worn to prevent skin exposure.[1][2][3]
-
-
Respiratory Protection: Work should be conducted in a properly operating chemical fume hood.[7] If exposure limits are exceeded, or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][3]
Safe Handling and Storage Protocols
Due to its reactivity with moisture and air, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon).[1][6]
Operational Steps for Handling:
-
Preparation: Ensure the work area, typically a glovebox or a fume hood, is clean and dry. Have all necessary equipment and reagents readily available.
-
Inert Atmosphere: If using a glovebox, ensure the atmosphere is inert and moisture levels are low. If working in a fume hood, use a Schlenk line or similar apparatus to handle the compound under an inert gas.
-
Dispensing: Use clean, dry spatulas and glassware. Weigh the required amount of this compound in a closed container or under a stream of inert gas.
-
Reactions: Add this compound to solvents or reaction mixtures slowly and in a controlled manner. Be aware that the reaction with protic solvents can be vigorous.
-
Post-Handling: Tightly seal the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents.[1][3][6] The storage area should be designated for corrosive materials.[2]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][2][3] Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][2][3] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air.[1][2][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][4] Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting.[1][2][3][4] Rinse the mouth with water.[1][2][4] Seek immediate medical attention.[1]
Spill and Leak Procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill. Avoid generating dust.
-
Clean-up: Carefully sweep up the spilled solid and place it into a suitable, dry, and labeled container for disposal.[1] Do not use water for clean-up.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through an approved waste disposal plant, following all federal, state, and local regulations.[2][3][4][6] Do not dispose of it in the regular trash or down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | GaBr₃ |
| Molecular Weight | 309.44 g/mol [1] |
| Appearance | White solid/granules[2][6] |
| Melting Point | 121 °C / 249.8 °F[2][3] |
| Boiling Point | 278 °C / 532.4 °F[2][3] |
| Specific Gravity | 3.690[3] |
| Solubility | Very soluble in water (reacts)[1][6] |
Operational Workflow and Emergency Logic
To visualize the procedural flow for handling this compound and the logical steps in an emergency, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
